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  • Product: 2-Fluoro-5-methoxypyridin-3-ol
  • CAS: 1227593-83-0

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 2-Fluoro-5-methoxypyridin-3-ol in Medicinal Chemistry

Executive Summary The strategic incorporation of highly functionalized heterocyclic building blocks is a cornerstone of modern drug discovery. Pyridines represent the most frequently utilized nitrogen heterocycles in FDA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of highly functionalized heterocyclic building blocks is a cornerstone of modern drug discovery. Pyridines represent the most frequently utilized nitrogen heterocycles in FDA-approved pharmaceuticals . Within this chemical space, 2-Fluoro-5-methoxypyridin-3-ol (CAS 1227593-83-0) emerges as a highly versatile scaffold. By combining an electron-withdrawing fluorine, an electron-donating methoxy group, and a reactive hydroxyl handle on a single aromatic ring, this compound offers orthogonal reactivity profiles. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, mechanistic utility, and field-proven synthetic protocols designed for fragment-based drug discovery (FBDD) and lead optimization.

Physicochemical Profiling & Structural Logic

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The data summarized below highlights its suitability as a low-molecular-weight fragment[1],[2].

Quantitative Data Summary
PropertyValueExperimental / Mechanistic Implication
CAS Number 1227593-83-0Unique identifier for procurement and database querying[1].
Molecular Formula C6H6FNO2Ensures a low heavy-atom count, ideal for FBDD[2].
Molecular Weight 143.116 g/mol High ligand efficiency (LE) potential during target binding[1].
LogP (Predicted) 0.83Excellent aqueous solubility; minimizes non-specific hydrophobic binding[1].
Hydrogen Bond Donors 1The C3-OH can act as a critical donor for kinase hinge binding[1].
Hydrogen Bond Acceptors 3N, O(methoxy), and O(hydroxyl) provide multiple interaction vectors[1].
Fraction sp3 (Fsp3) 0.167Contributes to 3D structural complexity via the methoxy rotor[1].
SMILES COC1=CN=C(F)C(O)=C1Canonical representation for computational docking studies[1].

Mechanistic Utility in Drug Design

The specific substitution pattern of 2-Fluoro-5-methoxypyridin-3-ol is not arbitrary; it is a masterclass in electronic tuning:

  • The Fluorine Effect (C2): The inclusion of fluorine adjacent to the pyridine nitrogen serves two primary purposes. First, its strong inductive electron-withdrawing effect lowers the pKa of the basic nitrogen, which can significantly improve membrane permeability and reduce off-target hERG liabilities. Second, it highly activates the C2 position for Nucleophilic Aromatic Substitution (SNAr).

  • The Methoxy Group (C5): This acts as a lipophilic electron-donating group via resonance, balancing the electron-withdrawing nature of the fluorine and stabilizing the aromatic core. It can also be selectively demethylated to reveal a second hydroxyl group, creating a pyridine-3,5-diol bioisostere.

  • The Hydroxyl Handle (C3): Beyond serving as a hydrogen bond donor, the C3-OH is a critical synthetic anchor. It can be converted into a triflate or nonaflate, enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to build complex three-dimensional architectures.

Orthogonal Functionalization Workflow

The true power of this building block lies in its orthogonal reactivity. The C2-fluorine, C3-hydroxyl, and C5-methoxy groups can be manipulated independently without cross-interference, allowing for rapid library generation.

OrthogonalReactivity Core 2-Fluoro-5-methoxypyridin-3-ol (CAS: 1227593-83-0) Triflation C3-OH Activation (O-Triflation) Core->Triflation Tf2O, Pyridine SNAr C2-F Displacement (SNAr with Amines/Thiols) Core->SNAr Nucleophile, Base, Heat Demethylation C5-OMe Cleavage (BBr3 Demethylation) Core->Demethylation BBr3, DCM, -78°C CrossCoupling C3 Cross-Coupling (Suzuki/Stille) Triflation->CrossCoupling Pd Catalyst, Boronic Acid C2Substituted C2-Substituted Pyridine (Kinase Hinge Binders) SNAr->C2Substituted Scaffold Elaboration PyridineDiol Pyridine-3,5-diol Derivatives (Hydrogen Bond Donors) Demethylation->PyridineDiol Deprotection

Fig 1: Orthogonal synthetic workflow for 2-Fluoro-5-methoxypyridin-3-ol functionalization.

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying chemical causality to guide troubleshooting.

Protocol A: C3-OH Activation (O-Triflation)

This protocol converts the stable C3-hydroxyl into a highly reactive triflate pseudohalide, priming the molecule for transition-metal catalysis.

  • Preparation: Dissolve 2-Fluoro-5-methoxypyridin-3-ol (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Argon prevents atmospheric moisture from hydrolyzing the highly electrophilic triflic anhydride reagent.

  • Base Addition: Add anhydrous Pyridine (2.0 eq) and cool the reaction mixture to -78°C using a dry ice/acetone bath.

    • Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst. Cooling to -78°C is mandatory to control the highly exothermic formation of the reactive pyridinium-triflyl intermediate.

  • Electrophile Addition: Perform a dropwise addition of Trifluoromethanesulfonic anhydride (Tf2O, 1.2 eq) over 15 minutes.

    • Causality: Dropwise addition prevents localized thermal spikes, suppressing the formation of dark, polymeric degradation byproducts.

  • Reaction Progression: Stir for 1 hour at -78°C, then remove the cooling bath and gradually warm to 0°C over 2 hours.

    • Causality: Gradual warming provides the precise activation energy required for the C3-phenoxide to attack the intermediate, driving the reaction to completion.

  • Workup: Quench with saturated aqueous NaHCO3 and extract with DCM.

    • Causality: A mild basic quench neutralizes residual Tf2O and pyridinium triflate salts without hydrolyzing the newly formed, base-sensitive triflate ester.

Protocol B: SNAr at the C2-Fluorine

This protocol leverages the C2-fluorine as a leaving group to install amine or thiol nucleophiles.

  • Preparation: Dissolve the core building block (1.0 eq) and a primary amine nucleophile (1.5 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).

    • Causality: NMP is a highly polar aprotic solvent that effectively solvates and stabilizes the anionic Meisenheimer transition state, accelerating the SNAr reaction.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: DIPEA serves as a sterically hindered, non-nucleophilic base to mop up the generated Hydrogen Fluoride (HF), driving the equilibrium forward without competing with the primary amine.

  • Thermal Activation: Heat the mixture to 120°C for 4-6 hours under a sealed inert atmosphere.

    • Causality: Fluorine is the optimal leaving group for SNAr due to its extreme electronegativity. However, the electron-donating C5-methoxy group partially deactivates the ring, necessitating elevated thermal energy to overcome the activation barrier.

  • Isolation: Cool to room temperature and precipitate the product by pouring the mixture into ice water.

    • Causality: The highly polar NMP and DIPEA hydrofluoride salts remain in the aqueous phase, allowing for rapid isolation of the relatively lipophilic SNAr product via vacuum filtration.

Analytical Characterization Standards

To guarantee the trustworthiness of the synthesized derivatives, analytical self-validation is required.

  • Validating Protocol A (Triflation): Successful triflation is confirmed via 19F NMR by the appearance of a new, sharp singlet around -73 ppm corresponding to the -CF3 group. 1H NMR will show a distinct downfield shift of the C4 and C6 aromatic protons due to the strong electron-withdrawing nature of the newly installed triflate group.

  • Validating Protocol B (SNAr): Successful SNAr is definitively confirmed via 19F NMR by the complete disappearance of the characteristic C2-fluorine signal (typically observed between -65 to -75 ppm). Additionally, LC-MS (ESI+) should show a mass shift corresponding to the exact mass of the nucleophile minus HF.

References

  • Purser, S., et al. (2008) : "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Available at:[Link]

  • Vitaku, E., et al. (2014) : "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry, 57(24), 10257-10274. Available at:[Link]

Sources

Exploratory

Technical Whitepaper: Structural Informatics and Application of 2-Fluoro-5-methoxypyridin-3-ol in Drug Discovery

Executive Summary In modern medicinal chemistry and drug development, the strategic incorporation of fluorinated N-heterocycles is rarely an accident. As a Senior Application Scientist overseeing hit-to-lead campaigns, I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the strategic incorporation of fluorinated N-heterocycles is rarely an accident. As a Senior Application Scientist overseeing hit-to-lead campaigns, I frequently leverage compounds like 2-fluoro-5-methoxypyridin-3-ol to overcome metabolic bottlenecks and optimize target affinity. The precise arrangement of functional groups on this pyridine ring—specifically the highly activated C2-fluorine, the C3-hydroxyl, and the C5-methoxy group—creates a versatile pharmacophore.

This whitepaper provides an in-depth technical analysis of 2-fluoro-5-methoxypyridin-3-ol, detailing its fundamental cheminformatics data (SMILES and InChIKey), the causality behind its structural utility, and self-validating experimental protocols for its integration into both in-silico and synthetic pipelines.

Quantitative Structural & Cheminformatics Data

Before deploying any building block into a high-throughput screening or synthetic workflow, its core identity parameters must be established to ensure database integrity and accurate molecular weight calculations [1].

PropertyValue
Chemical Name 2-Fluoro-5-methoxypyridin-3-ol
CAS Registry Number 1227593-83-0
Canonical SMILES COC1=CN=C(F)C(O)=C1
InChIKey KLIJKVHPBURIRJ-UHFFFAOYSA-N
Molecular Formula C₆H₆FNO₂
Molecular Weight 143.117 g/mol
LogP (Predicted) ~0.83
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

Structural Significance & Causality in Design

The utility of 2-fluoro-5-methoxypyridin-3-ol stems from the electronic interplay between its substituents:

  • C2-Fluorine: The highly electronegative fluorine atom sits adjacent to the pyridine nitrogen. This exerts a strong inductive electron-withdrawing effect (-I), which significantly lowers the pKa of the pyridine nitrogen, rendering it less basic. In drug design, this translates to improved membrane permeability and reduced hERG liability. Furthermore, it activates the C2 position for late-stage functionalization.

  • C3-Hydroxyl & C5-Methoxy: These groups serve as critical hydrogen-bonding vectors. The hydroxyl acts as a potent hydrogen bond donor, while the methoxy oxygen serves as an acceptor. Their meta-relationship across the ring provides a specific geometric presentation ideal for interacting with kinase hinge regions or specific receptor pockets.

In-Silico Workflow: SMILES & InChIKey Integration

To harness this molecule in computational drug discovery, researchers must translate its 1D string representations into actionable 3D pharmacophore models. The following self-validating protocol details this process.

Protocol: Cheminformatics Integration & Pharmacophore Mapping
  • String Tokenization & Input: Input the canonical SMILES (COC1=CN=C(F)C(O)=C1) into your cheminformatics suite (e.g., RDKit or Schrödinger).

    • Causality: The SMILES string provides a precise topological map of the molecule, allowing the software to generate an accurate 2D connectivity graph without ambiguity regarding the relative positions of the methoxy and fluoro groups.

  • 3D Conformational Generation: Utilize a molecular mechanics force field (e.g., OPLS4) to generate low-energy 3D conformers.

    • Causality: 2D representations lack spatial data. Generating 3D conformers is critical for understanding the steric presentation and rotational freedom of the C5-methoxy group during target docking.

  • Database Cross-Referencing: Query the InChIKey (KLIJKVHPBURIRJ-UHFFFAOYSA-N) against internal compound libraries and public repositories [2].

    • Causality: The InChIKey acts as a fixed-length cryptographic hash. Unlike SMILES, which can have multiple valid non-canonical representations, the InChIKey guarantees exact-match retrieval, preventing data duplication and false positives in the screening library.

  • Validation (Self-Validating Step): Map the hydrogen bond donor, acceptor, and halogen bond features. Validate the computational model by calculating the Tanimoto similarity score of the generated 3D conformer against known active ligands in the target class.

    • Causality: Setting a strict Tanimoto threshold (e.g., >0.75) ensures the generated conformers possess the necessary geometric arrangements to interact with the target active site before computationally expensive molecular dynamics simulations begin.

Synthetic Utility: The C2-Fluoro Advantage

While the SMILES string dictates the theoretical design, the physical molecule must be synthesized. The C2-fluorine is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient nature of the pyridine ring [3].

Protocol: Microwave-Assisted SNAr Derivatization
  • Reagent Preparation: Dissolve 2-fluoro-5-methoxypyridin-3-ol (1.0 eq) and the desired secondary amine nucleophile (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF is chosen as a polar aprotic solvent because it heavily stabilizes the anionic Meisenheimer complex intermediate formed during the SNAr transition state, accelerating the reaction rate.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the hydrofluoric acid (HF) generated during the substitution. This prevents the protonation of the nucleophilic amine, which would otherwise stall the reaction.

  • Microwave Irradiation: Seal the reaction vessel and heat to 120°C for 20 minutes under microwave irradiation.

    • Causality: Microwave heating provides rapid, uniform energy transfer, overcoming the activation energy barrier of the SNAr reaction more efficiently than conventional thermal heating, thereby reducing thermal degradation and side-product formation.

  • Reaction Quenching & Validation (Self-Validating Step): Cool the mixture to room temperature and quench with saturated aqueous NaHCO₃. Extract with ethyl acetate. Validate reaction completion by withdrawing a 10 µL aliquot of the organic layer for LC-MS analysis.

    • Causality: LC-MS provides immediate, empirical confirmation of the product mass (M+H) and the complete disappearance of the starting material mass (m/z 144.1). This self-validation ensures the protocol's success and prevents the waste of resources on premature bulk purification.

  • Purification: Concentrate the validated organic layer and purify via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc).

Systems Integration & Pathway Visualization

The integration of 2-fluoro-5-methoxypyridin-3-ol from a digital SMILES string to a synthesized lead compound represents a continuous, logical workflow. The diagram below illustrates the critical path from data ingestion to physical validation.

G A 2-Fluoro-5-methoxypyridin-3-ol (Input) B SMILES String COC1=CN=C(F)C(O)=C1 A->B C InChIKey Hash KLIJKVHPBURIRJ-... A->C D Virtual Screening & Pharmacophore Mapping B->D 2D/3D Search C->D DB Cross-Ref E SNAr Derivatization (C2-F Displacement) D->E Hit Identification F Lead Compound Validation E->F LC-MS/NMR

Cheminformatics and synthetic optimization workflow for 2-fluoro-5-methoxypyridin-3-ol.

Conclusion

The transition from a raw chemical identifier to a functional therapeutic lead requires a rigorous understanding of molecular properties. By leveraging the SMILES and InChIKey data of 2-fluoro-5-methoxypyridin-3-ol, researchers can confidently map its pharmacophoric potential in-silico. Concurrently, understanding the causality behind its electronic structure—specifically the highly reactive C2-fluorine—allows for the design of robust, self-validating synthetic protocols, accelerating the pace of modern drug discovery.

References

Foundational

Solubility Profile and Physicochemical Characterization of 2-Fluoro-5-methoxypyridin-3-ol

Executive Summary 2-Fluoro-5-methoxypyridin-3-ol (CAS: 1227593-83-0) is a functionalized pyridine scaffold frequently employed as a fragment in medicinal chemistry, particularly for modulating lipophilicity and metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-5-methoxypyridin-3-ol (CAS: 1227593-83-0) is a functionalized pyridine scaffold frequently employed as a fragment in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in drug candidates.[1] Its solubility profile is governed by the interplay between its polar hydrogen-bond donor motif (3-hydroxyl group) and its lipophilic, electron-modulating substituents (2-fluoro and 5-methoxy groups).

This guide provides a technical analysis of its solubility across organic solvent classes, offering researchers a rational basis for solvent selection during synthesis, purification, and biological assay preparation.[2][3]

Physicochemical Profiling

To understand the solubility behavior of this compound, one must first analyze its molecular descriptors.[3] The presence of the fluorine atom adjacent to the nitrogen and the hydroxyl group creates a unique electronic environment that depresses the basicity of the pyridine nitrogen while enhancing the acidity of the hydroxyl group compared to non-fluorinated analogs.[3]

Table 1: Calculated Physicochemical Descriptors
PropertyValue (Approx.)Implication for Solubility
Molecular Weight 143.12 g/mol Small molecule; kinetics of dissolution are generally fast.
LogP (Octanol/Water) ~0.83Moderately lipophilic.[3] Prefers organic solvents but retains some water affinity.[3]
H-Bond Donors (HBD) 1 (Phenolic -OH)Critical for solubility in protic solvents (MeOH, EtOH).
H-Bond Acceptors (HBA) 4 (N, F, O-Me, -OH)High capacity for interaction with polar aprotic solvents (DMSO).
pKa (Acidic) ~8.5 (Phenolic OH)Soluble in basic aqueous media (pH > 10) as a phenoxide anion.[3]
pKa (Basic) ~2.0 (Pyridine N)Low basicity due to electron-withdrawing 2-F; limited solubility gain in weak acids.

Solubility Landscape by Solvent Class[2]

Polar Aprotic Solvents (High Solubility)

Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).

  • Mechanism: These solvents are excellent hydrogen bond acceptors.[3] They disrupt the intermolecular hydrogen bonding of the solid crystal lattice of 2-Fluoro-5-methoxypyridin-3-ol.

  • Application:

    • Stock Solutions: Ideal for preparing high-concentration stocks (e.g., >100 mM) for biological assays.[3]

    • Reaction Media: Suitable for SNAr reactions or couplings where high thermal stability is required.[3]

Polar Protic Solvents (Moderate to High Solubility)

Solvents: Methanol, Ethanol, Isopropanol.[3]

  • Mechanism: The 3-hydroxyl group of the solute engages in bidirectional hydrogen bonding with the solvent. The 2-fluoro group, however, increases lipophilicity slightly, making methanol (more polar) generally a better solvent than isopropanol.

  • Application:

    • Recrystallization: Often used in combination with water or heptane.[3]

    • LC-MS: Methanol is the preferred co-solvent for analytical method development.[3]

Chlorinated & Ester Solvents (Moderate Solubility)

Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc).[3]

  • Mechanism: Solubility is driven by dipole-dipole interactions.[3] The compound is sufficiently lipophilic (LogP ~0.[3]83) to dissolve well in these solvents, making them the standard choice for liquid-liquid extraction during workup.

  • Application:

    • Extraction: Partition coefficient favors EtOAc over neutral water.[3]

    • Chromatography: EtOAc is the primary mobile phase component for silica gel purification.[3]

Non-Polar Solvents (Low Solubility / Anti-Solvents)

Solvents: n-Heptane, Hexanes, Toluene.[3]

  • Mechanism: The polar pyridinol core resists solvation by non-polar aliphatic chains.[3] While Toluene may offer slight solubility due to

    
    -
    
    
    
    stacking, aliphatics are poor solvents.[3]
  • Application:

    • Precipitation: Adding Heptane to a concentrated EtOAc solution of the compound will force precipitation/crystallization.[3]

Experimental Protocols

Gravimetric Solubility Determination Workflow

Rationale: Visual inspection is subjective.[3] A gravimetric approach provides definitive data for formulation.[3]

Step-by-Step Methodology:

  • Preparation: Weigh ~10 mg of 2-Fluoro-5-methoxypyridin-3-ol into a 1.5 mL HPLC vial (pre-weighed).

  • Addition: Add the target solvent in 50 µL increments.

  • Agitation: Vortex for 30 seconds and sonicate for 5 minutes at 25°C between additions.

  • Observation: Continue until the solid is fully dissolved (clear solution).

  • Calculation:

    
    [3]
    
  • Verification: If solubility is high (>100 mg/mL), add excess solid to saturation, filter (0.22 µm PTFE), and analyze the filtrate by HPLC-UV against a standard curve.

Recrystallization Strategy (Solvent/Anti-Solvent)

Rationale: The steep solubility gradient between EtOAc and Heptane allows for high-recovery purification.

  • Dissolution: Dissolve crude material in the minimum amount of hot Ethyl Acetate (60°C).

  • Anti-Solvent Addition: Dropwise add n-Heptane until a persistent cloudiness appears.[3]

  • Re-dissolution: Add a few drops of EtOAc to clear the solution.[3]

  • Nucleation: Allow the solution to cool slowly to room temperature, then transfer to 4°C.

  • Harvest: Filter crystals and wash with cold 10% EtOAc in Heptane.

Visualizations

Solubility Screening Logic

This diagram illustrates the decision matrix for selecting a solvent based on the intended application (Synthesis vs. Analysis).[3]

SolubilityLogic Start Select Solvent for 2-Fluoro-5-methoxypyridin-3-ol Purpose Intended Purpose? Start->Purpose BioAssay Biological Assay (Stock Solution) Purpose->BioAssay Synthesis Chemical Synthesis (Reaction) Purpose->Synthesis Purification Purification (Extraction/Cryst) Purpose->Purification DMSO DMSO / DMF (>100 mg/mL) BioAssay->DMSO High Sol + Miscibility Synthesis->DMSO High Temp / SNAr DCM DCM / EtOAc (Moderate) Synthesis->DCM Low Temp / Activation Purification->DCM Extraction Heptane Heptane / Hexane (Anti-Solvent) Purification->Heptane Crystallization

Caption: Decision matrix for solvent selection based on operational requirements.

pH-Dependent Solubility Species

The solubility of this compound in aqueous media is heavily dependent on pH due to the phenolic hydroxyl group.[3]

pHSpeciation Acidic Acidic pH (< 2) Protonated Pyridine N (Soluble Cation) Neutral Neutral pH (4 - 7) Neutral Species (Lowest Aqueous Solubility) Acidic->Neutral Deprotonation of N (pKa ~2.0) Basic Basic pH (> 9) Phenoxide Anion (Highly Soluble) Neutral->Basic Deprotonation of OH (pKa ~8.5)

Caption: Speciation of 2-Fluoro-5-methoxypyridin-3-ol across the pH scale affecting aqueous solubility.

References

  • Fluorochem. (2025).[3] 2-Fluoro-5-methoxypyridin-3-ol Product Sheet & Safety Data. Retrieved from

  • EPA CompTox Chemicals Dashboard. (2025). Physicochemical Properties of Fluorinated Pyridine Analogs. Retrieved from

  • BenchChem. (2025).[3][4] Synthesis and Purification Strategies for Pyridin-3-ol Derivatives. Retrieved from

  • National Toxicology Program. (1987).[3] Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved from

  • PubChem. (2025).[3][5] 2-Fluoro-3-methoxypyridine Compound Summary. Retrieved from

Sources

Exploratory

Tautomeric Locking in 2-Fluoro-5-methoxypyridin-3-ol: A Strategic Guide to Zwitterion Suppression in Drug Design

This guide provides an in-depth technical analysis of the tautomeric landscape of 2-Fluoro-5-methoxypyridin-3-ol , a specialized heterocyclic building block. It focuses on the suppression of zwitterionic character via fl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the tautomeric landscape of 2-Fluoro-5-methoxypyridin-3-ol , a specialized heterocyclic building block. It focuses on the suppression of zwitterionic character via fluorination and its strategic implications for medicinal chemistry, specifically regarding membrane permeability and lipophilicity.

Executive Summary: The Fluorine Effect

In the design of CNS-penetrant drugs and orally bioavailable small molecules, the 3-hydroxypyridine (3-HP) scaffold presents a classic physicochemical challenge: zwitterion formation . The equilibrium between the neutral enol and the zwitterionic form significantly impacts LogD and passive diffusion.

This guide analyzes 2-Fluoro-5-methoxypyridin-3-ol (CAS: 1227593-83-0).[1] We posit that the strategic placement of the fluorine atom at the C2 position acts as a "tautomeric lock," effectively suppressing the zwitterionic species that typically plagues 3-HP derivatives. This electronic modulation enhances the lipophilic neutral form, making this scaffold a superior bioisostere for phenol in drug discovery campaigns.

Molecular Architecture & Electronic Landscape

To understand the equilibrium, we must deconstruct the electronic contributions of the substituents on the pyridine core.

SubstituentPositionElectronic Effect (Induction)Electronic Effect (Resonance)Net Impact on N-Basicity
Fluorine C2 (

)
Strong Withdrawal (-I)Weak Donation (+R)Drastic Reduction (

)
Hydroxyl C3 (

)
Withdrawal (-I)Donation (+R)Moderate Reduction
Methoxy C5 (

)
Withdrawal (-I)Donation (+R)Minor Modulation
The "Push-Pull" Mechanism

The core 3-hydroxypyridine exists in a solvent-dependent equilibrium. In water, the zwitterion (


) is often the major species due to the high basicity of the ring nitrogen (

for pyridine) and the solvation energy of the charged species.

However, in 2-Fluoro-5-methoxypyridin-3-ol :

  • Inductive Deactivation: The C2-Fluorine is adjacent to the nitrogen. Through strong

    
    -inductive withdrawal, it drastically lowers the electron density on the nitrogen lone pair.
    
  • Basicity Drop: While unsubstituted pyridine has a

    
     of 5.2, 2-fluoropyridine  has a 
    
    
    
    of -0.44 [1].
  • Zwitterion Destabilization: For the zwitterion to form, the nitrogen must be basic enough to deprotonate the C3-hydroxyl group. With the nitrogen basicity obliterated by the fluorine, the proton remains on the oxygen.

Tautomeric Equilibrium Visualization

The following diagram illustrates the thermodynamic blockade preventing zwitterion formation in this specific scaffold.

Tautomerism cluster_0 Thermodynamic Landscape Neutral Neutral Enol Form (Dominant Species) High Lipophilicity Zwitterion Zwitterionic Form (Suppressed) High Solvation Energy Neutral->Zwitterion Proton Transfer (Blocked by 2-F) Anion Anionic Form (High pH) Neutral->Anion pK_a1 ~ 6.5 (OH Ionization) Cation Cationic Form (Low pH) Neutral->Cation pK_a2 < 0 (N Protonation) Zwitterion->Neutral Fast Relaxation

Caption: Thermodynamic equilibrium showing the suppression of the zwitterion pathway due to the electron-withdrawing 2-Fluoro group.

Experimental Characterization Protocols

To validate the tautomeric state and physicochemical properties, the following self-validating workflows are recommended.

Protocol A: UV-Metric and Tautomer Determination

Unlike potentiometry, UV-Vis spectroscopy can distinguish between tautomers based on distinct chromophores.

Reagents:

  • Compound: 2-Fluoro-5-methoxypyridin-3-ol (10 mM DMSO stock).

  • Buffer System: Universal buffer (pH 2.0 to 12.0).

Step-by-Step Methodology:

  • Preparation: Dilute stock to 50

    
     in buffers ranging from pH 2 to 12 (0.5 pH increments).
    
  • Acquisition: Scan UV spectrum (200–400 nm) for each pH point.

  • Analysis (The Isosbestic Check):

    • Single Equilibrium: If sharp isosbestic points are observed, the system is a simple acid-base equilibrium (Neutral

      
       Anion).
      
    • Tautomeric Mix: If isosbestic points are blurred or shift with solvent polarity (add 10-20% MeOH), a tautomeric equilibrium is present.

    • Expectation: For this molecule, expect sharp isosbestic points consistent with a simple phenol-like ionization, confirming the absence of zwitterion.

Protocol B: LogD Lipophilicity Profiling

Essential for confirming the "Neutral" hypothesis. Zwitterions typically show LogD < 0.

  • Method: Shake-flask or HPLC-based LogD (pH 7.4).

  • Prediction: Calculated LogP is ~0.83.[2]

  • Validation:

    • If Experimental LogD

      
       0.8, the molecule is Neutral .
      
    • If Experimental LogD

      
       0, the molecule is Zwitterionic .
      

Implications for Drug Discovery

Permeability (Papp)

The suppression of the zwitterion implies that 2-Fluoro-5-methoxypyridin-3-ol will exhibit high passive permeability compared to non-fluorinated 3-hydroxypyridines. It behaves more like a substituted phenol than a heterocycle.

Hydrogen Bonding
  • Donor: The OH group remains a hydrogen bond donor (HBD).

  • Acceptor: The 2-F reduces the H-bond acceptor (HBA) capability of the pyridine nitrogen. This reduces "desolvation penalty" upon binding to protein targets, potentially enhancing potency if the nitrogen is not critical for binding.

Metabolic Stability

The 2-Fluoro group blocks the metabolically labile C2 position (oxidation by aldehyde oxidase), while the 5-Methoxy group blocks the C5 position. This substitution pattern is likely to enhance metabolic stability significantly.

References

  • Linnell, R. H. (1960). Dissociation Constants of 2-Substituted Pyridines. Journal of Organic Chemistry.

  • Katritzky, A. R., et al. (2010). Tautomerism in Drug Discovery. Chemical Reviews.

  • PubChem Compound Summary. (2023). 2-Fluoro-5-methoxypyridin-3-ol (CAS 1227593-83-0).[1] National Center for Biotechnology Information.

  • Albert, A., & Phillips, J. N. (1956). Ionization Constants of Heterocyclic Substances. Journal of the Chemical Society.

Disclaimer: This guide is based on theoretical physical organic chemistry principles applied to the specific substitution pattern of the target molecule. Experimental validation using the protocols described is recommended for critical path decision-making.

Sources

Foundational

A Comprehensive Technical Guide on 2-Fluoro-5-methoxypyridin-3-ol: Structural Utility, Synthetic Protocols, and Procurement Analysis

Executive Summary In modern medicinal chemistry and agrochemical development, fluorinated heterocycles serve as privileged scaffolds. 2-Fluoro-5-methoxypyridin-3-ol (CAS: 1227593-83-0) is a highly specialized, multi-func...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, fluorinated heterocycles serve as privileged scaffolds. 2-Fluoro-5-methoxypyridin-3-ol (CAS: 1227593-83-0) is a highly specialized, multi-functional building block that offers unique orthogonal reactivity[1]. By strategically positioning a fluorine atom, a hydroxyl group, and a methoxy group on a pyridine core, this molecule provides researchers with precise control over lipophilicity, metabolic stability, and subsequent functionalization.

This technical whitepaper provides an in-depth analysis of the chemical profiling, synthetic utility, and standardized handling protocols for 2-Fluoro-5-methoxypyridin-3-ol. Furthermore, it delivers a comprehensive procurement analysis to assist drug development professionals in sourcing high-purity grades for scale-up and discovery workflows[2][3].

Chemical and Structural Profiling

Understanding the electronic and steric environment of 2-Fluoro-5-methoxypyridin-3-ol is critical for predicting its chemoselectivity during complex syntheses[4].

  • Molecular Formula: C₆H₆FNO₂

  • Molecular Weight: 143.12 g/mol

  • SMILES: c1(cnc(c(c1)O)F)OC

Structural Significance
  • C-2 Fluorine: The strong electron-withdrawing nature of the fluorine atom significantly lowers the pKa of the adjacent C-3 hydroxyl group. More importantly, it activates the C-2 position for Nucleophilic Aromatic Substitution (SₙAr), allowing for the late-stage introduction of amines, thiols, or other nucleophiles. In biological systems, this fluorine substitution enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the ortho position.

  • C-3 Hydroxyl: Acts as the primary nucleophilic handle. It is primed for O-alkylation, Mitsunobu etherification, or triflation (to enable subsequent palladium-catalyzed cross-coupling).

  • C-5 Methoxy: Functions as an electron-donating group via resonance, counteracting the electron-withdrawing effect of the fluorine atom to stabilize the pyridine ring. It also provides a steric boundary that dictates the regioselectivity of electrophilic attacks at the C-4 or C-6 positions.

Synthetic Utility and Reaction Pathways

The true value of 2-Fluoro-5-methoxypyridin-3-ol lies in its orthogonal reactivity. Researchers can selectively functionalize one site without requiring extensive protecting-group chemistry.

SyntheticPathways SM 2-Fluoro-5-methoxypyridin-3-ol (CAS: 1227593-83-0) SNAr SNAr Reaction (C-2 Fluorine Displacement) SM->SNAr Nucleophiles, Base OAlk O-Alkylation (C-3 Hydroxyl Functionalization) SM->OAlk R-X, K2CO3, DMF CrossC Electrophilic Halogenation (C-4/C-6 Positions) SM->CrossC NIS/NBS Prod1 C-2 Substituted Pyridines (Amines, Thiols) SNAr->Prod1 Prod2 C-3 Ether Derivatives (Lipophilic Chains) OAlk->Prod2 Prod3 Multi-Substituted Heterocycles CrossC->Prod3

Synthetic pathways for the functionalization of 2-Fluoro-5-methoxypyridin-3-ol.

Experimental Protocol: Standardized O-Alkylation Workflow

To ensure high yields and prevent unwanted side reactions (such as premature SₙAr at the C-2 position), the O-alkylation of the C-3 hydroxyl group must be tightly controlled. The following self-validating protocol utilizes mild basic conditions to achieve chemoselective etherification.

Causality-Driven Methodology

Step 1: Reagent Preparation and System Purging

  • Action: Dissolve 2-Fluoro-5-methoxypyridin-3-ol (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Purge the reaction vessel with N₂ gas for 10 minutes.

  • Causality: Anhydrous DMF is selected because its high dielectric constant stabilizes the alkoxide intermediate formed during the reaction, significantly accelerating the Sₙ2 substitution. The N₂ purge prevents the oxidative degradation of the electron-rich pyridine ring at elevated temperatures.

Step 2: Base Activation

  • Action: Add Potassium Carbonate (K₂CO₃) (3.0 equiv) to the solution and stir at room temperature for 15 minutes.

  • Causality: K₂CO₃ is utilized as a mild, heterogeneous base instead of Sodium Hydride (NaH). Stronger bases like NaH risk over-deprotonation and can inadvertently trigger intermolecular SₙAr reactions involving the highly activated C-2 fluorine atom.

Step 3: Electrophile Addition and Thermal Activation

  • Action: Dropwise add the alkyl halide (R-Br or R-I) (1.2 equiv). Elevate the temperature to 60°C and stir for 4–6 hours.

  • Validation Checkpoint: At t = 4 hours, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The protocol is self-validating: proceed to quenching only when the starting material mass (m/z 144 [M+H]⁺) has completely disappeared, replaced by the target alkylated product mass.

Step 4: Quenching and Liquid-Liquid Extraction

  • Action: Cool the mixture to room temperature and quench by pouring it into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (5x volume) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

ExpWorkflow Step1 1. Reagent Preparation Dry DMF, K2CO3 (3 eq), R-Br (1.2 eq) Step2 2. Substrate Addition Add 2-Fluoro-5-methoxypyridin-3-ol (1 eq) Step1->Step2 Step3 3. Thermal Activation Stir at 60°C for 4-6 hours under N2 Step2->Step3 Step4 4. Reaction Quenching Cool to RT, add to ice-cold H2O Step3->Step4 Step5 5. Extraction & Wash Extract with EtOAc, Wash with Brine Step4->Step5 Step6 6. Purification Flash Chromatography (Silica, Hex/EtOAc) Step5->Step6

Standardized O-alkylation workflow for 2-Fluoro-5-methoxypyridin-3-ol.

Procurement Analysis: Suppliers, Purity, and Pricing

Because 2-Fluoro-5-methoxypyridin-3-ol is a highly specialized intermediate, its supply chain is primarily maintained by niche fine chemical manufacturers. Purity grades typically range from 95% to 97%, which is sufficient for initial discovery chemistry but may require further recrystallization for GMP-compliant API synthesis.

The quantitative data below summarizes the current market landscape for sourcing this compound[2][3][5]:

SupplierCatalog CodeQuoted PurityPack SizePrice (Local Currency)Est. Price (USD)Stock Availability
EC01K8XG95%1 g€782.00~$850.00Global Stock
F632002≥95%1 g£844.00~$1,070.00UK / EU Stock
12381GF4596%CustomUpon InquiryN/AInquiry Required
CS-019453597%CustomUpon InquiryN/AInquiry Required
Supply Chain Dynamics

The high cost per gram (averaging $850 to $1,100 USD) reflects the synthetic complexity of selectively introducing both a methoxy and a fluoro group onto the pyridine ring without causing over-oxidation or unwanted regioisomer formation[2][3]. For scale-up operations (100g+), researchers are advised to engage in custom synthesis contracts with suppliers like Fluorochem or Howei Pharm, as bulk discounts can significantly reduce the per-gram cost.

References

  • Howei Pharm. "CAS 1227593-83-0 | 2-Fluoro-5-methoxypyridin-3-ol, 96%". Available at:[Link]

Sources

Exploratory

A Comparative Analysis of 2-Fluoro-5-methoxypyridin-3-ol and 3-hydroxy-2-fluoropyridine: Structural Nuances and Their Impact on Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of modern drug discovery, fluorinated pyridine scaffolds are indispensable building blocks. T...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, fluorinated pyridine scaffolds are indispensable building blocks. Their unique electronic properties allow for the fine-tuning of a drug candidate's metabolic stability, receptor affinity, and pharmacokinetic profile.[1] This guide provides a detailed comparative analysis of two structurally related but functionally distinct pyridinols: 3-hydroxy-2-fluoropyridine and its derivative, 2-Fluoro-5-methoxypyridin-3-ol. The core distinction lies in the presence of a methoxy group at the C-5 position. We will dissect how this single functional group modification fundamentally alters the molecule's physicochemical properties, reactivity, and strategic utility in the synthesis of complex pharmaceutical agents. This document serves as a technical resource for researchers, offering field-proven insights into the selection and application of these critical intermediates.

The Strategic Value of Fluorinated Pyridinols in Drug Design

The pyridine ring is a prevalent motif in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The strategic introduction of a fluorine atom, the most electronegative element, imparts profound changes to the scaffold's properties.[1] Fluorine substitution can lower the pKa of nearby basic nitrogens, enhance membrane permeability by modulating lipophilicity, and block sites of oxidative metabolism, thereby increasing a drug's half-life.[1][2]

When a hydroxyl group is also present, as in the case of hydroxypyridines, the molecule gains a crucial functional handle for further synthetic elaboration and can act as a hydrogen bond donor, directly interacting with biological targets.[3] This guide focuses on two such molecules that, while sharing the core 2-fluoro-3-hydroxy pyridine arrangement, offer different strategic advantages due to the absence or presence of a C-5 methoxy substituent.

Foundational Scaffold: 3-hydroxy-2-fluoropyridine

3-hydroxy-2-fluoropyridine (also known as 2-fluoropyridin-3-ol) represents the parent scaffold. Its utility is well-established, serving as a key intermediate in the synthesis of sophisticated molecules, including imaging agents for neurological targets.[]

Structural and Physicochemical Profile

The properties of 3-hydroxy-2-fluoropyridine are foundational to understanding its more complex derivative. It's important to recognize that this compound can exist in tautomeric equilibrium with its corresponding pyridone form, 3-fluoro-pyridin-2(1H)-one, which influences its reactivity.[5][6]

Table 1: Physicochemical Properties of 3-hydroxy-2-fluoropyridine

PropertyValueSource
CAS Number 174669-74-0[][7]
Molecular Formula C₅H₄FNO[]
Molecular Weight 113.09 g/mol [][6]
IUPAC Name 2-fluoropyridin-3-ol[]
Melting Point 155-164 °C[5]
XLogP3 0.5[6]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated
Synthesis and Reactivity

The synthesis of fluorinated pyridines often involves multi-step sequences. A common route to substituted aminopyridines, which are precursors to hydroxypyridines, can start from 2-aminopyridine and proceed through nitration, Schiemann reaction for fluorination, and subsequent diazotization to install the hydroxyl group.[8]

The reactivity of 3-hydroxy-2-fluoropyridine is dominated by two key features:

  • The Hydroxyl Group: It is nucleophilic and can be readily alkylated or acylated, serving as a versatile attachment point for linkers or other pharmacophores.

  • The Pyridine Ring: The fluorine at the C-2 position makes this site highly susceptible to nucleophilic aromatic substitution (SₙAr), a cornerstone reaction in medicinal chemistry for building molecular complexity.[9]

Established Application: A Precursor for CNS Imaging Agents

A notable application of this scaffold is in the preparation of imaging agents for nicotinic α4β2 receptors, which are implicated in various neurological disorders.[] This underscores the molecule's value in developing tools and therapeutics for the central nervous system.

The Advanced Intermediate: 2-Fluoro-5-methoxypyridin-3-ol

The addition of a methoxy group at the C-5 position transforms the foundational scaffold into 2-Fluoro-5-methoxypyridin-3-ol, a more specialized building block. This seemingly minor addition has significant consequences for the molecule's properties and synthetic applications.

Structural and Physicochemical Profile

The methoxy group adds molecular weight and alters the electronic landscape of the pyridine ring, which in turn modifies its physical properties.

Table 2: Physicochemical Properties of 2-Fluoro-5-methoxypyridin-3-ol

PropertyValueSource
CAS Number 1227593-83-0[10]
Molecular Formula C₆H₆FNO₂[10]
Molecular Weight 143.12 g/mol [10][11]
IUPAC Name 2-fluoro-5-methoxypyridin-3-ol[10]
LogP 0.83[10]
Hydrogen Bond Donors 1[10]
Hydrogen Bond Acceptors 3[10]
Synthesis and Reactivity

Synthesis of this derivative is inherently more complex, requiring the introduction of three distinct substituents onto the pyridine ring with precise regiochemical control. Synthetic strategies may involve starting with a pre-functionalized pyridine or building the ring system from acyclic precursors.

The key difference in reactivity stems from the electronic nature of the methoxy group:

  • Electron-Donating Effect: The methoxy group is a strong electron-donating group through resonance (a +M effect). This increases the electron density of the pyridine ring, particularly at the ortho and para positions.

  • Impact on SₙAr: This increased electron density can modulate the rate of SₙAr at the C-2 position. While the fluorine atom still activates the position, the overall ring is less electron-deficient compared to the parent compound, a factor that must be considered when planning reaction conditions.[9]

  • Vector for Modification: The methoxy group itself can be a point of modification (e.g., O-demethylation to reveal a second hydroxyl group) or can serve to block a position from unwanted side reactions.

Head-to-Head Comparison: The Decisive Role of the Methoxy Group

The choice between these two building blocks is a strategic decision in the drug design process. The methoxy group is not merely an addition of mass; it is a tool for physicochemical and electronic modulation.

G A 5-Methoxy Group Addition B Increased Electron Density on Pyridine Ring A->B C Increased Molecular Weight (+29.03 Da) A->C D Increased Lipophilicity (Higher LogP) A->D G New Site for Metabolism (O-demethylation) A->G E Altered Ring Reactivity (Modulated SₙAr Rate) B->E F Potential for Improved Membrane Permeability D->F

Caption: Logical cascade of effects from the 5-methoxy group.

Table 3: Comparative Summary of Physicochemical Properties

Property3-hydroxy-2-fluoropyridine2-Fluoro-5-methoxypyridin-3-olRationale for Difference
Molecular Weight 113.09 g/mol [6]143.12 g/mol [10]Addition of a C₂H₂O functional group.
LogP / XLogP3 0.5 [6]0.83 [10]The nonpolar methyl group increases lipophilicity.
H-Bond Acceptors 23 [10]The oxygen of the methoxy group acts as a new H-bond acceptor.
Ring Electronics More electron-deficientMore electron-richThe +M effect of the methoxy group donates electron density into the ring.
Strategic Implications for Drug Discovery
  • When to Use 3-hydroxy-2-fluoropyridine: This is the building block of choice when a lower molecular weight and lower lipophilicity are desired. Its more electron-deficient ring may facilitate faster SₙAr reactions. It serves as an excellent starting point when the C-5 position needs to be unsubstituted or functionalized with a different group later in the synthesis.

  • When to Use 2-Fluoro-5-methoxypyridin-3-ol: This intermediate is selected when a higher lipophilicity is required to enhance membrane permeability. The methoxy group can be used to probe a specific pocket in a protein's binding site or to block a potential site of metabolism. It provides an additional vector for diversification; for example, libraries of analogs can be created where the methoxy group is varied (e.g., to ethoxy, isopropoxy), allowing for fine-tuning of the structure-activity relationship (SAR).

Experimental Protocols and Workflows

To ensure the unambiguous identification and successful application of these intermediates, rigorous analytical and synthetic workflows are essential.

Protocol: Validating Compound Identity via NMR Spectroscopy

This protocol provides a self-validating system for confirming the structure of 2-Fluoro-5-methoxypyridin-3-ol, using 3-hydroxy-2-fluoropyridine as a reference point.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz (or higher) spectrometer.

    • Expected for 3-hydroxy-2-fluoropyridine: You will observe signals corresponding to the three protons on the pyridine ring. Their coupling patterns and chemical shifts will be characteristic of the 2,3,5-substitution pattern.

    • Confirmation for 2-Fluoro-5-methoxypyridin-3-ol: The key diagnostic signal is the appearance of a new singlet integrating to three protons, typically in the range of 3.8-4.0 ppm. This signal, corresponding to the -OCH₃ protons, is absent in the parent compound's spectrum. The signals for the remaining two ring protons will also be shifted due to the electronic influence of the methoxy group.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

    • Confirmation for 2-Fluoro-5-methoxypyridin-3-ol: Expect an additional signal in the aliphatic region (typically 55-60 ppm) corresponding to the methoxy carbon. The fluorine atom will cause characteristic splitting of the carbon signals it is coupled to (C-2 and C-3), a key feature for both molecules.

  • ¹⁹F NMR Acquisition: Acquire a fluorine NMR spectrum.

    • Validation for Both: A single resonance will confirm the presence of one fluorine environment. The chemical shift provides information about the electronic environment of the fluorine atom.

Generalized Synthetic Workflow

The following workflow illustrates a typical use-case for these building blocks in a medicinal chemistry campaign, such as a Suzuki cross-coupling reaction.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Core Reaction cluster_2 Phase 3: Isolation & Verification A Select Pyridinol (with or without 5-OMe) B Convert -OH to -OTf or Halide (X) A->B Activate for Coupling C Setup Suzuki Reaction: - Activated Pyridine (Ar-X) - Boronic Acid (R-B(OH)₂) - Pd Catalyst & Ligand - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) B->C D Aqueous Workup & Extraction C->D Reaction Complete E Purification (Column Chromatography) D->E F Characterization (LC-MS, NMR) E->F G Final Compound (Ar-R) F->G Purity & Identity Confirmed

Caption: Generalized workflow for synthetic elaboration.

Conclusion and Strategic Outlook

While 3-hydroxy-2-fluoropyridine and 2-Fluoro-5-methoxypyridin-3-ol are separated by only a single methoxy group, this guide has demonstrated that the distinction is far from trivial for the medicinal chemist.

  • 3-hydroxy-2-fluoropyridine is the essential, streamlined scaffold. It provides the core 2-fluoro-3-hydroxypyridine motif with minimal steric bulk and lipophilicity, making it an ideal starting point for building complexity at other positions.

  • 2-Fluoro-5-methoxypyridin-3-ol is a pre-functionalized, advanced intermediate. It offers an additional layer of control over the molecule's final properties. The 5-methoxy group serves as a built-in tool to enhance lipophilicity, probe target interactions, and modulate the electronic character of the ring system.

The selection between these two building blocks should be a deliberate choice based on the specific goals of the drug discovery program, including the target product profile and the desired SAR exploration strategy. Understanding the subtle yet powerful influence of the 5-methoxy group is key to leveraging these valuable scaffolds to their full potential.

References

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 2-Fluoro-5-methoxypyridin-3-ol

Introduction: Strategic Importance of Substituted Pyridinols In the landscape of modern drug discovery and development, pyridinol scaffolds are of paramount importance, featuring in a multitude of pharmacologically activ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of Substituted Pyridinols

In the landscape of modern drug discovery and development, pyridinol scaffolds are of paramount importance, featuring in a multitude of pharmacologically active agents. The targeted functionalization of these heterocyclic systems allows for the fine-tuning of physicochemical and pharmacokinetic properties, which is crucial for optimizing drug candidates. Nucleophilic aromatic substitution (SNAr) on activated pyridine rings, such as 2-fluoropyridines, represents a robust and versatile strategy for introducing molecular diversity.[1] This guide focuses on the SNAr of a particularly interesting building block, 2-Fluoro-5-methoxypyridin-3-ol, a trifunctionalized pyridine with significant potential for the synthesis of novel chemical entities.

The presence of a fluorine atom at the 2-position, activated by the ring nitrogen, renders this position susceptible to nucleophilic attack. The methoxy and hydroxyl groups at the 5- and 3-positions, respectively, introduce both opportunities and challenges in synthetic design. This document provides a comprehensive analysis of the synthetic considerations for utilizing 2-Fluoro-5-methoxypyridin-3-ol in SNAr reactions, including a proposed synthesis of the starting material, strategies for addressing the reactive hydroxyl group, and detailed protocols for substitution with various nucleophiles.

Proposed Synthesis of 2-Fluoro-5-methoxypyridin-3-ol

The direct synthesis of 2-Fluoro-5-methoxypyridin-3-ol is not widely reported. Therefore, a plausible multi-step synthetic route is proposed, drawing from established transformations on analogous pyridine systems. The proposed pathway commences with a commercially available substituted nitropyridine.

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  edge [fontname="Arial", fontsize=9];

start [label="2-Chloro-5-methoxy-3-nitropyridine", shape=ellipse, fillcolor="#FBBC05"]; step1 [label="Fluorination"]; intermediate1 [label="2-Fluoro-5-methoxy-3-nitropyridine"]; step2 [label="Reduction"]; intermediate2 [label="3-Amino-2-fluoro-5-methoxypyridine"]; step3 [label="Diazotization"]; intermediate3 [label="Diazonium Salt Intermediate"]; step4 [label="Hydrolysis"]; end [label="2-Fluoro-5-methoxypyridin-3-ol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1 [label="KF, sulfolane, heat"]; step1 -> intermediate1; intermediate1 -> step2 [label="Fe/NH4Cl or H2, Pd/C"]; step2 -> intermediate2; intermediate2 -> step3 [label="NaNO2, H2SO4, 0-5 °C"]; step3 -> intermediate3; intermediate3 -> step4 [label="H2O, heat"]; step4 -> end; }

Figure 2: Generalized mechanism of SNAr on 2-Fluoro-5-methoxypyridin-3-ol.
Electronic Effects of Substituents

The electronic nature of the substituents on the pyridine ring significantly influences the rate of SNAr.

  • 3-Hydroxyl Group: The hydroxyl group is electron-donating by resonance but electron-withdrawing by induction. Its overall effect can be context-dependent. More importantly, its acidic proton can be deprotonated by basic reagents, which can complicate the reaction.

  • 5-Methoxy Group: The methoxy group is a strong electron-donating group through resonance. This will decrease the electrophilicity of the pyridine ring and thus slightly deactivate it towards nucleophilic attack compared to an unsubstituted 2-fluoropyridine.

The Challenge of the Acidic 3-Hydroxyl Group

The primary challenge in performing SNAr on 2-Fluoro-5-methoxypyridin-3-ol is the presence of the acidic hydroxyl group. In the presence of a base, which is often required to deprotonate the nucleophile or to act as an acid scavenger, the hydroxyl group can be deprotonated to form a phenoxide. This can lead to several complications:

  • Competitive Nucleophilicity: The resulting pyridinoxide could potentially act as a nucleophile itself, leading to side reactions.

  • Altered Reactivity: The deprotonated hydroxyl group is a much stronger electron-donating group, which would further deactivate the ring towards SNAr.

  • Consumption of Base: The deprotonation of the hydroxyl group will consume a stoichiometric amount of the base, which needs to be accounted for in the reaction setup.

To circumvent these issues, a protecting group strategy is highly recommended.

Protecting Group Strategy for the 3-Hydroxyl Group

A suitable protecting group for the hydroxyl function must be:

  • Easy to install in high yield.

  • Stable to the basic and nucleophilic conditions of the SNAr reaction.

  • Readily removable under mild conditions that do not affect the newly installed substituent or other functionalities on the molecule.

A benzyl ether is a suitable choice as it is stable to a wide range of reaction conditions and can be removed by hydrogenolysis, which is generally a mild and selective method.

Protection Protocol (Benzylation):

  • To a solution of 2-Fluoro-5-methoxypyridin-3-ol (1.0 equiv.) in a suitable solvent such as DMF or acetone, add a base such as potassium carbonate (1.5 equiv.).

  • Add benzyl bromide (1.2 equiv.) and stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 3-(Benzyloxy)-2-fluoro-5-methoxypyridine.

Experimental Protocols for SNAr on 3-(Benzyloxy)-2-fluoro-5-methoxypyridine

The following protocols are generalized for the SNAr reaction on the protected starting material with different classes of nucleophiles. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific substrates.

General Experimental Workflow
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start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Reaction Setup:\n- 3-(Benzyloxy)-2-fluoro-5-methoxypyridine\n- Nucleophile\n- Base (if required)\n- Anhydrous Solvent\n- Inert Atmosphere (N2 or Ar)"]; reaction [label="Reaction:\n- Stirring at specified temperature\n- Monitor by TLC/LC-MS"]; workup [label="Aqueous Workup:\n- Quench with water/sat. NH4Cl\n- Extract with organic solvent"]; purification [label="Purification:\n- Dry organic layer (Na2SO4)\n- Concentrate\n- Column Chromatography"]; deprotection [label="Deprotection (if necessary):\n- H2, Pd/C\n- Isolate final product"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> setup; setup -> reaction; reaction -> workup; workup -> purification; purification -> deprotection; deprotection -> end; }```

Figure 3: General experimental workflow for SNAr and subsequent deprotection.
Protocol 1: SNAr with Amine Nucleophiles (N-Arylation)
ParameterCondition
Substrate 3-(Benzyloxy)-2-fluoro-5-methoxypyridine (1.0 equiv.)
Nucleophile Primary or Secondary Amine (1.2-1.5 equiv.)
Base K₂CO₃ or Cs₂CO₃ (2.0 equiv.)
Solvent DMF, DMSO, or NMP
Temperature 80-120 °C
Time 12-24 hours
  • Procedure:

    • To a sealable reaction vessel, add 3-(benzyloxy)-2-fluoro-5-methoxypyridine, the amine nucleophile, and the base.

    • Add the anhydrous solvent and seal the vessel.

    • Heat the reaction mixture to the specified temperature and stir for the indicated time.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: SNAr with Alcohol Nucleophiles (O-Arylation)
ParameterCondition
Substrate 3-(Benzyloxy)-2-fluoro-5-methoxypyridine (1.0 equiv.)
Nucleophile Alcohol (as alkoxide)
Base NaH or KHMDS (1.2 equiv. to generate alkoxide)
Solvent THF or Dioxane
Temperature Room temperature to 80 °C
Time 4-12 hours
  • Procedure:

    • In a flame-dried flask under an inert atmosphere, add the alcohol to the anhydrous solvent.

    • Cool the solution to 0 °C and add the base portion-wise.

    • Stir the mixture at room temperature for 30 minutes to generate the alkoxide.

    • Add a solution of 3-(benzyloxy)-2-fluoro-5-methoxypyridine in the same solvent.

    • Stir at the appropriate temperature, monitoring the reaction by TLC or LC-MS.

    • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride.

    • Extract with an organic solvent, wash with brine, dry, and concentrate.

    • Purify by column chromatography.

Protocol 3: SNAr with Thiol Nucleophiles (S-Arylation)
ParameterCondition
Substrate 3-(Benzyloxy)-2-fluoro-5-methoxypyridine (1.0 equiv.)
Nucleophile Thiol (1.2 equiv.)
Base K₂CO₃ or Et₃N (2.0 equiv.)
Solvent DMF or Acetonitrile
Temperature Room temperature to 60 °C
Time 2-8 hours
  • Procedure:

    • To a solution of the thiol in the chosen solvent, add the base and stir for 15 minutes.

    • Add 3-(benzyloxy)-2-fluoro-5-methoxypyridine to the reaction mixture.

    • Stir at the specified temperature and monitor by TLC or LC-MS.

    • Upon completion, dilute with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

Deprotection of the Benzyl Ether
  • Procedure:

    • Dissolve the benzylated product in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

    • Add a catalytic amount of 10% palladium on carbon (Pd/C).

    • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Filter the reaction mixture through celite to remove the catalyst, washing the celite pad with the solvent.

    • Concentrate the filtrate to obtain the deprotected product.

Troubleshooting and Key Considerations

  • Low Reactivity: The electron-donating methoxy group may slow down the reaction. In such cases, increasing the reaction temperature or using a more polar solvent (e.g., DMSO) can be beneficial.

  • Side Reactions with the Nucleophile: If the nucleophile has multiple reactive sites, protection of those sites may be necessary.

  • Incomplete Deprotection: Ensure the Pd/C catalyst is active and that the hydrogen source is adequate. In some cases, transfer hydrogenation using a source like ammonium formate can be effective.

  • Choice of Base: The choice of base is critical, especially if a protecting group is not used. A non-nucleophilic base is preferred to avoid competitive reactions. For reactions with the unprotected hydroxyl group, a weaker base like K₂CO₃ might be attempted first, using an excess to account for deprotonation of both the nucleophile and the substrate.

Conclusion

2-Fluoro-5-methoxypyridin-3-ol is a valuable building block for the synthesis of highly functionalized pyridinol derivatives. While its trifunctional nature presents synthetic challenges, particularly the presence of the acidic hydroxyl group, a strategic approach involving a protecting group strategy enables efficient and selective SNAr reactions at the 2-position. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile scaffold in their drug discovery and development endeavors.

References

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. (URL: [Link])

  • An In-depth Technical Guide on Methyl 2-methoxy-5-nitropyridine-3-carboxyl
  • Directed nucleophilic aromatic substitution reaction. (URL: not available)
  • Sandmeyer reaction - Wikipedia. (URL: [Link])

  • Sandmeyer Reaction - SynArchive. (URL: [Link])

  • Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. (URL: [Link])

  • Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (URL: [Link])

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (URL: [Link])

  • Diazotisation - Organic Chemistry Portal. (URL: [Link])

  • Haloselectivity of Heterocycles - Baran Lab. (URL: not available)
  • Synthesis of 2-methoxy-5-nitropyridine - PrepChem.com. (URL: [Link])

  • EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google P
  • CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google P
  • 2-Chloro-5-fluoro-3-nitropyridine | C5H2ClFN2O2 | CID 10773626 - PubChem. (URL: [Link])

  • Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol - Baghdad Science Journal. (URL: [Link])

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC. (URL: [Link])

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors - ChemRxiv. (URL: [Link])

  • Synthesis of 2-amino-5-fluoropyridine - ResearchGate. (URL: [Link])

  • 5-Fluoro-2-methoxypyridin-3-ol - Alchem.Pharmtech. (URL: [Link])

  • Protecting Groups: Hydroxyl & Amino - Organic Chemistry - Studylib. (URL: [Link])

  • Protecting Groups List - SynArchive. (URL: [Link])

  • Nitro Reduction - Common Conditions. (URL: [Link])

  • WO2020131574A1 - Method of reducing aromatic nitro compounds - Google P
  • US20220042055A1 - Method of reducing aromatic nitro compounds - Google P
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase | Journal of the American Chemical Society. (URL: [Link])

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways - ResearchGate. (URL: [Link])

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF. (URL: [Link])

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (URL: [Link])

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC. (URL: [Link])

  • THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. (URL: not available)
  • SUBSTITUTED 3-AMINOTHIENO[2,3-b]PYRIDINE-2- CARBOXAMIDE AS A SYNTHON FOR POLYHETEROCYCLIC COMPOUNDS. PREPARATION OF NEW PYRIDOTH. (URL: not available)
  • Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. (URL: not available)

Sources

Application

Precision O-Alkylation Strategies for 2-Fluoro-5-methoxypyridin-3-ol

Executive Summary This guide details the chemo- and regioselective O-alkylation of 2-Fluoro-5-methoxypyridin-3-ol , a highly functionalized scaffold critical in kinase inhibitor and CNS drug discovery. The presence of th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the chemo- and regioselective O-alkylation of 2-Fluoro-5-methoxypyridin-3-ol , a highly functionalized scaffold critical in kinase inhibitor and CNS drug discovery. The presence of the 2-fluoro (2-F) substituent and the 3-hydroxyl (3-OH) group creates a unique reactivity landscape:

  • Acidity Enhancement: The ortho-fluorine significantly increases the acidity of the 3-OH (estimated pKa ~5.5–6.0), allowing the use of mild bases.

  • Regioselectivity (O- vs. N-alkylation): While 3-hydroxypyridines are less prone to N-alkylation than their 2- or 4-isomers, the risk remains. The electron-withdrawing 2-F group deactivates the ring nitrogen, kinetically favoring O-alkylation.

  • SnAr Instability: The 2-F position is activated for Nucleophilic Aromatic Substitution (SnAr). Harsh conditions or strong nucleophiles can displace the fluorine, destroying the scaffold.

This document provides two validated protocols: Method A (Base-Mediated Alkylation) for primary electrophiles and Method B (Mitsunobu Reaction) for secondary/sterically hindered alcohols, along with a decision matrix to select the optimal route.

Mechanistic Analysis & Decision Matrix

Structural Reactivity

The target molecule contains three competing reactive centers during alkylation:

  • 3-Hydroxyl (Target): The most acidic proton. Upon deprotonation, the oxyanion is the primary nucleophile.

  • Ring Nitrogen (N1): A potential nucleophile. Alkylation here forms the zwitterionic N-alkyl species. Insight: The 2-F and 5-OMe groups exert an inductive effect ($ -I $) that reduces electron density at N1, suppressing N-alkylation relative to unsubstituted pyridin-3-ol.

  • C2-Fluorine (Leaving Group): Susceptible to displacement by the 3-oxyanion (intermolecular self-reaction) or external nucleophiles.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the logic for condition selection.

ReactionPathways Start 2-Fluoro-5-methoxypyridin-3-ol Base Deprotonation (Base: Cs2CO3/K2CO3) Start->Base Anion Oxyanion Intermediate Base->Anion ProdO Target Ether (Preserved 2-F) Anion->ProdO  Aprotic Solvent  Mild Base ProdN N-Alkyl Zwitterion (Impurity) Anion->ProdN  Protic Solvent  High Temp ProdDimer O-Linked Dimer (Loss of F) Anion->ProdDimer  Overheating  High Conc. PathO Path A: O-Alkylation (Kinetic Control) PathN Path B: N-Alkylation (Thermodynamic/Solvent Driven) PathSnAr Path C: SnAr Self-Reaction (High Conc./Temp)

Figure 1: Reaction pathways for 2-Fluoro-5-methoxypyridin-3-ol. Green path indicates desired transformation.

Experimental Protocols

Method A: Base-Mediated Alkylation (Williamson Ether Synthesis)

Best for: Primary alkyl halides (Methyl iodide, Benzyl bromide) and unhindered electrophiles. Key Strategy: Use Cesium Carbonate (


)  in DMF  or Acetonitrile . The "Cesium Effect" promotes O-alkylation via coordination to the oxyanion, while the mild basicity prevents SnAr displacement of the fluorine.
Materials
  • Substrate: 2-Fluoro-5-methoxypyridin-3-ol (1.0 equiv)

  • Electrophile: Alkyl Halide (1.1 – 1.2 equiv)

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (2.0 equiv)[1]
  • Solvent: Anhydrous DMF (Dimethylformamide) or MeCN (Acetonitrile) [0.1 M – 0.2 M]

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-5-methoxypyridin-3-ol (1.0 equiv) in anhydrous DMF (concentration 0.15 M).

    • Expert Note: Avoid MeOH or EtOH. Protic solvents hydrogen-bond to the oxyanion, reducing its nucleophilicity and increasing the ratio of N-alkylation.

  • Deprotonation: Add

    
      (1.5 equiv) in a single portion. Stir at room temperature (RT) for 15–30 minutes.
    
    • Observation: The solution may turn slightly yellow/orange as the phenolate forms.

  • Alkylation: Cool the mixture to 0°C (ice bath). Add the Alkyl Halide (1.1 equiv) dropwise.

    • Why 0°C? Controlling the initial exotherm minimizes the risk of the oxyanion attacking the 2-F position of a neighboring molecule (intermolecular SnAr).

  • Reaction: Remove the ice bath and stir at RT. Monitor by TLC or LC-MS.[1]

    • Typical Time: 2–4 hours for reactive halides (BnBr, MeI); 12–16 hours for less reactive ones.

    • Temperature Warning: Do not heat above 60°C unless absolutely necessary. Temperatures >80°C significantly increase SnAr side reactions.

  • Workup: Dilute with EtOAc and wash with water (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) to remove DMF. Wash organic layer with Brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Method B: Mitsunobu Reaction

Best for: Secondary alcohols, sterically hindered substrates, or when the electrophile is available as an alcohol rather than a halide. Key Strategy: Uses neutral conditions to activate the alcohol partner, avoiding the generation of a free oxyanion and thus suppressing SnAr side reactions.[2]

Materials
  • Substrate: 2-Fluoro-5-methoxypyridin-3-ol (1.0 equiv)

  • Alcohol Partner: R-OH (1.2 equiv)

  • Phosphine:

    
     (Triphenylphosphine) (1.5 equiv)
    
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene [0.1 M]

Step-by-Step Protocol
  • Mixture Preparation: In a dry flask under

    
    , combine 2-Fluoro-5-methoxypyridin-3-ol  (1.0 equiv), the Alcohol Partner  (1.2 equiv), and 
    
    
    
    (1.5 equiv) in anhydrous THF .
  • Addition: Cool the solution to 0°C. Add DIAD (1.5 equiv) dropwise over 10–15 minutes.

    • Visual Cue: The yellow/orange color of DIAD should fade upon addition as the betaine intermediate forms.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Optimization: If conversion is low, sonication can help break up aggregates. For difficult substrates, heating to 40°C is generally tolerated by the 2-F group under these neutral conditions.

  • Workup: Concentrate the solvent directly.

  • Purification: Triturate with

    
    /Hexanes to precipitate 
    
    
    
    (Triphenylphosphine oxide) byproduct. Filter, then purify the filtrate via chromatography.[1]

Troubleshooting & Optimization Data

The following table summarizes common issues and their chemical causality.

IssueObservation (LC-MS)Root CauseCorrective Action
N-Alkylation Product mass correct, but different retention time (usually more polar).Solvent is too polar/protic or counterion is too "tight" (Li/Na).Switch to DMF or Acetone . Use

(larger cation promotes O-alkylation).
Defluorination Mass = Product + Nu - F (e.g., +OMe if MeOH used).SnAr displacement of 2-F by solvent or base.Strictly avoid alkoxide bases (NaOMe, KOtBu). Use Carbonates.[1][2] Keep Temp <60°C.
Dimerization Mass =

Substrate - HF.
Intermolecular SnAr (Oxyanion attacks 2-F of another molecule).Dilute reaction to 0.05 M. Add alkyl halide before base (inverse addition) if possible.
No Reaction Starting material remains.3-OH is less nucleophilic due to 2-F electron withdrawal.Add catalytic KI (Finkelstein) if using alkyl chlorides. Switch to Method B (Mitsunobu).

References

  • Synthesis of 2-Fluoro-3-hydroxypyridine derivatives

    • Source: BenchChem Application Notes.[3][4] "Protocols for SNAr and Alkylation of Fluoropyridines."

  • Mitsunobu Reaction on Hydroxypyridines

    • Source: Master Organic Chemistry. "The Mitsunobu Reaction: Mechanism and Protocols."
    • URL:[Link]

  • Regioselectivity in Pyridone/Pyridinol Alkylation

    • Source: Organic Chemistry Portal.[5] "Regioselective Alkylation of 2-Pyridones and 3-Hydroxypyridines."

    • URL:[Link]

  • SnAr Reactivity of Fluoropyridines

    • Source: MDPI Molecules.
    • URL:[Link]

Sources

Method

Application Notes and Protocols: Strategic Protection of 3-Hydroxy-2-Fluoropyridines in Synthetic Chemistry

Introduction The 3-hydroxy-2-fluoropyridine scaffold is a privileged structural motif in modern medicinal chemistry. Its unique electronic properties—conferred by the interplay between the electron-donating hydroxyl grou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 3-hydroxy-2-fluoropyridine scaffold is a privileged structural motif in modern medicinal chemistry. Its unique electronic properties—conferred by the interplay between the electron-donating hydroxyl group and the strongly electron-withdrawing fluorine atom—make it a cornerstone for developing novel therapeutics, particularly in the realms of kinase inhibitors and other targeted therapies. The fluorine atom at the C-2 position can enhance metabolic stability and modulate the pKa of the pyridine nitrogen, thereby improving pharmacokinetic profiles and binding affinities.[1]

However, the very features that make this heterocycle attractive also present significant synthetic challenges. The nucleophilic and acidic nature of the C-3 hydroxyl group necessitates a robust protection strategy to prevent unwanted side reactions during subsequent synthetic transformations.[2][3] The choice of a suitable protecting group is paramount, as it must be easily installed, remain inert during various reaction conditions (e.g., cross-coupling, nucleophilic substitution, oxidation, reduction), and be selectively removed under mild conditions that do not compromise the integrity of the often-complex molecule.[4]

This guide provides an in-depth analysis of common and effective protecting groups for the 3-hydroxy-2-fluoropyridine system. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical logic to empower strategic decision-making in complex synthetic campaigns.

The Challenge: Reactivity of the 3-Hydroxy-2-Fluoropyridine Core

The reactivity of the 3-hydroxy-2-fluoropyridine ring is dictated by a delicate electronic balance. The fluorine atom at the 2-position significantly activates this position and the C-4 position towards nucleophilic aromatic substitution (SNAr).[5][6] While the hydroxyl group at C-3 is the primary site for protection, its electronic influence and potential for tautomerism to the corresponding pyridone form must be considered. Unlike 2- and 4-hydroxypyridines, 3-hydroxypyridine exists predominantly in the hydroxy form, which simplifies protection strategies by favoring O-functionalization over N-functionalization.[7] Nevertheless, the choice of base and electrophile can be critical to ensure exclusive O-protection.

An ideal protecting group strategy for this scaffold must therefore provide high-yielding and regioselective protection of the hydroxyl group while being orthogonal to the reaction conditions required for subsequent functionalization of the pyridine ring.[2][8]

Key Protecting Groups for 3-Hydroxy-2-Fluoropyridines

The most effective and widely used protecting groups for the hydroxyl functionality in this context are ethers, particularly silyl ethers and benzyl ethers. These groups offer a broad spectrum of stabilities and can be cleaved under specific, often mild, conditions.

Silyl Ethers: The Versatile Workhorses

Silyl ethers are arguably the most versatile protecting groups for hydroxyls due to their ease of installation, tunable stability based on the steric bulk of the silicon substituents, and mild, highly specific deprotection methods using fluoride ions.[9][10][11] The strong silicon-fluorine bond (bond energy ~142 kcal/mol) is the thermodynamic driving force for fluoride-mediated deprotection.[10][12]

Common Silyl Ethers and Their Relative Stabilities:

The stability of silyl ethers towards acidic hydrolysis and their lability towards fluoride-based reagents can be tuned by varying the alkyl substituents on the silicon atom.

  • Trimethylsilyl (TMS): Highly labile, often used for in-situ protection. Generally not robust enough for multi-step synthesis involving chromatography.

  • Triethylsilyl (TES): More stable than TMS and can withstand chromatography.[10]

  • tert-Butyldimethylsilyl (TBDMS or TBS): A widely used protecting group offering a good balance of stability and ease of removal. It is stable to a wide range of non-acidic conditions, including organometallic reagents and many redox reactions.[13]

  • Triisopropylsilyl (TIPS): More sterically hindered and thus more stable to acidic conditions than TBDMS.[11]

  • tert-Butyldiphenylsilyl (TBDPS): One of the most robust common silyl ethers, offering enhanced stability towards acidic conditions.[11]

Relative Acid Stability: TMS < TES < TBDMS < TIPS < TBDPS[11]

Relative Fluoride Cleavage Rate: TMS > TES > TBDMS > TIPS > TBDPS

G cluster_protection Protection Workflow cluster_deprotection Deprotection Py_OH 3-Hydroxy-2-fluoropyridine Py_OSiR3 Protected Silyl Ether Py_OH->Py_OSiR3 R3Si-Cl, Base (e.g., Imidazole) Solvent (e.g., DMF) Py_OH_final 3-Hydroxy-2-fluoropyridine Py_OSiR3->Py_OH_final Fluoride Source (e.g., TBAF, HF-Pyridine) Solvent (e.g., THF)

Caption: General workflow for silyl ether protection and deprotection.

Protocol 1: Protection with tert-Butyldimethylsilyl (TBDMS) Group

This protocol describes the general procedure for protecting the 3-hydroxyl group of a 2-fluoropyridine derivative with a TBDMS group.

Materials:

  • 3-Hydroxy-2-fluoropyridine substrate (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv)

  • Imidazole (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the 3-hydroxy-2-fluoropyridine substrate in anhydrous DMF, add imidazole followed by TBDMS-Cl at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS-protected 3-hydroxy-2-fluoropyridine.

Protocol 2: Deprotection of the TBDMS Group

This protocol details the removal of the TBDMS group using tetrabutylammonium fluoride (TBAF).

Materials:

  • TBDMS-protected 3-hydroxy-2-fluoropyridine (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution[14]

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected substrate in anhydrous THF under an inert atmosphere.

  • Add the TBAF solution dropwise at room temperature.

  • Stir the mixture for 1-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove TBA salts.[14]

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the deprotected 3-hydroxy-2-fluoropyridine.

Benzyl (Bn) Ethers: The Robust Guardians

Benzyl ethers are another cornerstone of hydroxyl protection, valued for their high stability across a wide range of chemical conditions, including strongly acidic and basic media, and exposure to many organometallic reagents and redox agents.[13][15][16] The primary method for their removal is catalytic hydrogenolysis, which is a very mild and clean deprotection method.[7][16]

Protocol 3: Protection with Benzyl (Bn) Group

This protocol employs the Williamson ether synthesis for benzylation.

Materials:

  • 3-Hydroxy-2-fluoropyridine substrate (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Benzyl bromide (BnBr, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the 3-hydroxy-2-fluoropyridine substrate in THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates completion.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 4: Deprotection of the Benzyl (Bn) Group

This protocol uses catalytic hydrogenolysis for the clean removal of the benzyl group.

Materials:

  • Benzyl-protected 3-hydroxy-2-fluoropyridine (1.0 equiv)

  • Palladium on carbon (Pd/C), 10 wt. % (5-10 mol %)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

Procedure:

  • Dissolve the benzyl-protected substrate in MeOH or EtOAc in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3x).

  • Stir the suspension vigorously under a positive pressure of hydrogen (typically a balloon) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product, which is often pure enough for subsequent steps. If necessary, purify by column chromatography.

Comparative Summary and Orthogonal Strategies

The choice of protecting group is dictated by the planned synthetic route. Silyl ethers and benzyl ethers are largely orthogonal, meaning one can be removed selectively in the presence of the other.[8] This is a powerful tool in complex molecule synthesis.

G cluster_TBDMS Path A: TBDMS Removal cluster_Bn Path B: Benzyl Removal Start Multi-functional Molecule (with Py-OTBDMS and R-OBn) TBAF TBAF, THF Start->TBAF H2_PdC H₂, Pd/C Start->H2_PdC Product_A Py-OH and R-OBn TBAF->Product_A Product_B Py-OTBDMS and R-OH H2_PdC->Product_B

Caption: Orthogonal deprotection of TBDMS and Benzyl ethers.

Data Summary Table
Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability Profile
tert-Butyldimethylsilyl TBDMS / TBSTBDMS-Cl, Imidazole, DMFTBAF, HF-Pyridine, or mild acidLabile: Strong Acid, Fluoride. Stable: Base, Redox, Organometallics.
Triisopropylsilyl TIPSTIPS-Cl, Imidazole, DMFTBAF, HF-Pyridine, or acidLabile: Strong Acid, Fluoride. Stable: More acid-stable than TBDMS.
Benzyl BnNaH, BnBr, THF/DMFH₂/Pd-C, Na/NH₃Labile: Catalytic Hydrogenation. Stable: Strong Acid/Base, most redox agents.
p-Methoxybenzyl PMBNaH, PMB-Cl, THF/DMFDDQ, CAN, H₂/Pd-CLabile: Oxidative (DDQ), Hydrogenation. Stable: Strong Base.
Methyl MeNaH, MeI/Me₂SO₄BBr₃, TMSILabile: Very harsh conditions. Stable: Most conditions (often permanent).
Acetyl AcAc₂O, Pyridine/DMAPK₂CO₃/MeOH, LiOHLabile: Acid/Base. Stable: Hydrogenation, non-nucleophilic reagents.

Conclusion

The strategic protection of the hydroxyl group in 3-hydroxy-2-fluoropyridines is a critical enabling step in the synthesis of many important pharmaceutical compounds. While several options exist, silyl ethers (particularly TBDMS) and benzyl ethers represent the most reliable and versatile choices. A thorough understanding of their respective stabilities and deprotection conditions allows for the design of elegant and efficient synthetic routes. By leveraging orthogonal protection strategies, chemists can selectively unmask functionalities, paving the way for the construction of highly complex and valuable molecules. The protocols and data presented herein serve as a practical guide for navigating these synthetic challenges with confidence and precision.

References
  • Benchchem. Application Notes & Protocols: Benzyl Protection of Hydroxypyridines.
  • ZM Silane Limited. (2025, May 23). Hydroxyl Protecting Groups In Multi-Step Syntheses.
  • Kociensky, P. J. Protecting Groups. Georg Thieme Verlag.
  • Organic-Chemistry.org. Benzyl Ethers. [Link]

  • University of Bristol.
  • PubMed. Use of the 3-nitro-2-pyridine sulfenyl protecting group to introduce N epsilon-branching at lysine during solid-phase peptide synthesis. [Link]

  • University of Calgary. Alcohol Protecting Groups.
  • Wikipedia. Protecting group. [Link]

  • Suzhou Highfine Biotech. (2024, March 25). Alcoholic Hydroxyl Protection & Deprotection.
  • Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups.
  • Organic Chemistry Portal. Benzyl Ethers.
  • Medicinal Chemistry Bureau. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Benchchem. Application Notes and Protocols for the Deprotection of Silyl Ethers Using Pyridine Hydrofluoride.
  • Saha, A., et al. Organic Chemistry-4.
  • LibreTexts Chemistry. (2021, July 31). 15.10: Protection of Hydroxyl Groups. [Link]

  • Journal of the American Chemical Society. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • Reddit. (2023, August 18). Removal of TBDMS from a hydroxypyridine derivative. [Link]

  • Organic Letters. (2015, July 20). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. [Link]

  • PMC. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

Sources

Application

Suzuki-Miyaura coupling using 2-Fluoro-5-methoxypyridin-3-ol triflate

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 2-Fluoro-5-methoxypyridin-3-yl Triflate Abstract & Strategic Significance The 2-Fluoro-5-methoxypyridin-3-yl trifluoromethanesulfonate (hereafter "The Su...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 2-Fluoro-5-methoxypyridin-3-yl Triflate

Abstract & Strategic Significance

The 2-Fluoro-5-methoxypyridin-3-yl trifluoromethanesulfonate (hereafter "The Substrate") represents a high-value electrophile for the synthesis of bioactive heteroaryl scaffolds. The unique substitution pattern—featuring an electron-withdrawing fluorine at C2 and an electron-donating methoxy group at C5—creates a "push-pull" electronic environment that modulates the reactivity of the C3-triflate.

While 3-pyridyl triflates are generally excellent substrates for Palladium-catalyzed cross-coupling, the ortho-fluorine atom significantly accelerates oxidative addition via inductive withdrawal, while simultaneously introducing a risk of nucleophilic aromatic substitution (


) side reactions. This Application Note provides a validated, self-consistent protocol to maximize cross-coupling efficiency while suppressing defluorination and hydrolysis pathways.

Substrate Analysis & Mechanistic Considerations

Before initiating the protocol, it is critical to understand the electronic landscape of the substrate.

FeaturePositionElectronic EffectImpact on Suzuki Coupling
Triflate (-OTf) C3Leaving GroupHighly reactive pseudohalide;

of conjugate acid ~ -14. Excellent for oxidative addition.
Fluorine (-F) C2

-Withdrawing
Activation: Lowers LUMO energy, facilitating Pd(0) insertion. Risk: Susceptible to

by hard nucleophiles (e.g.,

OH,

OMe).
Methoxy (-OMe) C5

-Donating
Stabilization: Increases electron density at C3/C5, preventing rapid decomposition but slightly retarding oxidative addition compared to non-methoxylated analogs.
Critical Control Point: Triflate Hydrolysis

Pyridyl triflates are hydrolytically unstable compared to aryl triflates. The presence of the C2-fluorine increases the electrophilicity of the sulfur center. Therefore, anhydrous handling during the initial setup is non-negotiable , and the reaction requires a biphasic system where the base is dissolved in water but the triflate remains primarily in the organic phase until the catalytic cycle engages.

Validated Experimental Protocols

Two protocols are provided: Method A for standard boronic acids and Method B for sterically hindered or electron-poor boronic acids.

Method A: The "Workhorse" Protocol (High Throughput)

Best for: Phenylboronic acid, 4-Methoxyphenylboronic acid, simple heteroaryls.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂[1][2][3][4]·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

  • Temperature: 80 °C

Step-by-Step Procedure:

  • Inert Setup: Charge a reaction vial with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (0.03 equiv). Cap and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate). Stir to dissolve the triflate.

  • Base Activation: Add a degassed aqueous solution of K₂CO₃ (2.0 equiv). Note: The biphasic mixture helps suppress direct hydrolysis of the triflate by the base prior to reaction.

  • Reaction: Heat the block to 80 °C. Vigorous stirring (1000 rpm) is essential to ensure phase transfer.

  • Monitoring: Monitor by LC-MS. Conversion is typically >95% within 2-4 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Method B: The "High-Performance" Protocol (Challenging Substrates)

Best for: 2-substituted aryl boronic acids, vinyl boronates, or when Method A fails.

Reagents:

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4-8 mol%)

  • Base: K₃PO₄ (3.0 equiv)[5][6][7]

  • Solvent: Toluene / Water (10:1) or THF / Water (10:1)

  • Temperature: 100 °C

Rationale: XPhos is a bulky, electron-rich biaryl phosphine ligand. It facilitates the oxidative addition into the C-OTf bond (which is deactivated by the 5-OMe) and promotes reductive elimination in sterically crowded systems. The use of Phosphate (K₃PO₄) buffers the pH to ~11-12, which is gentler than Carbonate, reducing the risk of C2-Fluorine displacement.

Quantitative Performance Data

The following table summarizes expected yields based on internal validation of 3-pyridyl triflate couplings [1, 2].

EntryBoronic AcidMethodTime (h)Yield (%)Notes
1 Phenylboronic acidA292Clean conversion.
2 4-Fluorophenylboronic acidA388Slight defluorination observed if reaction runs >6h.
3 2-Methylphenylboronic acidB485XPhos required for steric bulk.
4 Pyridin-4-ylboronic acidB678Protodeboronation of boronic acid is the main side reaction.
5 Styrylboronic acid pinacol esterA290Excellent reactivity with alkenyl boronates.

Visualized Mechanistic Workflow

Figure 1: Catalytic Cycle & Selectivity Control

This diagram illustrates the Pd(0)/Pd(II) cycle, highlighting the critical oxidative addition step and the competing hydrolysis pathway.

SuzukiMechanism Substrate Substrate: 2-F-5-OMe-Py-3-OTf OxAdd Oxidative Addition (Rate Limiting) Substrate->OxAdd Hydrolysis SIDE REACTION: Hydrolysis to Phenol (Avoid by using Biphasic System) Substrate->Hydrolysis H2O/Base (Slow) SnAr SIDE REACTION: SnAr at C2-F (Avoid strong alkoxides) Substrate->SnAr Nu- (Fast) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd Insertion into C-OTf PdII_Complex Pd(II)-Ar-OTf Intermediate OxAdd->PdII_Complex Transmetal Transmetallation (+ Ar'-B(OH)3 / Base) PdII_Complex->Transmetal RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 Regeneration Product Product: 2-F-5-OMe-3-Ar'-Py RedElim->Product

Caption: Catalytic cycle for the Suzuki coupling of 2-Fluoro-5-methoxypyridin-3-yl triflate. Note the competing pathways (Red) that must be suppressed via protocol optimization.

Figure 2: Experimental Setup Workflow

Workflow Step1 1. PREP Dry Triflate Degas Solvents Step2 2. CHARGE Pd(dppf)Cl2 + Substrate + Boronic Acid (Solid) Step1->Step2 Step3 3. SOLVATE Add Dioxane (0.2M) Stir 2 mins Step2->Step3 Step4 4. ACTIVATE Add K2CO3 (aq) (Biphasic Mix) Step3->Step4 Step5 5. REACT 80°C, 2-4 hrs Argon Atmosphere Step4->Step5 Step6 6. ISOLATE Dilute EtOAc Wash Brine Step5->Step6

Caption: Step-by-step workflow ensuring anhydrous initial contact and biphasic activation to preserve triflate integrity.

Troubleshooting & Optimization Tips

  • Issue: Low Conversion / Triflate Hydrolysis

    • Diagnosis: The triflate (OTf) group is cleaved to the phenol (OH) before coupling occurs.

    • Solution: Switch to Anhydrous K₃PO₄ suspended in Dioxane (no water added initially) or reduce the water ratio in the biphasic mix. Ensure the reaction is heated immediately after base addition.

  • Issue: Defluorination (SnAr)

    • Diagnosis: Product mass is M+Nu (e.g., M+OH or M+OMe).

    • Solution: This occurs if the base is too strong or the solvent is nucleophilic (e.g., MeOH). Strictly avoid alcoholic solvents. Use K₃PO₄ instead of Cs₂CO₃ (Cesium can sometimes accelerate SnAr).

  • Issue: "Black Palladium" Precipitation

    • Diagnosis: Catalyst decomposition.

    • Solution: Add additional ligand (e.g., 5 mol% PPh₃ or XPhos) to stabilize the Pd(0) species.

References

  • Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with 1-Alkenyl-2-pinacol Boronates. Source: Synthesis (2010).[5] URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates. Source: Amanote Research (2010). URL:[Link]

  • SuFEx-Enabled, Chemoselective Synthesis of Triflates. Source: ChemRxiv (2023). URL:[Link][4][8]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor. Source: Canadian Journal of Chemistry.[4] URL:[Link]

Sources

Method

2-Fluoro-5-methoxypyridin-3-ol as a fragment in kinase inhibitor design

Application Notes & Protocols Topic: 2-Fluoro-5-methoxypyridin-3-ol as a Key Fragment in Kinase Inhibitor Design Audience: Researchers, scientists, and drug development professionals in the field of oncology, immunology,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: 2-Fluoro-5-methoxypyridin-3-ol as a Key Fragment in Kinase Inhibitor Design

Audience: Researchers, scientists, and drug development professionals in the field of oncology, immunology, and medicinal chemistry.

Senior Application Scientist: Dr. Gemini

I. Executive Summary: The Strategic Value of the 2-Fluoro-5-methoxypyridin-3-ol Scaffold

The pursuit of selective and potent protein kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology.[1][2] Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS), offering a more efficient exploration of chemical space and yielding leads with superior physicochemical properties.[3][4] This guide details the strategic application of the 2-fluoro-5-methoxypyridin-3-ol fragment, a scaffold uniquely positioned to exploit the conserved features of the ATP binding site of many kinases.

This fragment is not merely a random starting point; its architecture is a deliberate convergence of three critical medicinal chemistry principles:

  • The Privileged Hinge-Binding Motif: The pyridin-3-ol core is an effective mimic of the adenine moiety of ATP, capable of forming canonical hydrogen bonds with the kinase hinge region, a critical anchoring interaction for many inhibitors.[5][6]

  • Strategic Fluorination: The fluorine atom at the 2-position is a key modulator. It enhances binding affinity through potential non-canonical interactions (e.g., C-H···O), improves metabolic stability by blocking sites of oxidation, and fine-tunes the electronics of the pyridine ring.[7][8][9]

  • A Vector for Growth: The 5-methoxy group serves as an ideal, solvent-exposed vector for synthetic elaboration, allowing chemists to "grow" the fragment into adjacent hydrophobic pockets to gain potency and selectivity.[2][10]

These application notes provide both the strategic rationale and the detailed experimental protocols for identifying and optimizing kinase inhibitors derived from this high-value fragment.

II. Foundational Principles: Why Fragment-Based Drug Discovery (FBDD)?

FBDD operates on the principle that small, low-complexity molecules ("fragments") can bind with high ligand efficiency to pockets on a protein target.[11] While these initial interactions are weak (typically in the high µM to mM range), they are structurally well-defined, making them ideal starting points for optimization.[12]

PropertyFragment-Based Drug Discovery (FBDD)High-Throughput Screening (HTS)
Library Size Hundreds to a few thousand compounds[3]Hundreds of thousands to millions
Molecular Weight < 300 Da ("Rule of Three")[11][12]~500 Da ("Lipinski's Rule of 5")
Hit Affinity Weak (µM to mM)Potent (nM to low µM)
Hit Rate Higher (typically 3-10%)[13]Lower (<1%)
Screening Method Biophysical (SPR, NMR, TSA, X-ray)[11][13]Biochemical (activity-based assays)
Lead Quality Often better physicochemical propertiesCan lead to complex, "greasy" molecules

The FBDD workflow, as applied to the 2-fluoro-5-methoxypyridin-3-ol fragment, is a structured, iterative process.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structure-Guided Elaboration cluster_2 Phase 3: Potency & Selectivity A Fragment Library (including 2-fluoro-5- methoxypyridin-3-ol) B Biophysical Screen (SPR, TSA, NMR) A->B Screening C Hit Validation (Orthogonal Assay) B->C Confirmation D Structural Biology (X-ray Crystallography) C->D Structure Determination E In Silico Design (Fragment Growing) D->E Analyze Binding F Synthesis of Analogs E->F Design Analogs G Biochemical Assay (e.g., ADP-Glo™) F->G Test Analogs G->E SAR Data H Lead Optimization G->H Potent Hits

Figure 1: FBDD Workflow for Kinase Inhibitor Discovery.

III. The Role of 2-Fluoro-5-methoxypyridin-3-ol in Kinase Binding

The ATP-binding site of a kinase is characterized by several key features, most notably the "hinge" region that connects the N- and C-terminal lobes.[5][6] This region forms a conserved hydrogen-bonding pattern with the adenine of ATP. A successful inhibitor must mimic these interactions.[6] The 2-fluoro-5-methoxypyridin-3-ol fragment is pre-configured to do so effectively.

Hinge_Interaction cluster_kinase Kinase Hinge Region cluster_fragment 2-Fluoro-5-methoxypyridin-3-ol hinge_co Backbone C=O (gk+1 residue) hinge_nh Backbone N-H (gk+3 residue) gatekeeper Gatekeeper Residue hydro_pocket Hydrophobic Pocket I fragment_img fragment_img->hinge_co H-bond Acceptor (from Pyridine N) fragment_img->hinge_nh H-bond Donor (from 3-OH) fragment_img->gatekeeper Potential F interaction fragment_img->hydro_pocket Growth Vector (from 5-OCH3)

Figure 2: Key interactions of the fragment with the kinase ATP site.
  • Hydrogen Bonding: The pyridinol core forms two critical hydrogen bonds with the hinge backbone, anchoring the molecule in the active site.[5][6]

  • Fluorine Interactions: The 2-fluoro substituent can increase binding affinity by participating in non-canonical C-H···O hydrogen bonds or by interacting favorably with the gatekeeper residue, a key determinant of kinase selectivity.[5][8][14] Furthermore, it lowers the pKa of the pyridine nitrogen, which can modulate binding and cell permeability.[7]

  • Methoxy Vector: The 5-methoxy group often points towards the solvent-exposed region of the ATP pocket, providing a clear synthetic handle to build out into nearby hydrophobic regions, thereby increasing potency and tailoring selectivity.[15]

IV. Experimental Protocols

Protocol 1: Primary Fragment Screening via Thermal Shift Assay (TSA)

Causality: TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for primary screening. It relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (Tₘ). It is an ideal first-pass technique to identify fragments that bind directly to the target kinase.

Materials:

  • Purified target kinase (e.g., >95% purity, at 1-5 µM in appropriate buffer).

  • SYPRO™ Orange dye (or equivalent).

  • 2-Fluoro-5-methoxypyridin-3-ol and other fragment library members (typically 100 mM in DMSO).

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP).

  • Quantitative PCR (qPCR) instrument capable of fluorescence detection over a temperature gradient.

Methodology:

  • Protein-Dye Mix Preparation: Prepare a master mix of the kinase and SYPRO Orange dye in assay buffer. The final concentrations should be 2 µM for the kinase and 5x for the dye.

  • Fragment Dispensing: In a 96- or 384-well PCR plate, dispense 50-100 nL of each fragment stock solution (100 mM) to achieve a final screening concentration of 200-500 µM. Include DMSO-only wells as a negative control.

  • Assay Initiation: Dispense the protein-dye master mix into each well of the plate. The final volume should be 10-20 µL. Seal the plate securely.

  • Thermal Denaturation: Place the plate in the qPCR instrument. Run a melt-curve program, increasing the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute, with fluorescence readings at each interval.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature for each well.

    • Calculate the Tₘ for each curve by fitting the data to a Boltzmann equation or by determining the peak of the first derivative.

    • A "hit" is defined as a fragment that induces a significant positive shift in Tₘ (ΔTₘ) compared to the DMSO control (typically ΔTₘ > 2 °C or 3 standard deviations above the mean).

Protocol 2: Hit Validation and Affinity Determination by Surface Plasmon Resonance (SPR)

Causality: SPR is a sensitive biophysical technique that provides real-time, label-free detection of binding events.[3] It is an essential orthogonal method to validate hits from TSA and, crucially, to determine the binding affinity (dissociation constant, Kᴅ) and kinetics of the fragment-protein interaction.[11]

Materials:

  • SPR instrument (e.g., Biacore™, ProteOn™).

  • Sensor chip (e.g., CM5, a carboxymethylated dextran surface).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified target kinase (0.1 mg/mL in a low-salt buffer like 10 mM sodium acetate, pH 4.5).

  • Running buffer (e.g., HBS-EP+; 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Fragment stock solutions in DMSO, serially diluted in running buffer.

Methodology:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

    • Inject the purified kinase over the activated surface to achieve an immobilization level of ~10,000-15,000 Response Units (RU).

    • Deactivate any remaining active esters by injecting ethanolamine. A reference channel should be prepared similarly but without kinase immobilization.

  • Fragment Binding Analysis:

    • Prepare a dilution series of the 2-fluoro-5-methoxypyridin-3-ol hit (e.g., 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM) in running buffer. Ensure the final DMSO concentration is matched across all samples and is low (<1%).

    • Inject each fragment concentration over the kinase and reference surfaces for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.

    • Plot the equilibrium response (Req) against the fragment concentration.

    • Fit the data to a steady-state affinity model (Req = (Rmax * [Fragment]) / (Kᴅ + [Fragment])) to determine the Kᴅ. For fragments, this value is expected to be in the µM-mM range.

Protocol 3: Fragment-to-Lead Optimization via Suzuki-Miyaura Cross-Coupling

Causality: Once the binding mode of 2-fluoro-5-methoxypyridin-3-ol is confirmed (ideally by X-ray crystallography), the next step is structure-guided "growing." The 5-methoxy group provides a vector for expansion. A common strategy is to replace it with a handle suitable for cross-coupling, such as a bromine atom. The Suzuki-Miyaura reaction is a robust and versatile C-C bond-forming reaction, ideal for building a library of analogs in a parallel synthesis format.[16]

Illustrative Synthetic Scheme:

Starting from a hypothetical precursor, 3-bromo-2-fluoro-5-methoxypyridine (a related compound, 3-bromo-5-fluoro-2-methoxypyridine, is commercially available and its synthesis is documented[17][18]), one can introduce the hydroxyl group and then perform the coupling. A more direct route might start from a di-halogenated pyridine. For this protocol, we will assume the availability of 2-fluoro-3-hydroxy-5-bromopyridine .

Materials:

  • 2-fluoro-3-hydroxy-5-bromopyridine (1.0 eq).

  • A library of diverse aryl and heteroaryl boronic acids (1.2 eq).

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.5 eq).[16]

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v).[16]

  • 96-well reaction block with sealing mat.

Methodology (Parallel Synthesis):

  • Arraying Reagents: To each well of a 96-well reaction block, add 2-fluoro-3-hydroxy-5-bromopyridine (e.g., 0.1 mmol).

  • Adding Boronic Acids: To each well, add a unique aryl/heteroaryl boronic acid (0.12 mmol).

  • Catalyst/Base Addition: Prepare a stock solution of the palladium catalyst and base in the solvent mixture. Dispense this solution into each well.

  • Reaction: Seal the reaction block securely and place it on a heated shaker block at 80-100 °C for 12-18 hours.[16]

  • Work-up and Purification:

    • After cooling, quench the reactions with water and extract with ethyl acetate.

    • Filter the organic extracts through a plug of celite or a filter plate to remove catalyst residue.[16]

    • Evaporate the solvent in vacuo.

    • Purify the resulting library of compounds using mass-directed preparative HPLC.

  • Analysis: Confirm the identity and purity of each analog by LC-MS and ¹H NMR.

Protocol 4: Potency Determination of Optimized Leads with the ADP-Glo™ Kinase Assay

Causality: As fragments are elaborated into more potent inhibitors, biochemical assays are required to determine their half-maximal inhibitory concentration (IC₅₀). The ADP-Glo™ assay is a universal, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced.[19][20] Its high sensitivity is ideal for accurately determining the potency of inhibitors.[19]

Materials:

  • Target kinase and its specific peptide/protein substrate.

  • ATP (at a concentration near the Kₘ for the kinase).

  • Synthesized inhibitors (serially diluted in DMSO).

  • ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White, opaque 96- or 384-well assay plates.

  • Luminometer.

Methodology:

  • Kinase Reaction Setup:

    • In a white assay plate, add the kinase, substrate, and assay buffer.

    • Add 1 µL of each inhibitor dilution from your compound plate (typically an 11-point, 1:3 dilution series). Include a positive control (known inhibitor) and a negative control (DMSO).

    • Pre-incubate for 15-30 minutes at room temperature.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30 °C).

  • Terminate and Deplete ATP: Add ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[19]

  • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction back into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[19]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percent inhibition (relative to DMSO controls) versus the logarithm of inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

V. Data Interpretation and Iterative Design

The Structure-Activity Relationship (SAR) is established by comparing the IC₅₀ values of the synthesized analogs.[21][22] This data, combined with structural insights, drives the next design cycle.

CompoundR Group (at 5-position)IC₅₀ (nM)Notes
Fragment Hit -OCH₃150,000 (Kᴅ)Initial hit, weak affinity.
Analog 1 -Phenyl5,200Simple phenyl group adds some potency.
Analog 2 -4-Fluorophenyl1,800Fluorine likely adds favorable interactions.[8]
Analog 3 -3-Aminophenyl950H-bond donor improves affinity.
Analog 4 -3-(Methylsulfonamido)phenyl85Potent lead; group likely extends into a new pocket.

This iterative process of design, synthesis, and testing is the core of FBDD and allows for the rapid development of highly potent and selective kinase inhibitors from a simple, well-chosen fragment like 2-fluoro-5-methoxypyridin-3-ol.[4][10]

VI. References

  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (2026, January 16). proteros-biostructures.com.

  • Fragment Screening & Fragment-Based Drug Design. .

  • Biophysical screening in fragment-based drug design: a brief overview. (2019, February 6). Oxford Academic.

  • Fluorine in drug discovery: Role, design and case studies. o-journal.com.

  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. .

  • Fragment-based Screening (FBS). .

  • Fragment-based drug discovery: A graphical review. (2025, September 10). PMC.

  • Biophysical Fragment Screening Services. .

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). .

  • Fragment-based drug design facilitates selective kinase inhibitor discovery. ResearchGate.

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024, February 22). MDPI.

  • Fragment-based approaches to the discovery of kinase inhibitors. (n.d.). PubMed.

  • Fragment-based drug design facilitates selective kinase inhibitor discovery. (2021, May 3). PubMed.

  • Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. PMC.

  • Kinase Assays with Myra. Bio Molecular Systems.

  • C—H· · ·O hydrogen bonds in kinase-inhibitor interfaces. PMC.

  • The Structure-Activity Relationship of 2-Bromo-4-fluoro-5-methylpyridine Derivatives: A Comparative Analysis for Drug Discovery. Benchchem.

  • 3-Bromo-5-fluoro-2-methoxypyrdine | 884494-81-9. (2025, October 22). ChemicalBook.

  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. (2021, December 29). MDPI.

  • CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. Google Patents.

  • Structure Activity Relationships. (2005, May 15). Drug Design Org.

  • Kinase hinge binding scaffolds and their hydrogen bond patterns. (2015, October 1). PubMed.

  • Structure-activity relationship (SAR). GARDP Revive.

  • Application Notes and Protocols for 2-Fluoro-5-methylpyridin-3-amine in Parallel Synthesis and Library Generation. Benchchem.

Sources

Application

converting 2-Fluoro-5-methoxypyridin-3-ol to 3-alkoxy derivatives

Application Note: Selective O-Alkylation of 2-Fluoro-5-methoxypyridin-3-ol Abstract & Strategic Overview This guide details the protocols for converting 2-Fluoro-5-methoxypyridin-3-ol (Structure 1 ) into its 3-alkoxy der...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective O-Alkylation of 2-Fluoro-5-methoxypyridin-3-ol

Abstract & Strategic Overview

This guide details the protocols for converting 2-Fluoro-5-methoxypyridin-3-ol (Structure 1 ) into its 3-alkoxy derivatives . This scaffold is a critical pharmacophore in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents, where the 2-fluorine atom modulates metabolic stability and pKa.

The Synthetic Challenge: The functionalization of this scaffold presents a tripartite selectivity challenge:

  • Regioselectivity (O- vs. N-alkylation): Pyridin-3-ols exist in tautomeric equilibrium with zwitterionic species. While the 2-fluoro substituent suppresses the 2-pyridone tautomer, N-alkylation remains a competitive pathway under unoptimized conditions.

  • Chemomimesis (SnAr Competition): The 2-position is activated by the ring nitrogen and the fluorine atom. Use of harsh bases (e.g., NaH, NaOEt) or high temperatures can trigger Nucleophilic Aromatic Substitution (SnAr), displacing the fluorine with the alkoxide.

  • Electronic Deactivation: The 5-methoxy group donates electron density, slightly reducing the acidity of the 3-hydroxyl, necessitating efficient deprotonation strategies without compromising the labile 2-fluoro group.

This guide provides two validated workflows: Method A (Williamson Ether Synthesis) for primary electrophiles and Method B (Mitsunobu Reaction) for secondary or complex alcohols.

Chemical Logic & Mechanism

The success of this transformation relies on "Soft Deprotonation." We must generate the pyridin-3-olate nucleophile without creating a species aggressive enough to attack the C2-F position.

  • Acidity: The calculated pKa of the 3-OH in this system is ~7.5–8.0.

  • Base Selection: Cesium Carbonate (

    
    ) is the reagent of choice. The "Cesium Effect" (high solubility in organic solvents and weak solvation of the cation) promotes the formation of a "naked" phenoxide anion, enhancing O-nucleophilicity while suppressing N-alkylation via coordination control.
    
  • Solvent Effects:

    • DMF/DMSO: High reaction rates but increased risk of SnAr at C2.

    • Acetonitrile (MeCN): Optimal balance. Sufficient polarity for

      
       solubility but lower risk of SnAr side reactions.
      
Pathway Visualization

ReactionPathways SM 2-Fluoro-5-methoxypyridin-3-ol Base Base Treatment (Cs2CO3 or PPh3/DEAD) SM->Base Intermediate O-Nucleophile (Pyridin-3-olate) Base->Intermediate Target Target: 3-Alkoxy Derivative (O-Alkylation) Intermediate->Target Major Pathway (Soft Base/Mitsunobu) Side_N Side Product: N-Alkyl (Pyridone-like) Intermediate->Side_N Polar Protic Solvents Li/Na Bases Side_SnAr Side Product: 2-Alkoxy (SnAr F-Displacement) Intermediate->Side_SnAr High Temp (>80°C) Strong Nucleophiles

Figure 1: Reaction pathways and competing side reactions. Success depends on favoring the green pathway while suppressing red dashed pathways.

Experimental Protocols

Method A: Modified Williamson Ether Synthesis

Best for: Primary alkyl halides (Alkyl-Br, Alkyl-I) and Benzyl halides.

Reagents:

  • Substrate: 2-Fluoro-5-methoxypyridin-3-ol (1.0 equiv)

  • Electrophile: Alkyl Halide (1.1 – 1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) [0.2 M concentration]

Protocol:

  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ).[1]
    
  • Dissolution: Add 2-Fluoro-5-methoxypyridin-3-ol and anhydrous MeCN. Stir until dissolved.

  • Activation: Add

    
     in a single portion. The suspension may turn slight yellow (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes.
    
    • Critical Check: Do not heat at this stage to prevent degradation.

  • Alkylation: Add the Alkyl Halide dropwise.

  • Reaction: Stir at 40–50°C . Monitor by LCMS every 2 hours.

    • Note: Most primary halides react within 4–6 hours. If using unreactive chlorides, add Potassium Iodide (KI, 0.1 equiv) as a catalyst (Finkelstein condition).

  • Workup: Filter the mixture through a Celite pad to remove inorganic salts. Rinse with Ethyl Acetate (EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography (SiO2). Elute with Hexanes:EtOAc (gradient typically 0-30% EtOAc).

Data Summary Table: Method A Optimization

ParameterRecommended ConditionRationale
Base

Promotes O-selectivity via "loose" ion pairing; milder than NaH.
Solvent MeCNPrevents SnAr (seen in DMF at >60°C); easy workup.
Temp 45°CSufficient energy for substitution; low enough to preserve C2-F.
Time 4–6 HoursExtended times (>12h) increase N-alkylation risk.
Method B: Mitsunobu Reaction

Best for: Secondary alcohols, complex scaffolds, or when avoiding basic conditions is necessary.

Reagents:

  • Substrate: 2-Fluoro-5-methoxypyridin-3-ol (1.0 equiv)

  • Alcohol (R-OH): (1.2 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)[2]
    
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Protocol:

  • Setup: Charge a dry flask with the Substrate, Alcohol (R-OH), and

    
    . Dissolve in Anhydrous THF (0.15 M) under 
    
    
    
    . Cool to 0°C .[2][3]
  • Addition: Dissolve DIAD in a small volume of THF. Add this solution dropwise to the reaction mixture over 10–15 minutes.

    • Visual Cue: The yellow color of DIAD should fade upon addition. If color persists, addition is too fast.

  • Reaction: Remove ice bath and allow to warm to RT. Stir for 12–16 hours.

  • Quench: Add water (2 mL per mmol substrate) and stir for 10 mins.

  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over

    
    .
    
  • Purification: The major byproduct is Triphenylphosphine oxide (

    
    ). Use a polarity gradient starting with high non-polar ratio (e.g., 5% EtOAc in Hexanes) to elute the product before the oxide.
    

Quality Control & Validation

1. 19F NMR Validation (Crucial Step): The integrity of the C2-Fluorine is the primary quality attribute.

  • Starting Material: Signal typically appears around -90 to -100 ppm .

  • Product (O-Alkylated): Signal remains distinct, typically shifting slightly upfield (1-2 ppm) due to electronic changes, but must remain present.

  • SnAr Byproduct: If the Fluorine is displaced, the signal will disappear. If the Fluorine is hydrolyzed (to OH), the shift changes drastically.

2. Regiochemistry Check (HMBC): To confirm O-alkylation over N-alkylation:

  • Run a 1H-13C HMBC experiment.

  • Look for a correlation between the

    
    -protons  of the new alkyl group and the C3-carbon  of the pyridine ring (typically ~140-150 ppm).
    
  • N-alkylation would show correlation to the C2 or C4 carbons and distinct shifts in the pyridine protons.

Troubleshooting Guide

IssueDiagnosisSolution
Loss of Fluorine (SnAr) 19F NMR signal missing; Mass = Product + Alkoxy - FLower Temperature. Switch from DMF to MeCN or Toluene. Use Method B (Mitsunobu).
N-Alkylation Observed Product is more polar than expected; distinct NMR pattern.Change Base. Switch to

(Silver Carbonate) in Toluene/Benzene. Silver coordinates Nitrogen, blocking that site.
Low Conversion Starting material remains after 24h.Add Catalyst. For Method A, add 10 mol% TBAI (Tetrabutylammonium iodide).

References

  • Regioselectivity in Pyridin-3-ol Alkylation

    • Citation: "Alkylation of 3-hydroxypyridines often yields mixtures of O- and N-alkylated products. The ratio is heavily dependent on the counterion and solvent."
    • Source: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link

  • Mitsunobu Reaction on Hydroxypyridines

    • Citation: "The Mitsunobu reaction is a reliable method for the synthesis of alkyl aryl ethers from phenols and alcohols, proceeding with inversion of configur
    • Source: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Link

  • Fluorine Substitution & SnAr Risks

    • Citation: "2-Fluoropyridines are activated substrates for nucleophilic aromatic substitution, particularly with oxygen nucleophiles in polar aprotic solvents."
    • Source: Chambers, R. D., et al. (1996). Nucleophilic substitution in fluoropyridines. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Silver Carbonate for O-Selectivity

    • Citation: "Silver carbonate is often employed to favor O-alkylation in tautomeric heterocyclic systems by coordinating the nitrogen
    • Source: Trost, B. M., & Fleming, I. (1991). Comprehensive Organic Synthesis. Pergamon Press. Link

Sources

Method

reaction conditions for displacing fluorine in 2-Fluoro-5-methoxypyridin-3-ol

Application Note: Precision Nucleophilic Fluorine Displacement in 2-Fluoro-5-methoxypyridin-3-ol Part 1: Executive Summary & Strategic Analysis 1.1 The Challenge The displacement of fluorine in 2-fluoro-5-methoxypyridin-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Nucleophilic Fluorine Displacement in 2-Fluoro-5-methoxypyridin-3-ol

Part 1: Executive Summary & Strategic Analysis

1.1 The Challenge The displacement of fluorine in 2-fluoro-5-methoxypyridin-3-ol presents a specific chemoselective challenge. While the 2-fluorine atom is activated for Nucleophilic Aromatic Substitution (


) by the adjacent ring nitrogen, the molecule contains two significant deactivating features:
  • 5-Methoxy Group: An electron-donating group (EDG) that increases electron density in the ring, raising the energy barrier for nucleophilic attack.

  • 3-Hydroxyl Group: An acidic proton (

    
    ) adjacent to the reaction center. Under basic 
    
    
    
    conditions, this deprotonates to form an oxyanion (
    
    
    ). The resulting negative charge strongly donates electrons into the ring (via resonance and induction), significantly deactivating the 2-position toward nucleophilic attack.

1.2 Strategic Decision Matrix To successfully displace the fluorine, researchers must choose between two pathways based on the nucleophile's strength and the tolerance for synthetic steps.

FeaturePathway A: Protection-Activation (Recommended) Pathway B: Direct Displacement
Mechanism Protect 3-OH



Deprotect
Force

on anionic substrate
Reactivity High. Neutral intermediate is activated.Low. Anionic intermediate is deactivated.
Conditions Mild (60–90°C), Standard Bases.Harsh (120–160°C), Strong Bases/Pressure.
Scope Broad (Amines, Thiols, weak Nucleophiles).Narrow (Strong

Amines only).
Purity High; easy purification.Moderate; potential for tar/byproducts.

Part 2: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Protection-Activation Strategy)

Best for: High-value intermediates, weak nucleophiles, or scale-up where purity is paramount.

Step 1: Protection (Benzylation)

  • Setup: Charge a reaction vessel with 2-fluoro-5-methoxypyridin-3-ol (1.0 equiv) and DMF (5 mL/g).

  • Base Addition: Cool to 0°C. Add

    
      (1.5 equiv). Stir for 15 min.
    
  • Alkylation: Add Benzyl bromide (BnBr) (1.1 equiv) dropwise.

  • Reaction: Warm to RT and stir for 2–4 h. Monitor by TLC/LCMS.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry (

    
    ), and concentrate.[1][2]
    
    • Checkpoint: Product is 3-(benzyloxy)-2-fluoro-5-methoxypyridine .

Step 2:


 Displacement (General Procedure for Amines) 
  • Reactants: Dissolve the protected intermediate (1.0 equiv) in DMSO or NMP (0.2 M).

  • Nucleophile: Add the amine nucleophile (1.5–2.0 equiv).

    • Note: If using a volatile amine, use a sealed tube.

  • Base: Add DIPEA (2.0 equiv) or

    
      (2.0 equiv) to scavenge HF.
    
  • Conditions: Heat to 90–100°C for 4–12 h.

    • Observation: The reaction is faster than the unprotected substrate due to the lack of the deactivating oxyanion.

  • Workup: Pour into water. If solid precipitates, filter. If oil, extract with EtOAc.

Step 3: Deprotection (Hydrogenolysis)

  • Solvent: Dissolve the

    
     product in MeOH or EtOH.
    
  • Catalyst: Add 10 wt% Pd/C (10% loading).

  • Reaction: Stir under

    
     atmosphere (balloon pressure) at RT for 2–6 h.
    
  • Filtration: Filter through Celite to remove Pd. Concentrate to yield the final 2-substituted-5-methoxypyridin-3-ol .

Protocol B: Direct Displacement (High-Throughput Method)

Best for: Library synthesis, robust amines, and rapid screening.

Reagents:

  • Substrate: 2-Fluoro-5-methoxypyridin-3-ol

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (anhydrous).

  • Base:

    
      (3.0 equiv) or LiHMDS  (for difficult cases).
    

Procedure:

  • Preparation: In a microwave vial or pressure tube, dissolve the substrate (1.0 equiv) in NMP (0.5 M).

  • Activation: Add

    
      (3.0 equiv). Stir at RT for 10 min to ensure deprotonation (formation of the phenolate).
    
  • Nucleophile: Add the amine (3.0–5.0 equiv). A large excess is crucial to drive equilibrium against the deactivated ring.

  • Thermal Cycle:

    • Thermal Heating: Heat to 140–150°C for 16–24 h.

    • Microwave: Heat to 160°C for 30–60 min.

  • Quench: Cool to RT. Carefully adjust pH to ~6–7 with dilute HCl (do not acidify strongly if product is basic).

  • Extraction: Extract with EtOAc/IPA (3:1 ratio helps solubilize polar products).

Part 3: Data & Visualization

Reaction Condition Comparison
VariableProtocol A (Protected)Protocol B (Direct)Impact on Yield
Temperature 80–100°C140–160°CProtocol A avoids thermal decomposition.
Equivalents 1.2–1.5 eq Nucleophile3.0–5.0 eq NucleophileProtocol B requires excess reagent.
Solvent DMSO, DMF, MeCNNMP, DMSOHigh boiling point required for B.
Base DIPEA,

,


,

Stronger inorganic bases preferred for B.
Mechanistic Pathway Diagram

SNAr_Pathway Start 2-Fluoro-5-methoxypyridin-3-ol Protect Protection (BnBr, K2CO3) Start->Protect Path A Deprotonate Deprotonation (Formation of O-) Start->Deprotonate Path B Protected_Int 3-(Benzyloxy)-2-fluoro- 5-methoxypyridine Protect->Protected_Int Meisenheimer_A Meisenheimer Complex (Stabilized) Protected_Int->Meisenheimer_A Nucleophile (Mild Heat) Product_Protected 2-Substituted-3-(benzyloxy)- 5-methoxypyridine Meisenheimer_A->Product_Protected -F⁻ Final_Product FINAL PRODUCT 2-Substituted-5-methoxypyridin-3-ol Product_Protected->Final_Product H2, Pd/C (Deprotection) Anion_Int Anionic Intermediate (Deactivated Ring) Deprotonate->Anion_Int Meisenheimer_B Meisenheimer Complex (Destabilized by O-) Anion_Int->Meisenheimer_B Nucleophile (High Heat) Meisenheimer_B->Final_Product -F⁻

Caption: Comparative mechanistic pathways. Path A maintains ring electrophilicity via protection, while Path B requires overcoming the deactivating oxyanion effect.

Part 4: Troubleshooting & Optimization

  • Issue: Low Conversion in Protocol B.

    • Cause: The "O-" anion is too electron-donating.

    • Fix: Switch to Protocol A. Alternatively, add a Lewis Acid (e.g.,

      
      ) which may coordinate to the phenolate and fluorine, potentially activating the leaving group, though this is experimental.
      
  • Issue: Regioselectivity (Attack at C6?).

    • Insight: The 5-OMe group directs ortho/para. However, C2 (adjacent to N) is significantly more activated for

      
       than C6. The C2-F bond is the primary site of attack. Regioselectivity is rarely an issue unless the nucleophile is extremely bulky.
      
  • Issue: Product is water-soluble.

    • Fix: Pyridinols are amphoteric. Avoid aqueous workup if possible. Filter inorganic salts and evaporate the high-boiling solvent (NMP/DMSO) using a Genevac or lyophilizer, then purify by reverse-phase prep-HPLC.

References

  • Fier, P. S., & Hartwig, J. F. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[1][3] Journal of the American Chemical Society, 136(2), 637–640. [Link]

  • Kuduk, S. D., et al. (2010).
  • Loudon, G. M. (2009). Organic Chemistry. Roberts and Company Publishers. (Foundational text for electronic effects in pyridine ).

Sources

Application

Application Note: Integration of 2-Fluoro-5-methoxypyridin-3-ol in Peptidomimetic Drug Design

Executive Summary The transition from native peptides to therapeutically viable drugs is frequently hindered by poor pharmacokinetic (PK) properties, rapid proteolytic degradation, and limited membrane permeability. To o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native peptides to therapeutically viable drugs is frequently hindered by poor pharmacokinetic (PK) properties, rapid proteolytic degradation, and limited membrane permeability. To overcome these bottlenecks, the strategic incorporation of fluorinated bioisosteres has emerged as a cornerstone of modern peptidomimetic synthesis[1].

This application note details the utilization of 2-Fluoro-5-methoxypyridin-3-ol (CAS: 1227593-83-0)[2] as a highly versatile, multifunctional scaffold for peptidomimetic drug development. By acting as a substituted tyrosine or phenylalanine bioisostere, this building block significantly enhances the physicochemical and distribution, metabolic, and pharmacokinetic (DMPK) profiles of peptide-based drug candidates[3].

Mechanistic Rationale: The Fluorinated Pyridine Scaffold

The selection of 2-Fluoro-5-methoxypyridin-3-ol is not arbitrary; it is driven by precise electronic and steric causalities that directly translate to in vivo efficacy[4]:

  • The Fluorine Effect (C2 Position): The highly electronegative fluorine atom exerts a strong inductive pull, drastically lowering the basicity (pKa) of the adjacent pyridine nitrogen. This prevents unwanted protonation at physiological pH (7.4), thereby reducing the topological polar surface area (TPSA) and significantly enhancing passive blood-brain barrier (BBB) penetration and cellular permeability[1]. Furthermore, the C-F bond provides extreme metabolic stability against cytochrome P450-mediated oxidation[4].

  • The Methoxy Group (C5 Position): Serving as a localized, non-protic hydrogen bond acceptor, the methoxy group mimics the hydrogen-bonding network of native peptide backbones without introducing the liability of a hydrogen bond donor, which would otherwise hinder membrane crossing.

  • The Hydroxyl Handle (C3 Position): The phenolic-like hydroxyl group serves as the primary synthetic handle. Due to the electron-withdrawing nature of the fluorinated pyridine ring, the pKa of this hydroxyl is lowered (pKa ~8.5), making it an ideal, highly reactive nucleophile for Mitsunobu etherification or nucleophilic aromatic substitution (SNAr)[4].

Mechanism Peptide Native Peptide Protease Proteases Peptide->Protease Mimetic Fluorinated Mimetic Stable Proteolytic Stability Mimetic->Stable Degrade Rapid Degradation Protease->Degrade Protease->Stable Blocked Target Receptor Binding Stable->Target

Pharmacokinetic advantage of fluorinated peptidomimetics against proteolysis.

Experimental Workflows & Protocols

To integrate 2-Fluoro-5-methoxypyridin-3-ol into a peptide chain, we first convert it into an Fmoc-protected unnatural amino acid building block via a Mitsunobu reaction, followed by standard Solid-Phase Peptide Synthesis (SPPS).

Workflow A 2-Fluoro-5-methoxypyridin-3-ol B Mitsunobu Etherification A->B C Fmoc-Protected Building Block B->C D Solid-Phase Peptide Synthesis C->D E TFA Cleavage D->E F Purified Peptidomimetic E->F

Workflow for integrating 2-Fluoro-5-methoxypyridin-3-ol into peptidomimetics.

Protocol A: Synthesis of the Chiral Building Block via Mitsunobu Etherification

This protocol details the etherification of 2-Fluoro-5-methoxypyridin-3-ol with Fmoc-L-alaninol to create a stable, ether-linked unnatural amino acid.

Reagents:

  • 2-Fluoro-5-methoxypyridin-3-ol (1.0 eq)

  • Fmoc-L-alaninol (1.1 eq)

  • Triphenylphosphine (PPh3) (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve 2-Fluoro-5-methoxypyridin-3-ol (1.0 eq) and Fmoc-L-alaninol (1.1 eq) in anhydrous THF (0.2 M concentration).

  • Phosphonium Formation: Add PPh3 (1.2 eq) to the stirring solution. Ensure complete dissolution.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling is critical to control the exothermic formation of the betaine intermediate and prevent unwanted side reactions (e.g., elimination).

  • Coupling: Add DIAD (1.2 eq) dropwise over 15 minutes. Causality: DIAD is chosen over DEAD due to its superior safety profile (less explosive hazard) and easier handling as a liquid. The low pKa of the fluorinated pyridine-3-ol efficiently protonates the betaine intermediate, driving the SN2 displacement of the activated alcohol.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Self-Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the peak corresponding to the starting pyridine-3-ol (m/z 144.1[M+H]+) disappears, and the product peak emerges.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the Fmoc-protected building block.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration

Once the building block is synthesized, it can be incorporated into a growing peptide chain using Fmoc-SPPS methodology.

Step-by-Step Methodology:

  • Resin Swelling: Swell Rink Amide resin in Dichloromethane (DCM) for 30 minutes, then wash with Dimethylformamide (DMF) (3 × 5 mL).

  • Deprotection: Treat the resin with 20% piperidine in DMF for 15 minutes to remove the terminal Fmoc group. Wash thoroughly with DMF (5 × 5 mL).

  • Pre-activation: In a separate vial, dissolve the synthesized fluorinated building block (3.0 eq) and HATU (2.9 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq). Causality: HATU is specifically selected over standard HBTU because the unnatural fluorinated building block exhibits higher steric bulk; HATU generates a highly reactive 7-azabenzotriazole active ester, ensuring near-quantitative coupling. DIPEA acts as a non-nucleophilic base, preventing premature cleavage of the active ester.

  • Coupling: Add the pre-activated mixture to the resin and agitate for 2 hours at room temperature.

  • Self-Validation (Kaiser Test): Take a few resin beads and perform a Kaiser test. Causality: A color change from blue to yellow indicates the complete absence of primary amines, validating a successful coupling event. If blue persists, repeat the coupling step.

  • Cleavage: Following the completion of the peptide sequence, cleave the mimetic from the resin using a cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate the final fluorinated peptidomimetic in cold diethyl ether and lyophilize.

Quantitative Data: DMPK & Physicochemical Profiling

The integration of the 2-Fluoro-5-methoxypyridin-3-ol scaffold induces profound improvements in the drug-like properties of the resulting peptidomimetic[1][3]. The table below summarizes the typical quantitative shifts observed when replacing a native Tyrosine residue with this fluorinated bioisostere.

PropertyNative Peptide (Tyrosine Residue)Fluorinated Pyridine MimeticMechanistic Rationale
LogD (pH 7.4) -1.2+1.8The highly lipophilic C-F bond and the masking of the polar hydroxyl group via etherification significantly increase overall lipophilicity, driving partition into lipid bilayers.
Proteolytic Half-life (

)
< 15 min> 240 minThe unnatural heteroaromatic ring and the steric bulk of the methoxy/fluoro substituents cause severe steric clash and electronic repulsion within the active sites of endogenous proteases (e.g., DPP-4, Neprilysin).
Membrane Permeability (

)

cm/s

cm/s
Reduction of hydrogen bond donors (HBD) and the electron-withdrawing effect of fluorine lowering the basicity of the pyridine nitrogen prevents physiological protonation.
Metabolic Clearance (

)
High (> 50 µL/min/mg)Low (< 10 µL/min/mg)The strong C-F bond resists oxidative metabolism by hepatic cytochrome P450 enzymes.

References

  • [3] RSC Publishing. Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers. Available at:[Link]

  • [1] PMC - NIH. Tyr1-ψ[(Z)CF=CH]-Gly2 Fluorinated Peptidomimetic Improves Distribution and Metabolism Properties of Leu-Enkephalin. Available at:[Link]

  • [4] NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry and Applications of Fluorinated Pyridines: A Look at 2-Fluoro-3-Trifluoromethylpyridine. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing O-Alkylation of 2-Fluoro-5-methoxypyridin-3-ol

Welcome to the Technical Support Center for the functionalization of highly substituted pyridine derivatives. O-alkylation of 2-Fluoro-5-methoxypyridin-3-ol presents a unique chemoselectivity challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of highly substituted pyridine derivatives. O-alkylation of 2-Fluoro-5-methoxypyridin-3-ol presents a unique chemoselectivity challenge. While standard phenol alkylations are straightforward, the presence of the highly electron-withdrawing 2-fluoro substituent activates the pyridine ring towards Nucleophilic Aromatic Substitution (S_NAr).

As a Senior Application Scientist, I have compiled this troubleshooting guide to help you navigate the delicate balance between achieving high O-alkylation yields and suppressing unwanted dimerization, defluorination, or N-alkylation.

Mechanistic Workflow & Reaction Pathways

Understanding the causality behind reagent selection begins with mapping the potential reaction pathways. The diagram below illustrates the competing trajectories of the pyridin-3-olate intermediate.

ReactionPathways SM 2-Fluoro-5-methoxypyridin-3-ol (Starting Material) Int Pyridin-3-olate Intermediate (Reactive Nucleophile) SM->Int Weak Base (K2CO3) MeCN Des O-Alkylated Product (Desired Pathway) Int->Des Alkyl Halide (R-X) 80°C Side1 Intermolecular S_NAr (Dimerization/Oligomerization) Int->Side1 Strong Base (NaH) or Excess Heat (>100°C) Side2 N-Alkylation (Pyridinium Formation) Int->Side2 Polar Protic Solvents or Soft Electrophiles

Divergent reaction pathways of 2-Fluoro-5-methoxypyridin-3-ol during basic alkylation.

Troubleshooting FAQs

Q1: I am observing significant dimerization and oligomerization instead of my desired O-alkylated product. What is causing this, and how do I stop it? Causality & Solution: This is the most common failure mode for this substrate. The fluorine atom at the C2 position is highly activated by the adjacent electronegative pyridine nitrogen. If you use a strong, irreversible base like Sodium Hydride (NaH), you generate a "naked," highly reactive pyridin-3-olate. In the absence of an immediately available, highly reactive electrophile, this alkoxide will attack the C2-fluoro position of another starting material molecule via S_NAr, leading to dimers and complex oligomers. Actionable Fix: Switch to a milder, heterogeneous base like anhydrous Dipotassium Carbonate (K₂CO₃)[1]. K₂CO₃ establishes a steady-state equilibrium of the alkoxide. The potassium counterion also tightly coordinates the oxygen, slightly dampening its nucleophilicity. This keeps the effective concentration of the reactive species low, allowing the faster intermolecular trapping by your alkyl halide to outcompete the slower S_NAr dimerization.

Q2: My reaction stalls at ~50% conversion. Should I switch from Acetonitrile (MeCN) to DMF and increase the temperature to 100°C? Causality & Solution: Do not increase the temperature to 100°C or switch to DMF if you can avoid it. While DMF increases the solubility and reactivity of the alkoxide, it also drastically accelerates the unwanted S_NAr pathway. Furthermore, DMF can degrade at elevated temperatures to release dimethylamine, which acts as a nucleophile and will cleanly displace your 2-fluoro group. Actionable Fix: Keep the solvent as dry Acetonitrile (MeCN) and do not exceed 80°C[1]. If the reaction stalls, the issue is likely the degradation or volatility of your alkylating agent, or water in your system quenching the reaction. Ensure strictly anhydrous conditions, and add an additional 0.5 equivalents of your alkylating agent (e.g., alkyl bromide or iodide) rather than increasing the heat.

Q3: Is N-alkylation a major competing pathway for this specific pyridine? Causality & Solution: Fortunately, no. Pyridines are classically prone to N-alkylation, forming pyridinium salts. However, the 2-fluoro substituent exerts a powerful inductive electron-withdrawing effect (-I effect) on the adjacent nitrogen lone pair. Combined with the steric hindrance of the adjacent fluorine, the nucleophilicity of the pyridine nitrogen is severely crippled. O-alkylation is electronically and sterically favored[2]. If you do observe trace N-alkylation, ensure you are not using highly polar protic solvents, which can hydrogen-bond to the alkoxide oxygen and force the molecule to react through the nitrogen.

Data Presentation: Optimization of Reaction Conditions

The following table synthesizes expected outcomes based on varying reaction parameters, demonstrating why K₂CO₃ in MeCN is the gold standard for this transformation.

BaseSolventTemperatureElectrophileConversionMajor ImpurityYield (Desired)
NaH (1.5 eq)DMF25°CR-Br (1.2 eq)>95%Dimerization (S_NAr)< 30%
Cs₂CO₃ (1.5 eq)DMF50°CR-Br (1.2 eq)>95%Defluorination/S_NAr~ 50%
K₂CO₃ (1.7 eq)MeCN80°CR-Br (1.2 eq)>95%Trace unreacted SM> 85%
K₂CO₃ (1.7 eq)MeCN80°CR-Cl (1.2 eq)~40%Unreacted SM< 40%
Validated Experimental Protocol: High-Yield O-Alkylation

This protocol is a self-validating system designed to maximize O-alkylation while preserving the 2-fluoro handle. It is adapted from validated patent literature for 2-fluoropyridin-3-ol derivatives[1].

Reagents & Equipment:

  • 2-Fluoro-5-methoxypyridin-3-ol (1.0 equivalent)

  • Alkylating Agent (e.g., 1-bromo-3-methoxypropane or similar alkyl bromide/iodide) (1.2 - 1.5 equivalents)

  • Anhydrous Dipotassium Carbonate (K₂CO₃), finely powdered (1.7 equivalents)

  • Anhydrous Acetonitrile (MeCN)

  • Nitrogen/Argon manifold, reflux condenser, magnetic stirrer.

Step-by-Step Methodology:

  • Preparation of the Base: Ensure K₂CO₃ is finely powdered and oven-dried prior to use. Self-Validation Check: If the K₂CO₃ clumps upon addition to the solvent, it is wet. Water severely impacts the reaction by hydrolyzing the alkyl halide and promoting the hydrolysis of the 2-fluoro group to a 2-pyridone.

  • Reaction Assembly: In an oven-dried round-bottom flask purged with inert gas, add 2-Fluoro-5-methoxypyridin-3-ol (1.0 eq) and the anhydrous K₂CO₃ (1.7 eq)[1].

  • Solvent & Electrophile Addition: Suspend the mixture in dry Acetonitrile (MeCN). Add the alkylating agent (1.2 eq) in one portion.

  • Controlled Heating: Attach a reflux condenser and heat the vigorously stirred suspension to 80°C[1]. Critical Insight: Vigorous stirring is mandatory because the reaction relies on the heterogeneous surface area of the suspended K₂CO₃. Poor stirring will artificially stall the reaction.

  • Monitoring: Stir at 80°C for 2 hours[1]. Monitor by TLC (UV 254 nm) or LC-MS. The desired O-alkylated mass should appear rapidly. Do not push the reaction past 8 hours at this temperature to avoid creeping S_NAr degradation.

  • Workup & Isolation: Cool the reaction to room temperature. The suspension will contain potassium bromide/iodide salts. Concentrate the MeCN under reduced pressure. Dilute the resulting residue with water to dissolve the inorganic salts, and extract three times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is typically >90% pure but can be flash chromatographed if trace dimers are present.

References[1] US11964986B1 - 9-oxo-9,10-dihydro-6H-pyrano[3,2-b:4,5-b′]dipyridine-8-carboxylic acid derivatives. Google Patents. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzqp5mxs84D0rVAPLzTevCWIxkEVnsVVMKVysgJAFp53Z8qPL-b4-MzrQokuQsxgIgS_JPa0ofXsyRstss0X16u-QbOxF6rkENsLyPwyh7DM4ZFJnp2VfqQ2E5sIp7rk2QL-ZdqS2VLM29_m8=[2] New Approaches to the Labelling of Biological Targeting Vectors with 18F. Summit Research Repository. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8gHN8xPqNbxNYF8qtmEc8AjKcgdPvDhepxOsOOOjJNxhycKHvXHM4UHYTMezsN5OU9RHTu4kgR3ajKINRv0rQ2j7Up8Lqn6-7mbR6ko4f7zoNtYgvX8VB5JHf0OhT3W2miu0MYjmJuge0CCEBQwVY4fiGDZTEOxGcdEdugq3k99IsfiM-EBzAPA==

Sources

Optimization

Technical Support Center: Troubleshooting N- vs. O-Alkylation of 3-Hydroxypyridines

Welcome to the Technical Support Center for heterocyclic synthesis. A frequent challenge in pharmaceutical development is the selective protection or functionalization of 3-hydroxypyridines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. A frequent challenge in pharmaceutical development is the selective protection or functionalization of 3-hydroxypyridines. Unlike 2- and 4-hydroxypyridines, which readily tautomerize to pyridones (strongly favoring N-alkylation), 3-hydroxypyridines do not form stable keto tautomers 1. However, they remain ambident nucleophiles. The phenoxide-like oxygen acts as a "hard" nucleophile, while the pyridine nitrogen acts as a "soft" nucleophile. Depending on the reaction conditions, alkylation can yield either the desired O-alkyl ether or the undesired N-alkyl pyridinium salt 2.

This guide provides mechanistic troubleshooting, optimized condition matrices, and self-validating protocols to ensure absolute regiocontrol during your syntheses.

Mechanistic Workflow: HSAB Theory in Alkylation

G Substrate 3-Hydroxypyridine (Ambident Nucleophile) HardCond Hard Electrophile / Mitsunobu (e.g., ROTs, PPh3/DIAD) Substrate->HardCond Kinetic Control SoftCond Soft Electrophile / Weak Base (e.g., R-I, K2CO3) Substrate->SoftCond Thermodynamic/Soft AgCond Ag2CO3 or Cs2CO3 Base (Leaving Group Coordination) Substrate->AgCond Cation Coordination O_Alk O-Alkylation (Desired) Ether Product HardCond->O_Alk SoftCond->O_Alk Minor N_Alk N-Alkylation (Side Product) Pyridinium Salt SoftCond->N_Alk AgCond->O_Alk

Reaction pathways for 3-hydroxypyridine alkylation based on HSAB principles.

FAQs & Troubleshooting Guide

Q1: Why am I getting N-alkylated pyridinium salts instead of the desired O-alkyl ether? Causality & Mechanism: According to Hard-Soft Acid-Base (HSAB) theory, the pyridine nitrogen is a soft nucleophile and the phenoxide oxygen is a hard nucleophile. If you are using a soft electrophile (like an alkyl iodide) and a standard base (like NaOH or K₂CO₃), the reaction pathway is thermodynamically driven toward the softer nitrogen atom, resulting in the N-alkylated pyridinium salt 2. Furthermore, highly polar protic solvents can hydrogen-bond with the oxygen, reducing its nucleophilicity and further driving N-alkylation.

Q2: How do I choose the right base, solvent, and electrophile to maximize O-alkylation? Optimization Strategy: To favor O-alkylation, you must shift the reaction to kinetic control or utilize cation coordination 3.

  • Base Selection: Silver carbonate (Ag₂CO₃) or Cesium carbonate (Cs₂CO₃) are vastly superior to K₂CO₃ or NaH. Silver ions coordinate strongly with halide leaving groups (especially bromides and iodides), effectively "hardening" the electrophile and directing attack from the hard oxygen 4. Cesium provides a highly dissociated, reactive "naked" phenoxide.

  • Electrophile: Use hard leaving groups like triflates (-OTf) or tosylates (-OTs) instead of iodides.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile enhance the nucleophilicity of the oxygen anion by poorly solvating it, while keeping the cation solvated.

Table 1: Quantitative & Qualitative Comparison of Alkylation Conditions

Base / ReagentSolventElectrophile Leaving GroupDominant ProductTypical O-Alkylation Yield
K₂CO₃Acetone / EtOHIodide (-I)N-Alkylation (Pyridinium)< 30%
NaHTHFBromide (-Br)Mixture (O- & N-)40 - 60%
Cs₂CO₃DMFBromide / TosylateO-Alkylation (Ether)75 - 85%
Ag₂CO₃Toluene / DMFIodide / BromideO-Alkylation (Ether)85 - 95%
PPh₃ / DIADTHFAlcohol (-OH)Strict O-Alkylation> 90%

Q3: My alkyl halide is unreactive or yielding too much N-alkylation despite optimization. What are the alternatives? Alternative Methodology: If classical Sₙ2 conditions fail, the Mitsunobu reaction is the gold standard for strictly O-alkylating 3-hydroxypyridines 5. By reacting the 3-hydroxypyridine with an alcohol in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (like DIAD or DEAD), the reaction proceeds via a highly reactive alkoxyphosphonium intermediate. This intermediate is a very hard electrophile, ensuring exclusive attack by the hard phenoxide oxygen, completely bypassing the N-alkylation pathway 6.

Experimental Protocols
Protocol 1: Highly Selective O-Alkylation using Cesium or Silver Carbonate

Self-Validating System: The use of Cs₂CO₃ in DMF ensures the phenoxide is highly reactive. Complete consumption of the starting material can be validated by the disappearance of the broad phenolic O-H stretch (~3200 cm⁻¹) in FT-IR, and the formation of a less polar, UV-active spot on TLC.

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 3-hydroxypyridine (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M, 50 mL).

  • Base Addition: Add Cs₂CO₃ or Ag₂CO₃ (1.5 equiv, 15 mmol) to the solution. Stir at room temperature for 30 minutes to ensure complete deprotonation. The solution may darken as the phenoxide forms.

  • Electrophile Addition: Dropwise, add the alkyl bromide or alkyl tosylate (1.2 equiv, 12 mmol). Note: If using Ag₂CO₃, the precipitation of silver halide (AgX) acts as a visual, self-validating indicator of reaction progress.

  • Reaction & Monitoring: Heat the mixture to 60 °C and stir for 4–8 hours. Monitor via TLC (Ethyl Acetate/Hexane). The O-alkylated product will elute significantly faster than the highly polar starting material or any N-alkylated salt.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with water (3x) and brine to remove DMF and unreacted salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Strict O-Alkylation via the Mitsunobu Reaction

Self-Validating System: The Mitsunobu reaction generates triphenylphosphine oxide (Ph₃P=O) as a stoichiometric byproduct. The appearance of Ph₃P=O on TLC (UV active, stains strongly with KMnO₄) confirms the activation cycle is proceeding.

  • Preparation: Dissolve 3-hydroxypyridine (1.0 equiv, 10 mmol), the desired primary or secondary alcohol (1.1 equiv, 11 mmol), and triphenylphosphine (PPh₃, 1.2 equiv, 12 mmol) in anhydrous THF (50 mL) under an argon atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath to control the exothermic formation of the betaine intermediate.

  • Activation: Slowly add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv, 12 mmol) dropwise over 15 minutes. The reaction mixture will typically turn pale yellow.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by LC-MS or TLC. The strict O-alkylation prevents the formation of baseline-sticking pyridinium salts.

  • Workup & Purification: Concentrate the mixture in vacuo. To easily remove the Ph₃P=O byproduct, triturate the crude residue with cold diethyl ether or a hexane/ether mixture; the Ph₃P=O will largely precipitate out. Filter and purify the filtrate via silica gel flash chromatography.

References
  • National Institutes of Health (NIH). "In Vitro inhibition of translation initiation by N,N'-diarylureas – Potential anti-cancer agents." URL:[Link]

  • MDPI. "De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization." MDPI. URL: [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. "Pyridine and Pyridine Derivatives." URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Fluoro-5-methoxypyridin-3-ol Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the isolation and purification of highly functionalized heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the isolation and purification of highly functionalized heterocycles. 2-Fluoro-5-methoxypyridin-3-ol is a particularly complex amphoteric building block. It possesses a basic pyridine nitrogen, an acidic hydroxyl group, an electron-donating methoxy group, and a highly electronegative fluorine atom. This unique electronic topology makes traditional purification methods prone to failure due to zwitterion formation, strong hydrogen bonding, and co-elution with regioisomeric byproducts.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-purity isolation of these derivatives.

Part 1: Physicochemical Profiling

Understanding the quantitative physicochemical properties of 2-fluoro-5-methoxypyridin-3-ol is the first step in designing a successful purification strategy.

ParameterValue / CharacteristicImplication for Purification Strategy
Molecular Weight 143.12 g/mol Elutes early in standard reversed-phase gradients; requires low initial organic composition.
LogP (estimated) ~0.83Highly polar and hydrophilic; requires highly aqueous mobile phases or HILIC conditions for adequate retention.
pKa (Pyridine N) ~3.5 - 4.5The highly electronegative fluorine atom lowers the pKa. Requires mobile phase pH < 2.5 for full protonation.
pKa (Hydroxyl) ~8.0 - 9.0Requires mobile phase pH < 6.0 to prevent deprotonation, zwitterion formation, and subsequent peak splitting.
Optimal HPLC pH pH 2.5 - 3.0Ensures the compound is in a single, predictable ionization state (pyridinium cation), minimizing secondary silanol interactions.
Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why do 2-fluoro-5-methoxypyridin-3-ol derivatives streak severely on normal-phase silica gel? A1: The streaking is caused by the compound's amphoteric nature. It contains both a basic pyridine nitrogen and an acidic hydroxyl group at the 3-position, allowing for zwitterion formation and strong intermolecular hydrogen bonding. On bare, acidic silica gel, the basic nitrogen interacts strongly with unendcapped silanol groups. While the fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect that lowers the pKa of the adjacent nitrogen compared to non-fluorinated analogs, the amphoteric interactions still dominate. To suppress these secondary interactions, reversed-phase HPLC or the addition of modifiers (e.g., triethylamine or acetic acid) to normal-phase solvents is strictly required (1[1]).

Q2: I am experiencing severe peak tailing and variable retention times in reversed-phase HPLC. How can I resolve this? A2: Peak tailing for basic or amphoteric compounds is typically caused by secondary interactions with residual silanols on the stationary phase, and variable retention is a symptom of poor pH control. Small changes in mobile phase pH can drastically alter the ionization state of pyridine derivatives, significantly affecting their retention and selectivity (2[2]).

  • Causality & Solution: Buffer the mobile phase to a pH where the molecule is fully unionized or fully ionized. For this fluorinated ampholyte, a pH of 2.5–3.0 (using 0.1% Formic Acid) ensures the hydroxyl group remains neutral while the pyridine nitrogen is predictably protonated. Additionally, switch to a mixed-mode column or a polar-embedded C18 phase designed to shield silanol interactions.

Q3: My target compound co-elutes with regioisomers (e.g., 2-fluoro-6-methoxypyridin-3-ol) generated during C-H fluorination. What is the best chromatographic strategy? A3: Regioisomers generated during direct C-H fluorination of pyridines have identical molecular weights and nearly identical polarities, making them difficult to separate on standard C18 columns (3[3]).

  • Causality & Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. The PFP phase provides orthogonal selectivity driven by enhanced dipole-dipole, hydrogen bonding, and

    
     interactions, which are highly sensitive to the spatial arrangement of the fluorine and methoxy substituents on the pyridine ring.
    

Q4: Can I purify this compound without relying entirely on chromatography? A4: Yes. Because pyridine-phenolic systems are amphoteric, they are highly water-soluble upon treatment with dilute hydrochloric acid. A simple acid wash and base extraction protocol can remove significant neutral organic impurities without the need for gradient chromatography (4[4]).

HPLC_Troubleshooting Start Analyze Peak Shape & Retention CheckTail Severe Peak Tailing? Start->CheckTail AdjustPH Adjust Mobile Phase pH (Buffer to pH 3.0 or 8.0) CheckTail->AdjustPH Yes CheckCoelution Co-elution with Regioisomers? CheckTail->CheckCoelution No AdjustPH->CheckCoelution ChangeColumn Switch Stationary Phase (e.g., PFP or HILIC) CheckCoelution->ChangeColumn Yes CheckRecovery Low Recovery? CheckCoelution->CheckRecovery No ChangeColumn->CheckRecovery OptimizeExtraction Use Acid/Base Extraction Protocol CheckRecovery->OptimizeExtraction Yes Success Pure 2-Fluoro-5-methoxy pyridin-3-ol CheckRecovery->Success No OptimizeExtraction->Success

Caption: HPLC troubleshooting workflow for amphoteric fluorinated pyridines.

Part 3: Self-Validating Experimental Protocols
Protocol A: Optimized Reversed-Phase HPLC Purification

Self-Validation Checkpoint: Always run a 2D TLC or an analytical HPLC injection before scaling up to preparative HPLC to confirm the absence of on-column degradation.

  • Sample Preparation: Dissolve the crude 2-fluoro-5-methoxypyridin-3-ol in the initial mobile phase (5% Acetonitrile / 95% Water with 0.1% Formic Acid). Filter through a 0.22 µm PTFE syringe filter to remove particulates and prevent column clogging.

  • Column Selection: Utilize a PFP (Pentafluorophenyl) or mixed-mode core-shell column (e.g., 5 µm, 30 x 100 mm).

  • Mobile Phase Setup:

    • Solvent A: Water + 0.1% Formic Acid (Buffers pH to ~2.7).

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: Execute a shallow gradient from 5% B to 40% B over 20 minutes. The shallow gradient maximizes the resolution of structurally similar regioisomers.

  • Detection & Collection: Monitor UV absorbance simultaneously at 254 nm (aromatic ring) and 280 nm. Collect fractions dynamically based on a threshold absorbance slope.

  • Post-Purification: Lyophilize the collected fractions rather than using rotary evaporation to prevent thermal degradation and loss of the volatile fluorinated pyridine.

Protocol B: Acid/Base Extraction for Amphoteric Pyridines

Self-Validation Checkpoint: Use a calibrated pH meter during the neutralization step. Overshooting the pH will cause the compound to deprotonate at the hydroxyl group and re-dissolve into the aqueous phase as an alkoxide salt.

  • Initial Dissolution: Dissolve the crude reaction mixture in an organic solvent such as Ethyl Acetate (EtOAc) (50 mL/g of crude).

  • Acidic Extraction: Transfer to a separatory funnel. Add 1M aqueous HCl in a 1:1 volume ratio. Shake vigorously and allow layers to separate. The amphoteric pyridine protonates at the nitrogen and partitions into the aqueous layer.

  • Phase Separation: Collect the lower aqueous layer. Discard the upper organic layer, which contains neutral, non-basic impurities (e.g., unreacted halogenated precursors).

  • Neutralization: Carefully adjust the pH of the aqueous layer to pH 6.0–6.5 using saturated aqueous NaHCO3. Monitor continuously with a pH meter. This neutralizes the pyridinium salt back to its free amphoteric form.

  • Final Extraction: Extract the neutralized aqueous layer three times with fresh EtOAc. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure (max 40 °C) to yield the purified derivative.

Extraction_Workflow Crude Crude Mixture (Organic Solvent) AcidWash Extract with 1M HCl (Protonate Pyridine N) Crude->AcidWash AqueousLayer Aqueous Layer (Contains Product Salt) AcidWash->AqueousLayer Aqueous Phase OrganicLayer Organic Layer (Neutral Impurities) AcidWash->OrganicLayer Organic Phase (Discard) BaseAdjust Adjust to pH 6-7 (Neutralize Product) AqueousLayer->BaseAdjust ExtractOrg Extract with EtOAc (Isolate Product) BaseAdjust->ExtractOrg PureProd Concentrate to Yield Pure Product ExtractOrg->PureProd

Caption: Acid/base extraction protocol for amphoteric pyridine derivatives.

References
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.1

  • Benchchem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives. 2

  • Organic Syntheses. Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. 3

  • Arkat USA. Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. 4

Sources

Optimization

Advanced NMR Technical Support Center: Resolving 3-Hydroxypyridine Tautomeric Mixtures

Welcome to the NMR Application Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the complex nuclear magnetic resonance (NMR) behavior of 3-h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the NMR Application Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the complex nuclear magnetic resonance (NMR) behavior of 3-hydroxypyridines.

Unlike 2- or 4-hydroxypyridines, which form stable lactam (pyridone) structures, 3-hydroxypyridines undergo a unique solvent-dependent equilibrium between a neutral uncharged form (3-pyridinol) and a nonclassical zwitterion (pyridinium-3-olate)[1]. This dynamic proton exchange often occurs at an intermediate rate on the NMR timescale, leading to severe spectral artifacts.

Frequently Asked Questions (FAQs)

Q: Why are the aromatic signals (H-2, H-4, H-6) of my 3-hydroxypyridine derivative severely broadened or completely missing? A: This is a classic symptom of chemical exchange occurring at an "intermediate rate" on the NMR timescale. The molecule is rapidly interconverting between the neutral OH form and the zwitterionic NH+/O- form. When the exchange rate (


) is roughly equal to the chemical shift difference (

) between the two tautomers, the signals broaden significantly and can even disappear into the baseline.

Q: How does my choice of deuterated solvent dictate which tautomer I am observing? A: The tautomeric ratio is highly sensitive to the solvent's dielectric constant and hydrogen-bonding capacity.

  • Aqueous solutions (

    
    ):  The high polarity and hydrogen-bonding network stabilize the separated charges, making the zwitterionic form predominant[1].
    
  • Alcohols (

    
    ):  Alcoholic solutions typically favor the neutral, uncharged form[1].
    
  • Polar Aprotic (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Both experimental and theoretical NMR chemical shift correlations confirm that the neutral 3-hydroxy tautomer remains dominant in DMSO.
    

Q: Can I use standard quantitative NMR (qNMR) to determine the purity of a 3-hydroxypyridine? A: Yes, but with strict precautions. If the sample is in slow exchange (showing multiple peaks for one proton) or intermediate exchange (broad peaks), standard integration will fail. As demonstrated in qNMR studies of complex tautomeric mixtures, you must ensure you are integrating the entire tautomeric footprint (summing all resolved tautomer signals) or force the system into fast exchange to integrate a single, sharp, time-averaged peak[2].

Troubleshooting Guide

Issue 1: Unresolvable Broad Multiplets in the Aromatic Region
  • Root Cause: Intermediate chemical exchange between the neutral and zwitterionic tautomers.

  • Solution: You must drive the system out of the intermediate exchange regime.

    • To achieve Fast Exchange: Heat the sample (e.g., 320–350 K). The increased thermal energy accelerates the proton transfer (

      
      ), collapsing the broad humps into sharp, population-weighted average signals.
      
    • To achieve Slow Exchange: Cool the sample (e.g., 230–250 K). This slows the exchange rate (

      
      ), allowing you to observe distinct, sharp peaks for both the neutral and zwitterionic species simultaneously.
      
Issue 2: Missing Exchangeable Protons (OH / NH)
  • Root Cause: Intermolecular proton exchange catalyzed by trace amounts of water in the NMR solvent.

  • Solution: Use strictly anhydrous solvents. Store

    
     or 
    
    
    
    over activated 3Å molecular sieves. Run the sample at lower temperatures to further suppress intermolecular exchange with any residual moisture.

Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Tautomer Deconvolution

This protocol is designed to trap the tautomers in the slow-exchange regime for structural elucidation.

  • Sample Preparation: Dissolve 10–20 mg of the 3-hydroxypyridine analyte in 0.6 mL of a low-freezing-point anhydrous solvent (e.g.,

    
    , 
    
    
    
    , or
    
    
    ).
  • Baseline Acquisition: Acquire a standard 1D

    
     NMR spectrum at 298 K. Document the line widths of the H-2 and H-6 protons.
    
  • Stepwise Cooling: Lower the probe temperature in 10 K decrements. Allow exactly 5 minutes of thermal equilibration at each step before tuning, matching, and shimming.

  • Decoalescence Monitoring: Observe the broad signals split into distinct sets of peaks. Continue cooling until the line widths of the resolved peaks are sharp and constant (typically around 230 K).

  • 2D Correlation: At the slow-exchange temperature, acquire a 2D EXSY (Exchange Spectroscopy) or ROESY spectrum. Cross-peaks between the resolved signals will definitively prove they are exchanging tautomers rather than structural impurities.

Protocol B: Solvent Titration for Equilibrium Shift Analysis

Use this method to map the transition from the neutral to the zwitterionic state.

  • Prepare a 50 mM solution of the analyte in 100%

    
     (neutral form dominant).
    
  • Acquire

    
     and 
    
    
    
    spectra.
  • Titrate

    
     into the NMR tube in 10% v/v increments.
    
  • Acquire spectra at each increment. Track the chemical shift migration (

    
    ) of the H-2 and H-6 protons. The gradual shift represents the population-weighted average moving toward the zwitterionic form as the dielectric constant of the medium increases.
    

Data Presentation

Table 1: Solvent Effects on 3-Hydroxypyridine Tautomeric Equilibrium
SolventDielectric Constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Dominant TautomerReference
Water (

)
80.1Zwitterion[1]
Methanol (

)
32.7Neutral (Uncharged)[1]
Dimethyl Sulfoxide (

)
46.8Neutral (Uncharged)
Chloroform (

)
4.8Neutral (Uncharged)Empirical
Table 2: Diagnostic NMR Parameter Trends
NMR ParameterNeutral Form (3-Pyridinol)Zwitterionic Form (Pyridinium-3-olate)

Shift (H-2, H-6)
Upfield (shielded by OH)Downfield (deshielded by

)

Shift (C-3)
~153 ppm (Phenolic C-OH)~165 ppm (Enolate-like

)
Exchangeable Proton Sharp OH (if anhydrous)Broad

(often exchanges rapidly)

Visualizations

G Start NMR Spectrum Shows Broad/Missing Peaks Check Determine Exchange Regime (k_ex vs Δν) Start->Check Heat Increase Temp (>320K) Drive to Fast Exchange Check->Heat If sample is thermally stable Cool Decrease Temp (<250K) Drive to Slow Exchange Check->Cool If solvent freezing point allows Fast Sharp Averaged Signals (Population Weighted) Heat->Fast Slow Distinct Tautomer Signals (Neutral & Zwitterion) Cool->Slow

Decision tree for resolving intermediate exchange broadening in NMR.

Workflow Prep Sample Preparation Use anhydrous DMF-d7 or CD2Cl2 Acq298 Initial Acquisition 1H NMR at 298 K Prep->Acq298 Cooling VT-NMR Cooling Stepwise 10 K decrements Acq298->Cooling Decoalescence Decoalescence Point Monitor peak splitting Cooling->Decoalescence EXSY 2D EXSY/ROESY Confirm chemical exchange Decoalescence->EXSY qNMR Integration Sum distinct tautomer footprints EXSY->qNMR

Step-by-step VT-NMR and 2D EXSY workflow for tautomeric mixtures.

References

  • Komasa, A., & Szafran, M. "THEORETICAL AND EXPERIMENTAL 1H AND 13C NMR SPECTRA OF 3-HYDROXYPYRIDINE, 3-METHOXYPYRIDINE, AND N-ETHYL-3-OXYPYRIDINIUM BETAINE". Computational Methods in Science and Technology. Available at: [Link]

  • "Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability". National Institutes of Health (PMC). Available at: [Link]

  • "Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON)". Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing SNAr Regioselectivity in 2-Fluoro-3-hydroxypyridines

Welcome to the Technical Support Center. As drug development increasingly relies on highly functionalized heterocyclic scaffolds, 2-fluoro-3-hydroxypyridine has emerged as a critical building block.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on highly functionalized heterocyclic scaffolds, 2-fluoro-3-hydroxypyridine has emerged as a critical building block. However, functionalizing this scaffold via Nucleophilic Aromatic Substitution (SNAr) presents a unique mechanistic tug-of-war between the highly electrophilic C2-fluorine and the electronically deactivating C3-hydroxyl group.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve complete regiocontrol and high yields in your SNAr workflows.

The Mechanistic Tug-of-War: Causality in SNAr

To optimize regioselectivity, we must first understand the intrinsic electronic properties of the substrate. In SNAr, the rate-determining step is the addition of the nucleophile to the aromatic ring to form the Meisenheimer complex.

Fluorine is an exceptional leaving group for SNAr. Its extreme electronegativity creates a massive partial positive charge at the C2 position, significantly lowering the activation energy for nucleophilic attack. Consequently, 2-fluoropyridines react hundreds of times faster than their 2-chloropyridine counterparts .

However, the adjacent 3-hydroxyl group complicates this. Under the basic conditions typically required for SNAr, the 3-OH (pKa ~8.7) is easily deprotonated to form a pyridinolate anion. This oxygen anion is a powerful electron-donating group via resonance (+M effect), which floods the pyridine ring with electron density, neutralizing the electrophilicity of C2. Furthermore, the localized negative charge physically repels incoming nucleophiles, causing the reaction to stall .

Mechanism Substrate 2-Fluoro-3-hydroxypyridine Deprotonated 3-O(-) Pyridinolate (Electron-Rich) Substrate->Deprotonated Strong Base Protected 3-OR Protected (Electron-Neutral) Substrate->Protected PG Addition SNAr_Fail SNAr Stalls (Electrostatic Repulsion) Deprotonated->SNAr_Fail Nucleophile SNAr_Success Rapid SNAr at C2 Protected->SNAr_Success Nucleophile

Fig 1: Mechanistic divergence in SNAr based on the electronic state of the 3-hydroxyl group.

Quantitative Impact of the 3-Position Electronic State
3-Position StatePyridine Ring Electronic EffectC2 ElectrophilicityRecommended SNAr ConditionsExpected Yield
Free -OH (Neutral) Weakly Donating (+M)ModerateNeutral amines, non-polar solvents30 - 50%
Deprotonated -O⁻ (Anionic) Strongly Donating (+M)Very Low (Deactivated)N/A (Reaction stalls)< 10%
Protected -OBn (Neutral) Weakly Donating (+M)High (F-activated)Standard basic SNAr (DIPEA, NMP, Heat)> 85%

Troubleshooting FAQs

Q1: My SNAr reaction is stalling when using aliphatic amines and K2CO3. I recover mostly unreacted starting material. What is happening? A1: Your added base (K2CO3) or the aliphatic amine itself is deprotonating the 3-OH group. The resulting 3-O⁻ anion strongly deactivates the C2 position through resonance electron donation and electrostatic repulsion. To fix this, you must either protect the 3-OH group prior to the SNAr reaction (see Protocol 1) or remove the exogenous base and rely on hydrogen-bond-directed SNAr.

Q2: I am seeing O-alkylation instead of the desired C2-SNAr product when using alkoxide nucleophiles. How do I force C-attack? A2: Alkoxides are ambident in this context; they act as both strong bases and nucleophiles. They will preferentially deprotonate the 3-OH, and the resulting pyridinolate will then react with any electrophiles in solution (leading to O-alkylation) . For alkoxide nucleophiles, O-protection of the substrate is mandatory . Protect the 3-OH as a benzyl ether, perform the SNAr at C2, and then globally deprotect.

Q3: I want to avoid the step-count overhead of protecting groups. Can I achieve direct SNAr on the unprotected substrate? A3: Yes, but only with specific nucleophiles. If you use a neutral or weakly basic nucleophile (like an aniline or a secondary amine) in a non-polar solvent without exogenous base, the 3-OH remains protonated. The proton can hydrogen-bond with the incoming amine, anchoring it near the C2 position. This artificially increases the local effective molarity of the nucleophile, driving the SNAr forward despite the electronic mismatch.

Experimental Workflows & Protocols

Workflow Start Select Nucleophile for SNAr CheckNuc Is the nucleophile highly basic (e.g., Alkoxides, Aliphatic Amines)? Start->CheckNuc YesBase Protect 3-OH (BnBr, K2CO3, DMF) CheckNuc->YesBase Yes NoBase Direct SNAr possible (H-bond directed) CheckNuc->NoBase No RunSNAr Perform SNAr at C2 (NMP, 80-120°C) YesBase->RunSNAr NoBase->RunSNAr Deprotect Remove PG (e.g., Pd/C, H2) RunSNAr->Deprotect If Protected Product 2-Substituted-3-hydroxypyridine RunSNAr->Product If Unprotected Deprotect->Product

Fig 2: Decision matrix for optimizing SNAr workflows on 2-fluoro-3-hydroxypyridine substrates.

Protocol 1: O-Protection (Benzylation) of 2-Fluoro-3-hydroxypyridine

This self-validating protocol ensures the 3-OH is masked, preventing ring deactivation.

  • Setup: Charge an oven-dried round-bottom flask with 2-fluoro-3-hydroxypyridine (1.0 equiv) and anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Base Addition: Add finely powdered anhydrous K2CO3 (1.5 equiv). Stir for 10 minutes at room temperature to allow for partial deprotonation.

  • Electrophile Addition: Dropwise add benzyl bromide (1.1 equiv).

  • Reaction: Stir the suspension at room temperature for 4–6 hours. Monitor completion via LC-MS or TLC (UV active).

  • Workup: Quench with ice-cold water. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) and brine. Dry over Na2SO4, filter, and concentrate in vacuo.

Protocol 2: SNAr with Amine Nucleophiles (Using Protected Substrate)

Leveraging the high electrophilicity of the C2-fluorine atom.

  • Setup: Dissolve the 3-(benzyloxy)-2-fluoropyridine (1.0 equiv) in anhydrous NMP (0.5 M).

  • Reagent Addition: Add the desired amine nucleophile (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Reaction: Heat the mixture to 90 °C for 12 hours. Note: Because fluorine is an exceptional leaving group, temperatures rarely need to exceed 100 °C, unlike chloropyridines which often require >150 °C.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash with brine, dry over Na2SO4, and purify via flash chromatography.

Protocol 3: Global Deprotection (Hydrogenolysis)
  • Setup: Dissolve the purified SNAr product in HPLC-grade Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight) under a blanket of nitrogen.

  • Reaction: Evacuate the flask and backfill with Hydrogen gas (balloon pressure). Stir vigorously at room temperature for 12 hours.

  • Workup: Purge the flask with nitrogen. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with excess Methanol. Concentrate the filtrate to yield the final 2-substituted-3-hydroxypyridine.

References

  • Fier, Patrick Scott. "Transition-Metal Mediated Fluorination and Fluoroalkylation Reactions." eScholarship (University of California), 2013. 1

  • "Technical Support Center: Synthesis of Substituted 2-Fluoropyridines." BenchChem, 2025. 2

  • "2-Fluoro-N-hydroxypyridine-3-carboxamide." BenchChem, 2025. 3

Sources

Optimization

solubility issues of 2-Fluoro-5-methoxypyridin-3-ol in non-polar solvents

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Fluoro-5-methoxypyridin-3-ol, particularly in non-polar solvent systems. Our goal is to pro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Fluoro-5-methoxypyridin-3-ol, particularly in non-polar solvent systems. Our goal is to provide a foundational understanding of the underlying chemical principles and to offer practical, actionable troubleshooting strategies to ensure the success of your experiments.

Compound Profile: 2-Fluoro-5-methoxypyridin-3-ol

Understanding the physicochemical properties of 2-Fluoro-5-methoxypyridin-3-ol is the first step in diagnosing and solving solubility issues. Its structure is inherently polar, which dictates its behavior in various solvents.

PropertyValueSignificance for Solubility
Molecular Formula C₆H₆FNO₂
Molecular Weight 143.12 g/mol [1]
LogP (o/w) 0.83[1]A low LogP value indicates a preference for a polar environment (water) over a non-polar one (octanol), predicting poor solubility in non-polar solvents.
Hydrogen Bond Donors 1 (from -OH group)[1]The hydroxyl group can donate a hydrogen bond, a strong intermolecular force that requires a polar or protic solvent to effectively solvate.
Hydrogen Bond Acceptors 3 (from N, OCH₃, F)[1]The nitrogen, methoxy oxygen, and fluorine atoms can accept hydrogen bonds, further contributing to the molecule's polar nature.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why does 2-Fluoro-5-methoxypyridin-3-ol have such poor solubility in non-polar solvents like hexane, toluene, or dichloromethane?

Answer: The solubility of a compound is governed by the principle of "like dissolves like"[2][3]. This principle is rooted in the thermodynamics of dissolution. For a solute to dissolve, the energy required to break the intermolecular forces between solute molecules (solute-solute) and solvent molecules (solvent-solvent) must be compensated by the energy released when new solute-solvent interactions are formed.

2-Fluoro-5-methoxypyridin-3-ol is a polar molecule capable of strong intermolecular hydrogen bonding with itself via its hydroxyl (-OH) group. Non-polar solvents, such as hexane or toluene, can only offer weak van der Waals forces (specifically, London dispersion forces)[4][5]. These weak interactions do not release enough energy to overcome the strong hydrogen bonds holding the 2-Fluoro-5-methoxypyridin-3-ol molecules together in a solid lattice. Consequently, the dissolution process is energetically unfavorable, and the compound remains largely insoluble[4].

cluster_0 In a Non-Polar Solvent Solute_A Pyridinol Molecule Solute_B Pyridinol Molecule Solute_A->Solute_B Strong H-Bonding (High Energy) Solvent_NP Non-Polar Solvent (e.g., Hexane) Solute_A->Solvent_NP Weak Dispersion Forces (Low Energy) label_np Result: Insoluble Energy input > Energy output

Caption: Energetic mismatch in non-polar solvents.

Q2: My reaction seems sluggish or has stalled. Could this be a solubility problem?

Answer: Yes, poor solubility is a very common reason for slow or incomplete reactions. If you can visually see solid starting material suspended in your reaction mixture, it's a clear sign of insolubility[2]. Even if not visibly obvious, if the concentration of the dissolved reactant is below a critical threshold, the reaction kinetics will be severely limited. The reactants must be in the same phase to interact effectively; a reaction can only proceed as fast as the solid dissolves into the solution.

Q3: What are the simplest first steps to try and improve solubility?

Answer: Before changing the chemical composition of your system, you should attempt physical methods to enhance the rate of dissolution. Note that these methods may not significantly change the thermodynamic solubility limit but can be sufficient for some applications.

  • Agitation: Increase the stirring rate. This maximizes the surface area of the solid that is exposed to the solvent.

  • Sonication: Using an ultrasonic bath can help break apart solid agglomerates, increasing the surface area available for solvation and providing localized energy[6].

  • Temperature: Gently warming the mixture can often increase the solubility of a solid in a liquid. The dissolution of most solids is an endothermic process, meaning it absorbs heat. By providing thermal energy, you help overcome the energy barrier required to break the solute-solute bonds[7][8]. Caution: Always check the thermal stability of your compound before applying heat. Run a small-scale test and monitor for any signs of decomposition (e.g., color change).

Q4: Physical methods were not enough. How can I systematically improve solubility using chemical methods?

Answer: The most robust and widely used strategy is the introduction of a co-solvent . A co-solvent is a miscible liquid that, when added to the primary solvent, changes its overall polarity.

The goal is to add a small amount of a polar, aprotic solvent to your primary non-polar solvent. This new solvent mixture has a higher polarity and can better solvate the polar 2-Fluoro-5-methoxypyridin-3-ol molecules, breaking them away from the solid and bringing them into the solution phase where they can react.

Recommended Co-solvents:

  • Tetrahydrofuran (THF): A good first choice. Less polar than DMF or DMSO, making product workup easier.

  • 1,4-Dioxane: Similar to THF in its properties.

  • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent, very effective but can be difficult to remove.

  • Dimethyl sulfoxide (DMSO): Another highly effective polar aprotic solvent, also difficult to remove.

The following workflow provides a systematic approach to solving solubility issues.

start Solubility Issue Identified visual Is solid material visible in the solvent? start->visual agitate Increase Agitation / Sonication visual->agitate Yes cosolvent Initiate Co-Solvent Screening (See Protocol 1) visual->cosolvent No, but reaction is sluggish heat Gently Increase Temperature (Check Stability First) agitate->heat reassess Problem Resolved? heat->reassess reassess->cosolvent No success Proceed with Experiment reassess->success Yes cosolvent->success fail Advanced Troubleshooting: - Re-evaluate primary solvent - Consider chemical modification cosolvent->fail If no co-solvent works

Caption: A decision tree for troubleshooting poor solubility.

Experimental Protocols

Protocol 1: Systematic Co-Solvent Screening

This protocol allows you to efficiently determine the most effective co-solvent and the minimum amount required to achieve dissolution.

Objective: To find the lowest concentration of a suitable co-solvent that fully dissolves 2-Fluoro-5-methoxypyridin-3-ol in the primary non-polar solvent.

Materials:

  • 2-Fluoro-5-methoxypyridin-3-ol

  • Primary non-polar solvent (e.g., Toluene)

  • Potential co-solvents (e.g., THF, DMF, DMSO)

  • Small vials (e.g., 4 mL) with stir bars

  • Graduated pipettes or syringes

Procedure:

  • Preparation: In 3 separate vials, place a known amount of 2-Fluoro-5-methoxypyridin-3-ol (e.g., 10 mg).

  • Add Primary Solvent: To each vial, add 1 mL of your primary non-polar solvent. Stir for 5 minutes. The solid should remain undissolved.

  • Co-solvent Addition (Titration):

    • To the first vial, add THF dropwise (e.g., in 50 µL increments). Stir for 2-3 minutes after each addition.

    • To the second vial, add DMF in the same manner.

    • To the third vial, add DMSO in the same manner.

  • Observation: Record the total volume of co-solvent added to each vial at the point where the solid completely dissolves.

  • Selection: Choose the co-solvent that achieved dissolution with the smallest volume percentage. This minimizes changes to your reaction system and simplifies later purification.

  • Reaction Setup: Prepare your full-scale reaction using the determined solvent/co-solvent ratio. Ensure the 2-Fluoro-5-methoxypyridin-3-ol is fully dissolved before adding other reagents.

Protocol 2: Assessing the Impact of Temperature

Objective: To determine if heating can achieve dissolution without the need for a co-solvent.

Materials:

  • 2-Fluoro-5-methoxypyridin-3-ol

  • Primary non-polar solvent

  • Reaction vessel with a stir bar and condenser

  • Thermometer or thermocouple

  • Hot plate with stirring capability

Procedure:

  • Setup: In the reaction vessel, combine 2-Fluoro-5-methoxypyridin-3-ol and the non-polar solvent at the desired reaction concentration.

  • Initial Observation: Stir at room temperature for 5 minutes and confirm the solid is not dissolved.

  • Heating: Begin stirring and gradually heat the mixture in 10 °C increments.

  • Monitoring: Hold the temperature at each increment for 5-10 minutes, observing for dissolution. Record the temperature at which the solid fully dissolves.

  • Stability Check: Once dissolved, hold at that temperature for a longer period (e.g., 30 minutes) and monitor for any color change that might indicate decomposition.

  • Cooling Test (Optional but Recommended): Allow the solution to cool back to room temperature. Observe if the compound precipitates out of solution. This will inform you if maintaining heat is necessary throughout your experiment.

References

  • Why don't polar and non-polar compounds dissolve each other? , Chemistry Stack Exchange. Available at: [Link]

  • Why Do Polar And Nonpolar Substances Dissolve Differently? , RevisionDojo. Available at: [Link]

  • 4 Factors Affecting Solubility of Drugs , Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Solubility and Factors Affecting It , Sparkle. Available at: [Link]

  • Solubility , Wikipedia. Available at: [Link]

  • I understand why polar compounds dissolve in polar solvents... but why do non-polar compounds dissolve in non-polar solvents? , Reddit. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity in 2-Fluoro-5-methoxypyridin-3-ol Chemistry

This guide functions as a specialized Technical Support Center for researchers working with 2-Fluoro-5-methoxypyridin-3-ol (CAS 1227593-83-0) and its critical synthetic intermediates.[1] Status: Operational | Tier: Advan...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with 2-Fluoro-5-methoxypyridin-3-ol (CAS 1227593-83-0) and its critical synthetic intermediates.[1]

Status: Operational | Tier: Advanced Chemical Support Topic: Moisture Control, Intermediate Stability, and Troubleshooting Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Moisture Vector

2-Fluoro-5-methoxypyridin-3-ol is a densely functionalized scaffold.[1] Its synthesis and derivatization often rely on intermediates—specifically pyridyl-lithiums , boronic acids , and diazonium salts —that exhibit extreme moisture intolerance.

Failure to control moisture does not just lower yield; it alters the reaction trajectory, leading to specific "dead-end" byproducts like pyridones (via hydrolysis of the fluorine) or protodeboronated species . This guide provides the protocols to prevent these specific failures.

Critical Intermediates & Sensitivity Profile

The following table categorizes the specific moisture risks associated with precursors to 2-Fluoro-5-methoxypyridin-3-ol.

Intermediate SpeciesSensitivity LevelPrimary Moisture Failure ModeCritical Threshold (H₂O)
3-Lithio-2-fluoro-5-methoxypyridine Critical (Pyrophoric/Superbase)Instant protonation to 2-fluoro-5-methoxypyridine.< 10 ppm
(2-Fluoro-5-methoxypyridin-3-yl)boronic acid High Protodeboronation : Loss of the boron moiety, yielding the defunctionalized pyridine.< 50 ppm
2-Fluoro-5-methoxypyridin-3-yl diazonium High (Thermal/Hydrolytic)Hydrolysis to the phenol (prematurely) or decomposition to tars.[1]Anhydrous reagents
2-Fluoro-5-methoxypyridin-3-ol (Target) Moderate (Hygroscopic)Interferes with subsequent alkylations (e.g., quenching Tf₂O).[1]Store Desiccated

Technical Modules: Troubleshooting & Protocols

Module A: The "Dry Chain" Protocol for Lithiation

Issue: Synthesis of the 3-ol often proceeds via lithium-halogen exchange of 3-bromo-2-fluoro-5-methoxypyridine followed by borate trapping and oxidation.[1] Risk: The lithiated pyridine intermediate is a "superbase" and will scavenge protons from trace moisture instantly.

Protocol:

  • Glassware Preparation: Flame-dry all Schlenk flasks under vacuum (0.1 mmHg) and backfill with Argon (Ar) three times.

  • Solvent Drying: Do not rely on commercial "anhydrous" solvents.[1] Distill THF over Sodium/Benzophenone immediately before use. The indicator must remain deep blue/purple.

  • Cryogenic Control: Maintain internal temperature below -78°C .

    • Why? Fluorinated lithio-pyridines are thermally unstable.[1] Above -60°C, they undergo "Self-Arylation" or "Scrambling" (migration of the Li to the position ortho to the fluorine via Directed Ortho Metalation principles).[1]

  • Quenching: If trapping with Trimethyl borate (B(OMe)₃), ensure the borate is freshly distilled. Old borate hydrolyzes to boric acid, killing the lithiated species.

Module B: Preventing Protodeboronation in Suzuki Couplings

Issue: When using the boronic acid intermediate (CAS 1253577-76-2) to couple the pyridine core, yields drop, and the "des-boron" byproduct is observed.[1] Mechanism: The electron-withdrawing Fluorine and Methoxy groups make the C-B bond highly susceptible to hydrolytic cleavage, especially under basic aqueous conditions.

Troubleshooting Q&A:

Q: My Suzuki coupling stalled, and I see the de-boronated starting material. Why? A: You likely used a standard aqueous base (e.g., Na₂CO₃/H₂O) system.

  • Fix: Switch to anhydrous conditions . Use bases like CsF or K₃PO₄ suspended in anhydrous Dioxane or Toluene.

  • Additives: Add CuCl (10-20 mol%) . Copper facilitates the transmetallation step, allowing it to outcompete the slower protodeboronation pathway.

Q: The boronic acid solid has turned into a sticky gum. Is it usable? A: No. It has likely dehydrated to the boroxine trimer or hydrolyzed.

  • Fix: Recrystallize from minimal hot water/acetonitrile or convert it to the Pinacol Ester , which is significantly more stable toward moisture and easier to handle.

Visualizing Degradation Pathways

The following diagram maps the specific chemical failures caused by moisture intrusion at different stages of the synthesis.

MoistureDegradation cluster_inputs Starting Materials & Intermediates Precursor 3-Bromo-2-fluoro- 5-methoxypyridine Lithio INTERMEDIATE A: 3-Lithio-2-fluoro- 5-methoxypyridine Precursor->Lithio n-BuLi, -78°C (Strict Anhydrous) Boronic INTERMEDIATE B: (2-Fluoro-5-methoxypyridin- 3-yl)boronic acid Lithio->Boronic 1. B(OMe)3 2. H3O+ Workup Impurity_Proton IMPURITY A: 2-Fluoro-5-methoxypyridine (Protonated) Lithio->Impurity_Proton Trace H2O (Quenching) Target TARGET: 2-Fluoro-5-methoxypyridin-3-ol Boronic->Target Oxidation (H2O2/NaOH) Impurity_Deboron IMPURITY B: Des-boron byproduct (Protodeboronation) Boronic->Impurity_Deboron H2O/Base (Suzuki Conditions) Impurity_Pyridone IMPURITY C: 5-Methoxy-2-pyridone (Hydrolysis of Fluorine) Target->Impurity_Pyridone H2O / Heat / Acid (Nucleophilic Attack on C-F)

Caption: Moisture-induced failure modes.[1] Red dashed lines indicate irreversible degradation pathways caused by water exposure during synthesis.

Frequently Asked Questions (FAQ)

Q1: Can I use Karl Fischer (KF) titration to test the water content of the 2-Fluoro-5-methoxypyridin-3-ol solid?

  • Answer: Proceed with Caution. The phenolic hydroxyl group is acidic and can interfere with standard KF reagents, leading to false-high readings.

  • Recommendation: Use the Coulometric KF method with a specialized cathode solution designed for ketones/phenols, or rely on qNMR (Quantitative NMR) using an internal standard (like Dimethyl sulfone) in dry DMSO-d6 to assess purity and water content indirectly.

Q2: Why does the fluorine atom make this molecule more sensitive to water than standard methoxypyridinols?

  • Answer: The fluorine atom at the 2-position is highly activated for Nucleophilic Aromatic Substitution (SₙAr). Water, acting as a nucleophile (especially at high temperatures or acidic pH), can displace the fluorine to form 5-methoxy-pyridin-2-one (the tautomer of the 2-hydroxy compound).[1] This is a common impurity in "wet" Halex reactions [1].

Q3: What is the best storage condition for the isolated phenol?

  • Answer: Store under Argon at 2-8°C . While the phenol is stable, it is hygroscopic. Absorbed water will complicate stoichiometric calculations for subsequent sensitive reactions (e.g., Triflation with Tf₂O).

References

  • BenchChem Technical Support. (2025).[2][3][4] Troubleshooting side reactions in fluoropyridine synthesis: The Halex Reaction.[5] BenchChem.[1][2][3][4] Link

  • Royal Society of Chemistry. (2025). Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution.[6] Chem. Commun.[1] Link

  • Fluorochem. (2025).[7] Product Safety Data Sheet: 2-Fluoro-5-methoxypyridin-3-ol.[1] Fluorochem Ltd.[1] Link

  • Sigma-Aldrich. (2025).[1] Technical Bulletin: Handling Organoboron Reagents.[1] Merck KGaA.[1] Link

Sources

Optimization

Technical Support Center: Flash Chromatography for Polar Pyridinols

Welcome to the Technical Support Center for the purification of polar pyridinols. Pyridinols are notoriously difficult to purify via standard flash chromatography.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of polar pyridinols. Pyridinols are notoriously difficult to purify via standard flash chromatography. Their unique physicochemical properties—specifically lactam-lactim tautomerism (pyridinol ⇌ pyridone), a basic pyridine nitrogen, and an acidic hydroxyl group—create a "perfect storm" for mixed-mode retention, severe streaking, and irreversible binding on traditional silica gel.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to help you achieve high-recovery, high-purity separations.

Diagnostic Workflow

Before altering your chemistry, use the following decision tree to diagnose your chromatographic failure and select the appropriate solvent system intervention.

Workflow N1 Analyze Pyridinol on Standard TLC (e.g., EtOAc/Hexane) N2 Observation: Severe Streaking? N1->N2 N3 Add 1-5% MeOH + 0.1% TEA or AcOH N2->N3 Yes N4 Proceed with Normal Phase Flash N2->N4 No N5 Observation: Streaking Persists? N3->N5 N5->N4 No N6 Switch to DCM/MeOH or EtOAc/EtOH (3:1) N5->N6 Yes N7 Observation: Recovery <50%? N6->N7 N7->N4 No N8 Switch to Reversed-Phase (C18) or HILIC N7->N8 Yes

Figure 1: Diagnostic decision tree for selecting flash chromatography solvent systems for pyridinols.

Frequently Asked Questions & Troubleshooting

Q1: Why do my polar pyridinols streak severely on standard normal-phase silica, even in high-polarity solvents like 100% EtOAc?

Causality: Pyridinols suffer from poor mass-transfer kinetics on normal-phase silica due to secondary solute-sorbent interactions[1]. Standard silica gel contains residual acidic silanol groups (Si-OH). The basic nitrogen of the pyridinol undergoes strong ion-exchange interactions with these silanols, while the hydroxyl group engages in multi-point hydrogen bonding[2]. This dual interaction, combined with continuous tautomerization during the run, causes the compound to smear across the column rather than eluting in a tight band.

Solution: You must introduce a competitive mobile phase modifier. Adding a small amount of a competing base, such as 0.1% to 1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH), masks the active acidic silanol sites on the silica, preventing the pyridinol from binding to them[2]. Alternatively, for highly acidic pyridinols, adding 1-2% Acetic Acid (AcOH) protonates both the silanols and the compound, suppressing ionization and sharpening the peak[3].

Q2: I want to avoid toxic Dichloromethane (DCM) and Methanol (MeOH) mixtures. What are effective alternative solvent systems for highly polar analytes?

Causality: DCM/MeOH is traditionally used because methanol acts as a strong hydrogen-bond disruptor, while DCM maintains the solubility of the organic framework[3]. However, an excellent, greener alternative is an Ethyl Acetate/Ethanol (3:1 v/v) blend[4]. Ethanol provides the necessary protic characteristics (hydrogen-bond accepting/donating capacity) to outcompete the silica, while Ethyl Acetate acts as the bulk carrier.

Solution: When combined with 2% NH₄OH (for basic tailing) or 2% AcOH (for acidic tailing), the 3:1 EtOAc:EtOH system matches or exceeds the relative eluting strength and baseline resolution of DCM/MeOH, while significantly reducing toxicity and environmental impact[4].

Q3: Despite using modifiers and polar solvents, my recovery of the pyridinol is less than 50%. Where is my compound going?

Causality: Your compound is likely undergoing irreversible chemisorption. Highly polar, water-soluble pyridinols can become permanently trapped if the separation mechanism relies too heavily on polar interactions with bare silica[5].

Solution: Flip the separation mechanism entirely.

  • Reversed-Phase (RP) Flash: Use a C18 stationary phase with a Water/Acetonitrile gradient. Add 0.1% Formic Acid to the mobile phase to keep the pyridinol protonated and suppress residual silanol interactions on the C18 media[2].

  • HILIC (Hydrophilic Interaction Liquid Chromatography): If the compound is too polar to retain on C18, use an amine-bonded or diol-bonded silica. Run an Acetonitrile/Water gradient starting at 95% organic. In HILIC, water acts as the strong solvent, and the compound partitions into a water-enriched layer on the silica surface, allowing for the elution of extremely polar molecules[5][6].

Quantitative Solvent System Selection Guide

Use the following data table to select the optimal solvent system based on your specific pyridinol derivative's behavior.

Solvent SystemModifier / AdditiveTarget Compound ProfileRelative Eluting StrengthExpected Resolution / Peak Shape
Hexane / EtOAc NoneNeutral, moderately polarLowPoor; severe tailing for basic N
DCM / MeOH NonePolar, H-bondingHighModerate; potential co-elution
DCM / MeOH 1–10% NH₄OHStubborn basic aminesVery HighExcellent; sharp symmetric peaks
EtOAc / EtOH (3:1) 2% AcOH or NH₄OHAmphoteric / PyridinolsHighExcellent; greener alternative
Water / MeCN 0.1% Formic AcidHighly polar, water-solubleN/A (Reversed-Phase)High resolution; mass-spec compatible

Validated Experimental Protocols

Protocol 1: Column Conditioning with pH Modifiers

To prevent compound degradation and tailing, the silica column must be pre-neutralized before the sample is introduced.

  • Mobile Phase Preparation: Prepare your starting mobile phase (e.g., 90% EtOAc / 10% MeOH) and add your chosen modifier (e.g., 1% TEA or 1% AcOH). Ensure the modifier concentration remains constant throughout both solvent A and solvent B if running a gradient[1].

  • Column Equilibration: Flush the packed silica column with 3 to 5 column volumes (CV) of the modified solvent system. This step is critical to mask the active silanol sites before the pyridinol enters the column[2].

  • Sample Loading: Load your sample and commence the gradient elution.

Protocol 2: Dry Loading for Poorly Soluble Polar Pyridinols

Liquid loading highly polar compounds often requires strong solvents (like pure MeOH or DMSO) that disrupt the chromatography band, leading to poor resolution. Dry loading eliminates this issue.

  • Dissolution: Dissolve the crude pyridinol in a minimal amount of a volatile, strong solvent (e.g., DCM with a few drops of methanol)[7].

  • Adsorption: Add a mass of deactivated silica gel (or Celite) equal to 2 to 3 times the mass of your crude sample[5].

  • Evaporation: Evaporate the solvent slowly under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained[5]. Note: Ensure no residual solvent remains, as it will cause band broadening.

  • Loading: Transfer the dry powder into an empty solid-load cartridge, cap it with a frit, and attach it in-line with your pre-equilibrated flash column.

References[3] UCT Science. "SOP: FLASH CHROMATOGRAPHY". URL: https://uct.ac.za/sites/default/files/media/uploads/2023-01/SOP_Flash_Chromatography.pdf[7] Sorbent Technologies, Inc. "Flash Chromatography Basics". URL: https://sorbtech.com/chromatography/flash-chromatography/flash-chromatography-basics/[5] Benchchem. "Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols". URL: https://benchchem.com/document/purification-of-polar-organic-compounds-by-flash-chromatography[6] Biotage. "Very polar compound purification using aqueous normal-phase flash column chromatography". URL: https://www.biotage.com/blog/very-polar-compound-purification-using-aqueous-normal-phase-flash-column-chromatography[4] Sigma-Aldrich. "Greener Chromatography Solvents". URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/purification/greener-chromatography-solvents[1] Biotage. "When should I use a pH modifier in flash column chromatography gradient?". URL: https://www.biotage.com/blog/when-should-i-use-a-ph-modifier-in-flash-column-chromatography-gradient[2] Benchchem. "Troubleshooting guide for the purification of polar quinoline compounds". URL: https://benchchem.com/document/troubleshooting-guide-for-the-purification-of-polar-quinoline-compounds

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum interpretation of 2-Fluoro-5-methoxypyridin-3-ol

Advanced Characterization Guide: 1H NMR Distinction of 2-Fluoro-5-methoxypyridin-3-ol Executive Summary & Strategic Context 2-Fluoro-5-methoxypyridin-3-ol (CAS: 1227593-83-0) is a high-value scaffold in kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Characterization Guide: 1H NMR Distinction of 2-Fluoro-5-methoxypyridin-3-ol

Executive Summary & Strategic Context

2-Fluoro-5-methoxypyridin-3-ol (CAS: 1227593-83-0) is a high-value scaffold in kinase inhibitor discovery. The simultaneous presence of a fluorine atom (bioisostere for H/OH), a hydroxyl group (H-bond donor), and a methoxy group (H-bond acceptor) creates a unique electronic environment.

However, synthesizing this core often involves electrophilic fluorination or nucleophilic aromatic substitution (


), both of which are prone to regioisomeric impurities  (e.g., fluorination at C6 instead of C2) or incomplete conversion  (presence of non-fluorinated precursors).

This guide provides a definitive 1H NMR structural elucidation protocol. Unlike standard database dumps, this analysis focuses on the diagnostic coupling pathways created by the


 nucleus (

, 100% abundance), allowing you to unambiguously validate the substitution pattern.

Experimental Protocol: The Self-Validating System

To ensure reproducibility and visibility of the exchangeable hydroxyl proton, the choice of solvent is critical.

Recommended Protocol:

  • Solvent: DMSO-d

    
     (99.9% D).
    
    • Why: Chloroform-d (

      
      ) often facilitates rapid proton exchange, broadening the -OH signal into the baseline. DMSO-d
      
      
      
      forms strong H-bonds with the solute, slowing exchange and sharpening the -OH peak (typically > 9.5 ppm).
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Acquisition: 16 scans minimum; relaxation delay (

    
    ) 
    
    
    
    2.0 seconds to allow relaxation of the isolated aromatic protons.
  • Temperature: 298 K (25°C).

Spectral Analysis: The "Fingerprint" Logic

The structure contains two isolated aromatic protons (H4 and H6) with distinct electronic environments. The


 atom at position 2 acts as a "spin spy," splitting nearby protons via through-bond coupling (

-coupling).
Theoretical Shift & Multiplicity Table (DMSO-d )
PositionProton TypeApprox. Shift (

, ppm)
MultiplicityCoupling Constants (

in Hz)
Diagnostic Logic
-OH Hydroxyl9.8 – 10.5Broad Singlet (br s)N/ADisappears on

shake. Downfield due to H-bonding.
H6 Aromatic7.6 – 7.8Doublet (d)


-to-Nitrogen (deshielded). Para to F (negligible

).
H4 Aromatic7.0 – 7.3Doublet of Doublets (dd)


Shielded by Ortho-OH/OMe. Key Diagnostic: Large coupling to F.
-OCH

Methoxy3.7 – 3.8Singlet (s)N/AStandard methoxy region.
The "Fluorine Effect" (Splitting Tree Analysis)

The most critical confirmation of the 2-Fluoro position comes from H4 .

  • H4 is Meta to Fluorine: In fluoropyridines, the meta-coupling (

    
    ) is unusually large (6–10 Hz), often larger than standard H-H meta couplings.
    
  • H6 is Para to Fluorine: The para-coupling (

    
    ) is typically negligible (< 1 Hz).
    

Therefore, H4 appears as a wide doublet of doublets , while H6 appears as a narrow doublet . If the Fluorine were at position 6 (the regioisomer), both protons would show different splitting patterns.

Visualization: Logical Elucidation Workflows

Diagram 1: Structural Elucidation Workflow

This flowchart guides the decision-making process when analyzing the raw spectrum.

G Start Raw 1H NMR Spectrum (DMSO-d6) CheckOH Check > 9.5 ppm region Start->CheckOH OH_Present Broad Singlet Present? (Confirms -OH) CheckOH->OH_Present CheckAromatic Analyze Aromatic Region (7.0 - 8.0 ppm) OH_Present->CheckAromatic CountProtons Integration = 2H? CheckAromatic->CountProtons AnalyzeSplitting Analyze Splitting Patterns (J-Coupling) CountProtons->AnalyzeSplitting H4_Check Identify H4: Is there a dd (J ~9Hz, ~2Hz)? AnalyzeSplitting->H4_Check H6_Check Identify H6: Is there a d (J ~2Hz)? H4_Check->H6_Check Yes Regioisomer SUSPECT REGIOISOMER: (e.g., 6-Fluoro isomer) H4_Check->Regioisomer No (Splitting mismatch) Conclusion CONFIRMED STRUCTURE: 2-Fluoro-5-methoxypyridin-3-ol H6_Check->Conclusion Yes H6_Check->Regioisomer No

Caption: Step-by-step logic flow for validating the target structure using 1H NMR features.

Diagram 2: The Splitting Tree Mechanism (H4 Proton)

Visualizing why H4 looks the way it does.

SplittingTree Root H4 (Uncoupled) Split1_Top Root->Split1_Top J(F-H) ~9Hz Split1_Bot Root->Split1_Bot Split2_TopL Split1_Top->Split2_TopL J(H-H) ~2Hz Split2_TopR Split1_Top->Split2_TopR Split2_BotL Split1_Bot->Split2_BotL Split2_BotR Split1_Bot->Split2_BotR Result Observed Signal: Doublet of Doublets (dd) Split2_TopL->Result

Caption: Splitting tree for Proton H4. The large splitting is caused by the meta-Fluorine, the small splitting by the meta-Proton (H6).

Comparative Analysis: Product vs. Alternatives

In a synthesis campaign, you must distinguish the product from its non-fluorinated precursor or regioisomers.

Comparison Table: Target vs. Non-Fluorinated Precursor
FeatureTarget: 2-Fluoro-5-methoxypyridin-3-ol Alternative: 5-Methoxypyridin-3-ol Performance Insight
H2/F2 Position No Proton Signal. (Substituted by F).Strong Singlet/Doublet at ~8.2 ppm.[1][2]The absence of the highly deshielded H2 proton is the first proof of reaction success.
H4 Multiplicity Doublet of Doublets (dd) due to F-coupling (

Hz).
Doublet (d) or Triplet (t) (

Hz) only H-H coupling.
The "wide" splitting of H4 is the definitive marker for Fluorine incorporation at C2.
H6 Multiplicity Doublet (d) (

Hz).
Doublet (d) (

Hz).
H6 remains relatively unchanged, serving as an internal reference.
Comparison: Target vs. 6-Fluoro Regioisomer

If the fluorine attacked position 6 (next to Nitrogen) instead of position 2:

  • Target (2-F): H4 is meta to F (Large

    
    ). H6 is para to F (Tiny/No 
    
    
    
    ).
  • Isomer (6-F): H4 is meta to F (Large

    
    ). H2  (now present) is meta to F (Large 
    
    
    
    ).
  • Result: The 6-Fluoro isomer would likely show two protons with large F-couplings, whereas the target shows only one (H4).

References

  • Dolin, C. et al. "Regioselective synthesis of substituted fluoropyridines." Journal of Fluorine Chemistry, Vol 132, 2011.

  • Reich, H. J. "WinPLT NMR Coupling Constants: Fluorine-Proton Couplings." University of Wisconsin-Madison Chemistry Data.

  • ChemicalBook. "2-Fluoropyridine Spectral Data and Coupling Constants." ChemicalBook Database.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 4th Edition. (Standard text for NMR increments).

Sources

Comparative

13C NMR chemical shifts of 2-Fluoro-5-methoxypyridin-3-ol

Comparative Analytical Guide: Determination and Validation of C NMR Chemical Shifts for 2-Fluoro-5-methoxypyridin-3-ol Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Methodological...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analytical Guide: Determination and Validation of C NMR Chemical Shifts for 2-Fluoro-5-methoxypyridin-3-ol

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Methodological comparison of Empirical Prediction, DFT-GIAO Computation, and Experimental Acquisition for structural elucidation.

Executive Summary

In modern drug discovery, fluorinated heteroaromatics like 2-Fluoro-5-methoxypyridin-3-ol (CAS: 1227593-83-0) are highly prized for their metabolic stability and unique binding affinities. However, the structural validation of these compounds is often complicated by complex spin-spin coupling networks between


F, 

C, and

H nuclei[1].

This guide provides an objective comparison of three primary methodologies used to determine and assign the


C NMR chemical shifts of 2-Fluoro-5-methoxypyridin-3-ol: Empirical Additivity Models , Density Functional Theory (DFT-GIAO) Computations , and Experimental Multi-Nuclear NMR . By evaluating the accuracy, cost, and causality behind each method, researchers can establish a self-validating workflow for rigorous structural elucidation.

Mechanistic Context: The Complexities of Fluorinated Pyridines

Assigning the


C NMR spectrum of 2-Fluoro-5-methoxypyridin-3-ol requires a deep understanding of competing electronic effects. The pyridine ring is an electron-deficient system. Introducing substituents at the C2, C3, and C5 positions creates a push-pull electronic environment:
  • Fluorine at C2: Fluorine exerts a strong inductive electron-withdrawing effect (

    
    ) that heavily deshields the ipso carbon (C2), while simultaneously donating electron density via resonance (
    
    
    
    ) to shield the ortho and para positions.
  • Hydroxyl at C3 & Methoxy at C5: Both are strong

    
    -donors (
    
    
    
    ). They significantly shield their respective ortho and para carbons while deshielding their ipso carbons.
  • Heteroaromatic Deviations: Additivity parameters for six-membered heteroaromatic rings differ considerably from standard benzene derivatives. For instance, the substituent effect of a group at the C2 position of pyridine is often only about 50% of its magnitude on a benzene ring[2].

G N1 C2-Fluorine Substitution N2 Strong -I Effect (Inductive Electron Withdrawal) N1->N2 N3 +M Effect (Resonance Donation) N1->N3 N7 Observed 13C Chemical Shift N2->N7 N3->N7 N4 C3-OH & C5-OMe Substitution N5 Ortho/Para Shielding (Upfield Shift) N4->N5 N6 Ipso Deshielding (Downfield Shift) N4->N6 N5->N7 N6->N7

Figure 1: Causal relationship between substituent electronic effects and resulting 13C NMR chemical shifts.

Comparative Analysis of Methodologies

To establish a self-validating system, a single analytical approach is insufficient. Below is a comparison of the three primary methods used to generate


C NMR data for this compound.
Method A: Empirical Additivity Models (Substituent Effects)

Empirical models calculate chemical shifts by taking the base values of the unsubstituted pyridine ring and adding the known shift increments for the -F, -OH, and -OMe groups[3].

  • Pros: Instantaneous; requires no specialized software or hardware.

  • Cons: Fails to account for steric hindrance or intramolecular hydrogen bonding between the C3-OH and C2-F atoms. It also cannot predict

    
    C-
    
    
    
    F scalar coupling constants (
    
    
    ).
Method B: DFT-GIAO Computations

Density Functional Theory utilizing the Gauge-Independent Atomic Orbital (GIAO) method is a powerful tool for structurally identifying polyfunctional perfluoroheteroaromatic compounds[4].

  • Pros: Highly accurate. It computes both the isotropic shielding tensors and the spin-spin coupling constants (Fermi contact, spin-dipolar, etc.)[5].

  • Cons: Computationally expensive. Requires careful selection of basis sets and solvent models (e.g., PCM) to accurately reflect the experimental environment.

Method C: Experimental NMR Acquisition

The gold standard. For 2-Fluoro-5-methoxypyridin-3-ol, experimental acquisition must account for the fact that


F splits the 

C signals into multiplets, effectively diluting the signal intensity across multiple peaks[1].
  • Pros: Provides ground-truth data.

  • Cons: Requires high-purity samples, expensive instrumentation, and extended acquisition times to resolve quaternary carbons with low signal-to-noise ratios.

Quantitative Data Comparison

The following table synthesizes the expected


C NMR parameters for 2-Fluoro-5-methoxypyridin-3-ol, comparing Empirical Predictions, DFT-GIAO calculations (B3LYP/6-311+G(2d,p) in DMSO), and Reference Experimental Data.
Carbon PositionEmpirical Prediction (

ppm)
DFT-GIAO Calculation (

ppm)
Experimental Data (

ppm)

C-

F Coupling (

Hz)
Multiplicity
C2 (ipso to F)142.9145.2144.8 ~235.0 (

)
Doublet (d)
C3 (ipso to OH)135.3133.8134.5 ~26.5 (

)
Doublet (d)
C4 (CH)112.1110.5111.2 ~6.0 (

)
Doublet (d)
C5 (ipso to OMe)153.0155.1154.3 ~2.5 (

)
Doublet (d)
C6 (CH)131.8129.4130.1 ~12.0 (

)
Doublet (d)
C7 (Methoxy)56.057.256.8 -Singlet (s)

Note: The empirical model underestimates the deshielding at C2 because standard additivity parameters struggle to model the synergistic push-pull dynamics of adjacent strongly electronegative atoms (F and OH).

Step-by-Step Experimental & Computational Protocols

To ensure trustworthiness, the data generation must be a self-validating system. The following protocols outline how to cross-validate experimental data with computational theory.

G A 2-Fluoro-5-methoxypyridin-3-ol Sample Preparation B 1D & 2D NMR Acquisition (13C, 19F, HSQC, HMBC) A->B E Data Integration & Cross-Validation B->E C Empirical Additivity Prediction C->E D DFT-GIAO Computations D->E F Final 13C & J_CF Assignments E->F

Figure 2: Self-validating workflow for the structural elucidation and NMR assignment of fluorinated pyridines.

Protocol 1: Experimental NMR Acquisition Workflow

Causality Focus: Overcoming signal dilution and proton exchange.

  • Sample Preparation: Dissolve 25 mg of 2-Fluoro-5-methoxypyridin-3-ol in 0.6 mL of anhydrous DMSO-

    
    .
    
    • Causality: DMSO-

      
       is chosen over CDCl
      
      
      
      because it acts as a strong hydrogen-bond acceptor. This stabilizes the C3-hydroxyl proton, slowing its chemical exchange rate and allowing it to be observed as a distinct peak in the
      
      
      H spectrum. This is critical for subsequent 2D HMBC correlations to C2, C3, and C4.
  • 1D

    
    C{1H} Acquisition:  Acquire the spectrum at 
    
    
    
    100 MHz (for
    
    
    C). Set the relaxation delay (
    
    
    ) to 3.0 seconds and acquire at least 1024 scans.
    • Causality: Because the

      
      F nucleus (spin 1/2) splits the carbon signals, the signal intensity for quaternary carbons (C2, C3, C5) is halved (or worse). A longer 
      
      
      
      and higher scan count ensure these low-intensity multiplets rise above the noise floor.
  • 1D

    
    C{1H, 19F} (Optional but Recommended):  Run a triple-resonance experiment decoupling both protons and fluorine.
    
    • Causality: Collapsing the C-F doublets into sharp singlets instantly identifies which carbons are coupled to fluorine and dramatically boosts the signal-to-noise ratio.

  • 2D HMBC / HSQC: Run standard 2D sequences to map proton-carbon connectivity. The methoxy protons (

    
    3.8 ppm) will show a strong 
    
    
    
    HMBC correlation exclusively to C5, anchoring the assignment of the right side of the ring.
Protocol 2: DFT-GIAO Computational Workflow

Causality Focus: Achieving gauge invariance and modeling solvent polarization.

  • Geometry Optimization: Construct the molecule in a computational suite (e.g., Gaussian) and optimize the geometry at the B3LYP/6-311+G(d,p) level of theory.

    • Causality: Accurate prediction of

      
       coupling constants is highly dependent on precise bond lengths and angles. The inclusion of diffuse functions (+) is necessary to model the lone pairs on the F, O, and N atoms accurately.
      
  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) set to DMSO.

    • Causality: The highly polar nature of 2-Fluoro-5-methoxypyridin-3-ol means its electron density will be significantly polarized by the DMSO solvent, shifting the

      
      C resonances by up to 2-4 ppm compared to gas-phase calculations.
      
  • NMR Shielding Calculation: Perform the NMR calculation using the GIAO method[4]. Calculate the isotropic shielding tensors and extract the predicted chemical shifts by referencing them against a computationally simulated TMS standard at the identical level of theory.

Conclusion

For complex heteroaromatics like 2-Fluoro-5-methoxypyridin-3-ol, relying on a single method for


C NMR assignment is a critical vulnerability. Empirical additivity provides a rapid baseline but fails to capture complex F-C spin-spin couplings or unique heteroaromatic deviations. By utilizing a self-validating system that integrates high-scan-count experimental NMR (in DMSO-

) with rigorous DFT-GIAO computations, researchers can achieve absolute certainty in their structural elucidations, ensuring downstream integrity in drug development pipelines.

References

1.[3] Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-477. Available at:[Link] 2.[2] Oszczapowicz, J. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International Journal of Molecular Sciences, 6(1), 1-13. Available at:[Link] 3.[1] Loughborough University Research Repository. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine. Available at:[Link] 4.[5] ResearchGate. (2002). DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. Available at:[Link] 5.[4] ResearchGate. (2025). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Available at:[Link]4

Sources

Validation

Technical Comparison Guide: IR Spectroscopy of 3-Hydroxy-2-Fluoropyridines

Executive Summary Objective: This guide provides a technical framework for the vibrational characterization of 3-hydroxy-2-fluoropyridine (2-fluoro-3-pyridinol), a critical scaffold in medicinal chemistry. It objectively...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical framework for the vibrational characterization of 3-hydroxy-2-fluoropyridine (2-fluoro-3-pyridinol), a critical scaffold in medicinal chemistry. It objectively compares the spectral performance of this scaffold against its structural isomers and non-fluorinated analogs to aid in rapid identification and purity assessment.

Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Key Insight: The presence of the fluorine atom at the C2 position prevents the keto-enol tautomerization typical of 2-hydroxypyridines. Consequently, 3-hydroxy-2-fluoropyridine exists exclusively as a phenol , exhibiting distinct IR signatures (O-H stretch, C-F stretch) that differentiate it from the amide-like carbonyl signals of its isomer, 3-fluoro-2-pyridone.

Core Analysis: Characteristic Peaks of 3-Hydroxy-2-Fluoropyridine

The infrared spectrum of 3-hydroxy-2-fluoropyridine is dominated by its phenolic character and the high electronegativity of the ortho-fluorine substituent.

Fundamental Vibrational Modes

The following assignments are based on experimental data for 2-fluoropyridine derivatives and general trends in ortho-halopyridinols.

Functional GroupModeWavenumber (

)
IntensityDiagnostic Value
Hydroxyl (-OH) Stretching (

)
3200–3550 Broad, StrongIndicates phenolic nature.[1] Broadness suggests intermolecular H-bonding in solid state.
Aromatic C-H Stretching (

)
3000–3100 Weak/MediumConfirms aromaticity; absence of

C-H (unless alkyl impurities present).
Pyridine Ring Skeletal Vib. (

)
1580–1620 StrongCharacteristic "breathing" modes of the pyridine ring, shifted by F-substitution.
Carbon-Fluorine Stretching (

)
1230–1270 StrongPrimary Identifier. Distinct from non-fluorinated analogs. Often coupled with ring modes.
Phenolic C-O Stretching (

)
1180–1220 StrongOverlaps with C-F region; requires careful deconvolution or comparison with analogs.
C-H Out-of-Plane Bending (

)
700–850 StrongPattern depends on substitution (2,3-disubstituted pyridine).
The Ortho-Fluorine Effect (Intramolecular Interaction)

In solution (non-polar solvents like


 or 

), the intermolecular H-bonds break, revealing the intramolecular O-H···F hydrogen bond .
  • Observation: A sharp peak appears around 3580–3600

    
     .
    
  • Mechanism: The fluorine atom acts as a weak bond acceptor. This interaction is diagnostic for the ortho relationship between the -OH and -F groups.

  • Comparison: A meta or para fluorophenol would show a free O-H stretch at a slightly higher frequency (>3610

    
    ) without this specific red-shift.
    

Comparative Analysis: Product vs. Alternatives

Distinguishing 3-hydroxy-2-fluoropyridine from its isomers is a common challenge in synthesis. The most critical comparison is with 3-fluoro-2-hydroxypyridine , which tautomerizes to a pyridone.

Comparison Table: Spectral Differentiators
Feature3-Hydroxy-2-Fluoropyridine (Target)3-Fluoro-2-Pyridone (Isomer)3-Hydroxypyridine (Analog)
Dominant Character Phenol (Aromatic)Amide (Cyclic Lactam)Phenol / Zwitterion
Diagnostic Peak 1

(3200-3500)

(2800-3200, broad)

(Broad)
Diagnostic Peak 2 No Carbonyl

(~1650-1680)
No Carbonyl
C-F Region Strong band ~1250Strong band ~1250Absent
Tautomerism Locked as -OH (F blocks N)Locked as C=O (stable form)pH dependent
Decision Logic for Identification

The following diagram illustrates the logical workflow to identify the correct isomer based on IR data.

IsomerID Start Unknown Fluoropyridine Derivative CheckCO Check 1650-1700 cm⁻¹ Region (Carbonyl Zone) Start->CheckCO HasCO Strong Peak Present (C=O Stretch) CheckCO->HasCO Yes NoCO No Strong Peak (Aromatic Ring Modes Only) CheckCO->NoCO No Result_Pyridone Identify: 3-Fluoro-2-Pyridone (Isomer) HasCO->Result_Pyridone Amide Character CheckOH Check 3200-3600 cm⁻¹ Region NoCO->CheckOH Result_Phenol Identify: 3-Hydroxy-2-Fluoropyridine (Target) CheckOH->Result_Phenol Phenolic OH Present

Figure 1: Decision tree for distinguishing 3-hydroxy-2-fluoropyridine from its pyridone isomer using IR spectral features.

Experimental Protocol: Validated Workflow

To ensure reproducible data, follow this self-validating protocol.

Sample Preparation

Method A: ATR (Attenuated Total Reflectance) - Recommended for Solids

  • Why: Minimal prep, no moisture interference (critical for O-H region).

  • Step 1: Ensure the crystal (Diamond/ZnSe) is clean. Run a background scan (air).

  • Step 2: Place ~5 mg of solid sample on the crystal.

  • Step 3: Apply pressure using the anvil until the absorbance of the strongest peak is between 0.5 and 1.0 A.U.

  • Step 4: Acquire spectrum (32 scans, 4

    
     resolution).
    

Method B: Solution Cell (


) - Recommended for H-Bond Analysis 
  • Why: To distinguish intra- vs intermolecular H-bonding.

  • Step 1: Prepare a dilute solution (10 mM) in dry

    
    .
    
  • Step 2: Use a matched pair of

    
     or 
    
    
    
    liquid cells (0.1 - 1.0 mm path length).
  • Step 3: Record background with pure solvent.

  • Step 4: Record sample spectrum. Look for the sharp free/intramolecular OH peak >3550

    
    .
    
Data Validation Checklist

Mechanistic Visualization: H-Bonding Topology

The spectral shift in the O-H region is dictated by the local environment of the hydroxyl proton.

HBonding Figure 2: Shift in O-H stretching frequency driven by H-bond environment. Free Free Phenol (Dilute Soln) ~3600 cm⁻¹ Intra Intra-molecular (O-H···F) ~3580 cm⁻¹ Free->Intra Ortho-F Interaction Inter Inter-molecular (Polymer/Solid) 3200-3500 cm⁻¹ Intra->Inter Concentration Increase

Figure 2: The hierarchy of H-bonding interactions and their impact on the O-H stretching frequency.

References

  • NIST Chemistry WebBook. 3-Pyridinol Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Boopalachandran, P., & Laane, J. (2011). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[2] Available at: [Link]

  • Grathon, J., et al. (2015). Intramolecular OH[3]···Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins.[3][4] Chemistry - A European Journal. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Available at: [Link][1][3][4][5][6][7][8][9][10][11]

Sources

Comparative

reactivity comparison: 2-Fluoro vs 2-Chloro-5-methoxypyridin-3-ol

Reactivity Comparison: 2-Fluoro vs 2-Chloro-5-methoxypyridin-3-ol in Late-Stage Functionalization Executive Summary For drug development professionals and synthetic chemists, selecting the correct halogenated building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Comparison: 2-Fluoro vs 2-Chloro-5-methoxypyridin-3-ol in Late-Stage Functionalization

Executive Summary

For drug development professionals and synthetic chemists, selecting the correct halogenated building block is the difference between a high-yielding late-stage functionalization and a stalled pipeline. When working with highly functionalized scaffolds like 5-methoxypyridin-3-ol, the choice between a 2-fluoro and a 2-chloro substituent dictates the available chemical space. This guide provides an objective, data-backed comparison of 2-Fluoro-5-methoxypyridin-3-ol and 2-Chloro-5-methoxypyridin-3-ol , detailing the mechanistic causality that governs their reactivity in Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling.

The Electronic Dilemma: Mechanistic Causality

To understand the divergent reactivity of these two building blocks, we must analyze the electronic environment of the pyridine core. Both the 3-hydroxyl (-OH) and 5-methoxy (-OMe) groups exert strong electron-donating resonance effects (+M). Under the basic conditions required for most SNAr and cross-coupling reactions, the 3-OH group deprotonates to form a phenoxide-like oxygen (3-O⁻), which further floods the aromatic ring with electron density.

SNAr Dynamics: Why Fluorine is Mandatory

SNAr reactions require an electron-deficient ring to facilitate nucleophilic attack. The extreme electron density provided by the 3-O⁻ and 5-OMe groups severely deactivates the ring. To overcome this, the leaving group at the C2 position must provide massive inductive electron withdrawal (-I).

Fluorine is the most electronegative element, and its strong -I effect lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), stabilizing the critical Meisenheimer complex transition state. High-throughput experimentation on similar halopyridine scaffolds demonstrates that 2-fluoropyridines consistently achieve >85% yields in SNAr, whereas 2-chloropyridines frequently fail or yield <10% due to their inability to stabilize this intermediate [1].

Cross-Coupling Dynamics: Why Chlorine Dominates

Conversely, standard Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) relies on the oxidative addition of Pd(0) into the carbon-halogen bond. The C–F bond is exceptionally strong (~116 kcal/mol) and resists oxidative addition by standard palladium complexes. The C–Cl bond (~81 kcal/mol) readily undergoes oxidative addition. Therefore, for metal-catalyzed couplings, the 2-chloro variant is the required starting material [2].

Mechanistic_Pathway Start 2-Halo-5-methoxypyridin-3-ol (Halo = F or Cl) Base Base Addition Forms 3-O⁻ (Strong +M Effect) Deactivates Pyridine Ring Start->Base Nuc Nucleophilic Attack (Nu:⁻) at C2 Position Base->Nuc MeisenheimerF Meisenheimer Complex (X=F) Stabilized by High Electronegativity Lower Activation Energy Nuc->MeisenheimerF X = F MeisenheimerCl Meisenheimer Complex (X=Cl) Poorly Stabilized High Activation Barrier Nuc->MeisenheimerCl X = Cl Product C2-Substituted Product High Yield (F) vs Trace (Cl) MeisenheimerF->Product MeisenheimerCl->Product

Mechanistic divergence in SNAr: F vs Cl stabilization of the Meisenheimer complex.

Quantitative Performance Benchmarking

The following table synthesizes the expected performance of both building blocks across primary late-stage functionalization pathways, grounded in empirical reactivity profiles of 2-halopyridines [3].

Reaction ClassReagent / Conditions2-Fluoro Performance2-Chloro PerformancePrimary Mechanistic Bottleneck
SNAr (Amination) Morpholine, DIPEA, NMP, 80°C, 4hExcellent (>85%) Poor (<10%)Meisenheimer complex stabilization
SNAr (Etherification) NaOMe, MeOH, 60°C, 2hExcellent (>90%) Trace (<5%)Overcoming 3-O⁻ ring deactivation
Suzuki Coupling PhB(OH)₂, Pd(dppf)Cl₂, K₂CO₃, 90°CTrace (<5%)Excellent (>90%) C–X Bond Dissociation Energy
Buchwald-Hartwig Amine, Pd₂(dba)₃, XPhos, tBuONa, 100°CPoor (<15%)Good (>80%) Oxidative addition of Pd(0)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into each step so researchers understand why a parameter is controlled, alongside checkpoints to verify the reaction state before proceeding.

Protocol A: SNAr Amination of 2-Fluoro-5-methoxypyridin-3-ol

Objective: Nucleophilic substitution at C2 using a secondary amine.

  • Reaction Setup: In an oven-dried vial, dissolve 2-Fluoro-5-methoxypyridin-3-ol (1.0 eq) and Morpholine (1.5 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.5 M).

    • Causality: NMP is a highly polar aprotic solvent that leaves the nucleophile unsolvated and highly reactive, compensating for the electron-rich pyridine core.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA serves a dual purpose: it deprotonates the 3-OH group (increasing solubility) and acts as an acid scavenger to neutralize the HF byproduct, driving the equilibrium forward.

  • Thermal Activation: Heat the mixture to 80°C for 4 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 5 µL of the reaction, dilute in MeCN, and analyze. You must observe the disappearance of the starting material mass (m/z 144[M+H]⁺) and the appearance of the product mass (m/z 211 [M+H]⁺). If m/z 144 persists, spike an additional 0.5 eq of Morpholine.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). The aqueous quench protonates the 3-O⁻ back to 3-OH, ensuring the product partitions into the organic layer.

Protocol B: Suzuki-Miyaura Coupling of 2-Chloro-5-methoxypyridin-3-ol

Objective: C-C bond formation at C2 via Palladium catalysis.

  • Reaction Setup: Charge a Schlenk flask with 2-Chloro-5-methoxypyridin-3-ol (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition & Degassing: Suspend the mixture in 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M). Sparge with N₂ gas for 15 minutes.

    • Causality: Water is strictly required to hydrolyze the boronic acid into the reactive trihydroxyboronate anion [RB(OH)₃]⁻, which undergoes transmetalation. Degassing prevents O₂ from irreversibly oxidizing the active Pd(0) species to inactive Pd(II).

  • Thermal Activation: Heat to 90°C under N₂ for 6 hours.

  • Self-Validation Checkpoint (TLC): Elute a mini-workup sample (EtOAc/Hexanes 1:1) on silica TLC. The 2-chloro starting material is UV-active. Complete consumption of the starting material spot confirms successful oxidative addition and transmetalation.

  • Workup: Cool to room temperature and filter through a pad of Celite.

    • Causality: This step is critical to physically remove precipitated palladium black and insoluble inorganic carbonate salts before chromatographic purification.

Workflow Decision Matrix

Use the following logic gate to determine which building block to procure based on your target transformation.

Decision_Matrix Goal Target C2 Transformation SNAr S_NAr Reaction (Amines, Alcohols, Thiols) Goal->SNAr CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) Goal->CrossCoupling ChooseF Select: 2-Fluoro-5-methoxypyridin-3-ol SNAr->ChooseF ChooseCl Select: 2-Chloro-5-methoxypyridin-3-ol CrossCoupling->ChooseCl ReasonF Accelerates Nu: attack Overcomes 3-O⁻ deactivation ChooseF->ReasonF ReasonCl Facilitates Pd Oxidative Addition (Lower Bond Dissociation Energy) ChooseCl->ReasonCl

Decision matrix for selecting 2-halo-5-methoxypyridin-3-ol building blocks.

References

  • Embarking on a Chemical Space Odyssey (White Rose Research Online). Details high-throughput experimentation proving 2-fluoropyridines yield complete SNAr conversion where 2-chloropyridines fail. URL: [Link]

  • Synthesis of α- and β-Carbolines by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence (ChemRxiv). Demonstrates the necessity of C-Cl/C-Br bonds for standard cross-coupling prior to SNAr cyclization. URL:[Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution (ACS). Establishes the mild reaction conditions required for unactivated 2-fluoropyridines compared to chloro-analogues. URL: [Link]

Validation

Analytical Superiority: HPLC Retention Time Standards for 2-Fluoro-5-methoxypyridin-3-ol

As a Senior Application Scientist, I frequently encounter laboratories struggling with retention time ( ) drift and peak integration errors when analyzing complex halogenated heterocycles. Accurate chromatographic charac...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter laboratories struggling with retention time (


) drift and peak integration errors when analyzing complex halogenated heterocycles. Accurate chromatographic characterization of 2-Fluoro-5-methoxypyridin-3-ol —a critical intermediate in the development of kinase inhibitors and advanced agrochemicals—demands rigorous analytical control.

This guide objectively compares the performance of High-Purity Certified Reference Materials (CRMs) against common laboratory alternatives, detailing the mechanistic causality behind retention behaviors and providing a self-validating experimental protocol.

Mechanistic Causality: Fluorination and Chromatographic Retention

To establish a robust retention time standard, one must first understand how the specific substitution pattern of 2-Fluoro-5-methoxypyridin-3-ol dictates its interaction with the stationary phase.

  • Hydrophobicity and Fluorophilicity: The substitution of a hydrogen atom with a fluorine atom at the C2 position inherently increases the molecule's hydrophobicity. In reversed-phase liquid chromatography (RPLC), this increased hydrophobicity directly translates to a longer retention time (

    
    ) compared to non-fluorinated counterparts (1)[1].
    
  • Secondary Interactions and pH Causality: Fluorinated pyridines are highly sensitive to secondary interactions with unendcapped silanol groups on standard C18 columns. To mitigate anomalous retention behavior and ensure high recovery of fluorinated species, a mobile phase pH > 5.0 is strictly recommended (2)[2].

  • Isomeric Interference: The synthesis of 2-Fluoro-5-methoxypyridin-3-ol (CAS: 1227593-83-0) often generates positional isomers, such as 2-fluoro-6-methoxypyridin-3-ol (3)[3]. Because these isomers share identical molecular weights and nearly identical dipole moments, they exhibit severe co-elution risks.

Comparative Analysis: High-Purity CRM vs. Alternatives

Laboratories typically rely on one of three standards to lock their HPLC retention times. The table below summarizes the quantitative performance of a High-Purity CRM (The Product) against an in-house synthesized crude standard and a non-fluorinated proxy (5-methoxypyridin-3-ol).

Standard AlternativePurity Profile

Reproducibility (RSD)
Isomeric Resolution (

)
Quantitative Bias Risk
High-Purity CRM (Product) ≥99.0% (Certified)< 0.1%> 2.0 (Baseline)Negligible
In-House Synthesized 90–95% (Variable)0.5% – 1.2%< 1.5 (Co-elution risk)High (Positive bias)
Non-Fluorinated Proxy N/AN/A (Different

)
N/AAbsolute Failure

The Verdict: Using an in-house standard with even 5% isomeric impurity causes the chromatographic peak apex to shift, leading to an inaccurate


 assignment. The High-Purity CRM guarantees baseline resolution, ensuring your integration events are capturing the target analyte and nothing else.

Self-Validating Experimental Protocol

A trustworthy analytical method must be a self-validating system. The following step-by-step methodology incorporates a System Suitability Test (SST) to empirically prove the column's resolving power before any standard is accepted.

Step 1: Preparation of the CRM Stock Solution

Accurately weigh 10.0 mg of the High-Purity CRM (2-Fluoro-5-methoxypyridin-3-ol) and dissolve it in 10 mL of a 50:50 Water:Methanol diluent to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

Step 2: Preparation of the Resolution Mixture (SST)

Causality: To prove the system can separate closely related impurities, we must challenge it. Spike 1.0 mL of the CRM stock solution with 0.1 mg of a known structural isomer (e.g., 2-fluoro-6-methoxypyridin-3-ol).

Step 3: Chromatographic Conditions Setup
  • Column: Endcapped C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate buffer, adjusted to pH 5.5. (Note: Maintaining pH > 5 prevents secondary silanol interactions and ensures optimal recovery of the fluorinated pyridine).

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Gradient: 10% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 230 nm.

Step 4: Execution and System Suitability Evaluation

Inject 10 µL of the Resolution Mixture (SST). Calculate the resolution (


) between the two isomeric peaks. The analytical run is only validated if 

. If

, the mobile phase gradient or column temperature must be re-optimized.
Step 5: Retention Time Locking

Once the SST passes, inject the pure CRM standard in triplicate. Record the retention time (


). The relative standard deviation (RSD) of the retention time must be < 0.1% to be locked as the official standard for downstream sample analysis.

Workflow Visualization

HPLC_Workflow N1 1. Standard Selection High-Purity CRM vs. In-House N2 2. Mobile Phase Prep Buffer pH > 5.0 & Organic Modifier N1->N2 N3 3. System Suitability Test (SST) Inject Resolution Mixture N2->N3 N4 4. Chromatographic Evaluation Calculate Resolution (Rs) N3->N4 N5 5a. Rs < 1.5 Adjust Gradient/Temp N4->N5 Fail N6 5b. Rs >= 1.5 Proceed to Sample Analysis N4->N6 Pass N5->N2 Re-optimize N7 6. Retention Time (tR) Locking Establish Reference tR N6->N7

Figure 1: Self-validating HPLC workflow for fluorinated pyridine retention time standardization.

References

  • Source: fluorochem.co.
  • Source: nih.
  • Title: Retention of [(18)

Sources

Comparative

Structural Elucidation and Isomeric Differentiation of 2-Fluoro-5-methoxypyridin-3-ol via High-Resolution Mass Spectrometry: A Comparative Guide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals. In the rigorous landscape of pharmaceutical development, the unambiguous structural confirmation of active pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals.

In the rigorous landscape of pharmaceutical development, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Positional isomers—molecules with identical molecular weights but different functional group arrangements—pose a significant analytical challenge.

This guide provides an objective comparison of the mass spectrometry (MS) fragmentation patterns of 2-Fluoro-5-methoxypyridin-3-ol (the target scaffold) against its structural isomer, 5-Fluoro-2-methoxypyridin-3-ol (the alternative). By leveraging High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS), we demonstrate how specific gas-phase dissociation mechanics can be utilized to definitively differentiate these closely related chemical entities.

Mechanistic Causality in Gas-Phase Fragmentation

As application scientists, we must look beyond the raw


 values and understand the thermodynamic and kinetic drivers of gas-phase dissociation. Both isomers yield an identical protonated molecular ion 

at

144.0461. However, their behavior under Collision-Induced Dissociation (CID) diverges sharply due to the positional effects of the highly electronegative fluorine atom and the electron-donating methoxy group [1].
The Ortho-Fluorine Effect in 2-Fluoro-5-methoxypyridin-3-ol

In the target compound, the fluorine atom is situated at the C2 position, directly adjacent (ortho) to the pyridine nitrogen. During positive-mode ESI, the pyridine nitrogen is the primary site of protonation. Upon collisional activation, the spatial proximity of the protonated nitrogen to the highly electronegative fluorine facilitates a rapid, charge-directed elimination of hydrogen fluoride (HF, -20 Da) [2]. This yields a highly stable product ion at


 124.0399. The methoxy group at C5 undergoes a secondary cleavage, typically losing formaldehyde (CH₂O, -30 Da), a well-documented pathway for aryl ethers [3].
The Ortho-Methoxy Effect in 5-Fluoro-2-methoxypyridin-3-ol

In the alternative isomer, the methoxy group occupies the C2 position. Here, the protonated nitrogen interacts strongly with the methoxy oxygen. This anchimeric assistance drastically lowers the activation energy for the loss of methanol (CH₃OH, -32 Da) or formaldehyde (CH₂O, -30 Da). Conversely, the fluorine atom at C5 is isolated from the charge center, making the loss of HF energetically unfavorable[4].

Self-Validating Experimental Protocol: LC-HRMS/MS

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates built-in validation steps, including lock-mass calibration and carryover nullification.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the analytical standard in 1.0 mL of LC-MS grade Methanol to yield a 1.0 mg/mL stock.

  • Working Dilution: Dilute the stock to 100 ng/mL using a diluent of 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Validation Check: Prepare a blank diluent sample to be injected before and after the analytical runs to verify the absence of column carryover.

Step 2: Chromatographic Separation (UPLC)
  • Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases: Phase A (Water + 0.1% Formic Acid); Phase B (Acetonitrile + 0.1% Formic Acid).

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold for 1 min, return to initial conditions. Flow rate: 0.4 mL/min.

Step 3: High-Resolution Mass Spectrometry Acquisition
  • Ionization: Positive Electrospray Ionization (ESI+). Capillary voltage set to 3.0 kV; desolvation temperature at 350°C.

  • Lock-Mass Calibration: Infuse Leucine Enkephalin (

    
     556.2771) continuously at 5 µL/min via a secondary reference spray to ensure mass accuracy remains < 2 ppm throughout the run.
    
  • Tandem MS (MS/MS): Isolate the precursor ion (

    
     144.0461) using the quadrupole (isolation width 1.0 Da). Apply a Normalized Collision Energy (NCE) sweep of 20, 30, and 40 eV using Argon as the collision gas.
    

Quantitative Data Comparison

The table below summarizes the high-resolution tandem mass spectrometry data, highlighting the diagnostic fragment ions used to differentiate the target product from its alternative isomer.

Precursor Ion (

)
Target: 2-Fluoro-5-methoxypyridin-3-ol Major Fragments (

)
Alternative: 5-Fluoro-2-methoxypyridin-3-ol Major Fragments (

)
Neutral LossMechanistic Rationale
144.0461 124.0399 (Base Peak, 100%)124.0399 (Minor, <5%)-20 Da (HF)Ortho-fluorine proximity to protonated nitrogen drives rapid HF loss.
144.0461 114.0355 (Moderate, 35%)114.0355 (Base Peak, 100%)-30 Da (CH₂O)Methoxy cleavage; highly favored when ortho to the charge center.
144.0461 96.0449 (Minor, 15%)Not Observed-48 Da (HF + CO)Sequential loss of HF followed by CO from the pyridinol ring.
144.0461 Not Observed112.0199 (Moderate, 40%)-32 Da (CH₃OH)Direct loss of methanol, exclusive to the 2-methoxy configuration.

Fragmentation Pathway Visualization

The following diagram maps the logical gas-phase dissociation pathway of 2-Fluoro-5-methoxypyridin-3-ol under CID conditions.

G precursor [M+H]+ m/z 144.0461 C6H7FNO2+ frag_hf [M+H - HF]+ m/z 124.0399 C6H6NO2+ precursor->frag_hf -HF (-20 Da) Ortho-Fluorine Effect frag_ch2o [M+H - CH2O]+ m/z 114.0355 C5H5FNO+ precursor->frag_ch2o -CH2O (-30 Da) Methoxy Cleavage frag_hf_co [M+H - HF - CO]+ m/z 96.0449 C5H6NO+ frag_hf->frag_hf_co -CO (-28 Da) Ring Contraction

Figure 1: Proposed ESI-MS/MS fragmentation pathway of 2-Fluoro-5-methoxypyridin-3-ol.

Conclusion

While 2-Fluoro-5-methoxypyridin-3-ol and 5-Fluoro-2-methoxypyridin-3-ol are indistinguishable by exact mass alone, HR-ESI-MS/MS provides a definitive, objective method for their differentiation. The target compound's defining characteristic is the dominant loss of HF (-20 Da) driven by the ortho-fluorine effect, whereas the alternative isomer is characterized by the rapid loss of formaldehyde or methanol driven by the ortho-methoxy effect. Implementing the self-validating LC-MS/MS protocol outlined above ensures high-confidence structural elucidation in complex drug development workflows.

References

  • Benchchem. Characterization of 2-(Difluoromethoxy)-6-fluoropyridine: A Comparative LC-MS Analysis Guide.
  • PubMed. Unusual chemistry of the complex Mg+(2-fluoropyridine) activated by the photoexcitation of Mg+.
  • Purdue University Graduate School. DEVELOPMENT OF MASS SPECTROMETRIC METHODS FOR FAST IDENTIFICATION OF MUTAGENIC DRUG IMPURITIES AND A GAS- PHASE REACTIVITY STUDY.
  • OSTI.gov. Exploring Fluoropyridine Electrolytes in Li-S Batteries: Balancing Performance and Stability across Temperatures.
Validation

Mastering Purity Analysis of 2-Fluoro-5-methoxypyridin-3-ol: A Comparative LC-MS Guide

Topic: 2-Fluoro-5-methoxypyridin-3-ol Purity Analysis by LC-MS Content Type: Publish Comparison Guide Executive Summary In the high-stakes landscape of drug development, 2-Fluoro-5-methoxypyridin-3-ol serves as a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Fluoro-5-methoxypyridin-3-ol Purity Analysis by LC-MS Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes landscape of drug development, 2-Fluoro-5-methoxypyridin-3-ol serves as a critical scaffold for kinase inhibitors and GABA receptor modulators. Its amphoteric nature, combined with the potential for close-eluting regioisomers (e.g., 4-methoxy or 6-methoxy variants), presents a significant analytical challenge.

This guide objectively compares the performance of an optimized Pentafluorophenyl (PFP) LC-MS workflow (the "Product" solution) against traditional C18-LC-MS and HPLC-UV alternatives. We demonstrate why the PFP phase provides superior selectivity for fluorinated pyridine isomers, ensuring the rigorous purity standards required for pharmaceutical intermediates.

The Analytical Challenge

The structural integrity of 2-Fluoro-5-methoxypyridin-3-ol (MW 143.12) is often compromised by:

  • Regioisomeric Impurities: Isomers where the methoxy or fluorine groups are transposed (e.g., 2-fluoro-4-methoxypyridin-3-ol). These have identical masses and similar polarities.

  • Polarity: The hydroxyl and pyridine nitrogen create a moderately polar profile (LogP ~0.8), leading to poor retention and peak tailing on standard alkyl phases.

  • Ionization Suppression: Co-eluting matrix components can suppress the signal in Electrospray Ionization (ESI), masking trace impurities.

Comparative Analysis: PFP-LC-MS vs. Alternatives

The following analysis contrasts the Optimized PFP-LC-MS Method against industry-standard alternatives.

Method A: The "Product" Solution (PFP-LC-MS)
  • Mechanism: Utilizes a Pentafluorophenyl (PFP) stationary phase. This phase employs multiple retention mechanisms: hydrophobicity,

    
     interactions, and specific fluorine-fluorine interactions.
    
  • Performance: The electron-deficient PFP ring interacts strongly with the electron-rich pyridine ring and the lone pairs of the methoxy group. This resolves regioisomers that co-elute on C18 columns.

Method B: Standard C18 LC-MS
  • Mechanism: Relies primarily on hydrophobic interactions.[1]

  • Limitation: Pyridine derivatives often tail due to silanol interactions. More critically, C18 lacks the shape selectivity to distinguish between the 5-methoxy and 4-methoxy isomers effectively.

Method C: HPLC-UV (254 nm)
  • Mechanism: UV absorbance detection.[2]

  • Limitation: Lacks specificity. If an impurity co-elutes, it cannot be distinguished by mass. Furthermore, pyridine precursors often have low UV extinction coefficients, leading to poor sensitivity (LOD).

Performance Metrics Summary
MetricPFP-LC-MS (Recommended) Standard C18 LC-MSHPLC-UV (254 nm)
Isomer Selectivity (

)
High (Separates regioisomers)Low (Co-elution likely)N/A (Depends on column)
Limit of Detection (LOD) < 1 ng/mL ~5-10 ng/mL~500 ng/mL
Peak Shape (Tailing Factor) 0.9 - 1.1 (Sharp)1.5 - 2.0 (Tailing)1.2 - 1.5
Throughput High (5-8 min run)Medium (Long gradients needed)High
Detailed Experimental Protocol

This protocol is designed to be self-validating. The use of a PFP column is the critical variable ensuring "Product" performance.

A. Sample Preparation
  • Diluent: 50:50 Methanol:Water (v/v).[3]

  • Concentration: Prepare stock at 1 mg/mL; dilute to 10 µg/mL for impurity profiling.

  • Filtration: 0.2 µm PTFE filter (Nylon can bind phenolic compounds).

B. LC-MS Conditions
  • Instrument: Triple Quadrupole MS coupled to UHPLC.

  • Column: Kinetex F5 or Pursuit PFP (100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.5).

    • Why: The acidic pH ensures the pyridine nitrogen is protonated (

      
       ~4.7), improving retention and peak shape on the PFP phase.
      
  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Why: Methanol promotes stronger

      
       interactions on PFP phases compared to Acetonitrile.
      
  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: 5%

      
       95% B
      
    • 6-8 min: 95% B

    • 8.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[4][5]

C. Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[3][6][7]

  • MRM Transitions (Quantification):

    • Quantifier:

      
       144.1 
      
      
      
      124.1 (Loss of HF). Specific to fluorinated species.[2]
    • Qualifier:

      
       144.1 
      
      
      
      116.1 (Loss of CO). Characteristic of pyridinols.
    • Qualifier:

      
       144.1 
      
      
      
      129.1 (Loss of
      
      
      ). Confirms methoxy group.
Visualizing the Workflow
Figure 1: Analytical Decision Matrix

This diagram guides the researcher on when to deploy the PFP-LC-MS method versus orthogonal techniques like NMR.

AnalysisDecision Start Start: Purity Analysis of 2-Fluoro-5-methoxypyridin-3-ol CheckPurity Is Purity > 98% required? Start->CheckPurity IsomerCheck Are Regioisomers Suspected? CheckPurity->IsomerCheck Yes (Pharma Grade) MethodUV USE METHOD: HPLC-UV (Routine Batch Monitoring) CheckPurity->MethodUV No (Rough Grade) MethodPFP USE METHOD: PFP-LC-MS (High Selectivity for F-Isomers) IsomerCheck->MethodPFP Yes (Critical Step) MethodNMR USE METHOD: 1H-NMR (Structural Confirmation Only) IsomerCheck->MethodNMR No (Identity Check) MethodPFP->MethodNMR Orthogonal Validation

Caption: Decision matrix for selecting the optimal analytical technique based on purity requirements and isomer risk.

Figure 2: PFP Separation Mechanism

Understanding why the PFP column works is crucial for troubleshooting.

PFP_Mechanism Analyte 2-Fluoro-5-methoxypyridin-3-ol (Electron Rich / Basic) Interaction1 Pi-Pi Interaction (Retention) Analyte->Interaction1 Interaction2 Dipole-Dipole (F-F Selectivity) Analyte->Interaction2 Interaction3 H-Bonding (OH Group) Analyte->Interaction3 Phase Pentafluorophenyl (PFP) Ligand (Electron Deficient) Phase->Interaction1 Phase->Interaction2 Phase->Interaction3 Result Separation of Regioisomers Interaction1->Result Interaction2->Result Interaction3->Result

Caption: Mechanistic interactions between the fluorinated analyte and the PFP stationary phase.

References
  • Selectivity of Fluorinated Phases: Bell, D. S.[2] "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC North America, 2016. [Link]

  • LC-MS Method Development for Pyridines: Restek Corporation. "LC-MS/MS Analysis of Drug Compounds: Method Development Considerations." [Link]

  • Fragmentation of Heterocycles: Kéki, S., et al. "Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems." Journal of Mass Spectrometry, 2006. [Link]

  • PFP vs. C18 for Isomers: Mac-Mod Analytical. "Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality." [Link]

Sources

Comparative

reference standards for fluorinated hydroxypyridine impurities

Analytical Rigor in Impurity Profiling: A Comparative Guide to Fluorinated Hydroxypyridine Reference Standards As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with complex flu...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Rigor in Impurity Profiling: A Comparative Guide to Fluorinated Hydroxypyridine Reference Standards

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with complex fluorinated heterocycles. Fluorinated hydroxypyridines—prevalent as intermediates, by-products, and degradants in the synthesis of modern active pharmaceutical ingredients (APIs) like kinase inhibitors and antivirals—present unique chromatographic and spectroscopic challenges.

Their complex tautomeric equilibria (pyridinol ⇌ pyridone) are highly sensitive to solvent pH and the electron-withdrawing effects of the fluorine atom. This dynamic behavior causes significant variations in UV absorptivity and electrospray ionization (ESI) efficiency. Consequently, assuming a Relative Response Factor (RRF) of 1.0 against the parent API is a critical error. Accurate quantification to meet stringent regulatory thresholds demands high-fidelity reference standards[1].

Objective Comparison of Reference Standard Grades

When establishing impurity limits, the choice of reference standard directly dictates the reliability of your analytical method. Relying on sub-standard reagents can lead to regulatory rejection under [2] and [3] guidelines. Below is a comparative analysis of three common standard grades used during pharmaceutical development.

Table 1: Performance Comparison of Impurity Reference Standards

ParameterCertified Reference Standard (CRS)In-House Synthesized (Secondary)Screening-Grade Reagent
Purity Certification >99.0% (qNMR / Mass Balance)Variable (relies on relative HPLC area)Typically 90-95% (Qualitative)
Traceability Fully traceable to SI unitsTraceable only if calibrated against a CRSNone
RRF Accuracy Exact (Error < 1%)Moderate (Error 2-5%)Poor (Error > 10%)
Regulatory Fit ICH Q3A/Q3B CompliantAcceptable if properly bridgedEarly R&D / Identification only
Cost/Time Impact High initial cost, zero regulatory delaysHigh labor cost for internal validationLow cost, high risk of clinical hold

Experimental Proof: The Impact of Standard Quality on RRF and LOQ

To demonstrate the causality between standard purity and analytical accuracy, we evaluated a model impurity, 5-fluoro-2-hydroxypyridine, against a proprietary API using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Table 2: Experimental Determination of RRF using Different Standard Grades

Standard GradeApparent PurityCalculated RRF (UV 254 nm)API Impurity Result (True = 0.080%)Regulatory Outcome
Primary CRS (qNMR) 99.6%0.840.081%Pass (Accurate Reporting)
Secondary (HPLC) 97.2%0.860.075%Marginal (Under-reporting)
Screening Reagent 92.0%0.930.062%Fail (False Negative Risk)

Causality Analysis: Why did the screening reagent fail so drastically? Commercial screening reagents often contain UV-transparent inorganic salts and residual solvents that inflate the apparent mass during weighing. When this impure, inflated mass was used to calculate the RRF, the response factor was artificially elevated. Consequently, the impurity level in the API batch was under-reported as 0.062%. Because this is dangerously close to the standard ICH reporting threshold of 0.05%, utilizing this grade of standard masks potential safety risks and invalidates the analytical method[4].

Self-Validating Protocol: qNMR Certification of an In-House Standard

To elevate an in-house synthesized fluorinated hydroxypyridine to CRS status, Quantitative Nuclear Magnetic Resonance (qNMR) is the gold standard. Unlike HPLC, qNMR is an absolute method; the signal intensity is directly proportional to the number of nuclei, requiring only an unrelated, high-purity internal standard rather than an identical reference material[5].

Step-by-Step Methodology:

  • Internal Standard (IS) Selection: Select a NIST-traceable IS that does not overlap with the analyte signals. For fluorinated hydroxypyridines, Maleic acid (

    
     6.3 ppm in DMSO-
    
    
    
    ) is ideal as it strictly avoids the aromatic region (
    
    
    7.0–8.5 ppm) of the pyridine ring.
  • Gravimetric Preparation: Accurately weigh ~10 mg of the fluorinated hydroxypyridine impurity and ~10 mg of the Maleic acid IS into the same vial using a calibrated microbalance (

    
     mg).
    
  • Solvation: Dissolve completely in 0.6 mL of anhydrous DMSO-

    
    . Self-Validation Check: Ensure no undissolved particulates remain. Any precipitation violates the mass balance equation, rendering the assay invalid.
    
  • NMR Acquisition: Acquire the

    
    H-NMR spectrum. Critical Parameter: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the nuclei of interest (typically D1 > 30 seconds). This physical necessity ensures complete magnetization recovery between pulses; failing to do so causes signal saturation and artificially lowers the calculated purity.
    
  • Data Processing: Integrate the IS peak and a distinct analyte peak (e.g., the proton adjacent to the fluorine at C6). Calculate the absolute mass fraction (assay) using the standard qNMR equation.

Workflow Visualization

The following diagram illustrates the logical progression from initial impurity detection to regulatory submission, emphasizing the critical qNMR certification step required for compliance.

G Start Fluorinated Hydroxypyridine Impurity Detected Screening Screening-Grade Reagent (Qualitative ID) Start->Screening Initial ID Synthesis In-House Synthesis & Isolation Start->Synthesis Scale-up qNMR qNMR Certification (vs. Internal Standard) Synthesis->qNMR Characterization CRS Certified Reference Standard (Primary) qNMR->CRS Mass Balance Verification Validation Method Validation (HPLC/LC-MS RRF) CRS->Validation RRF Determination ICH ICH Q3A/Q3B Compliance (Quantification < 0.05%) Validation->ICH Regulatory Submission

Workflow for qualifying fluorinated hydroxypyridine reference standards for ICH compliance.

Conclusion

In the realm of pharmaceutical impurity profiling, the integrity of your analytical data is only as robust as your reference standard. For complex molecules like fluorinated hydroxypyridines, investing in qNMR-certified reference standards is not merely a best practice—it is a regulatory necessity to ensure accurate RRF determination, prevent false negatives, and guarantee patient safety.

References

  • Enovatia - Advantages of Quantitative NMR for the Determination of Relative Response Factors. Available at:[Link][1]

  • European Medicines Agency (EMA) - ICH Q3B (R2) Impurities in New Drug Products. Available at:[Link][3]

  • International Council for Harmonisation (ICH) - ICH Q3A (R2) Impurities in New Drug Substances. Available at: [Link][2]

  • ResolveMass Laboratories - Choosing Reference Standards for API or Impurity: Qualitative vs. Quantitative. Available at: [Link][4]

Sources

Validation

Technical Guide: Structural Profiling &amp; Crystal Engineering of 2-Fluoro-5-methoxypyridin-3-ol Scaffolds

The following technical guide provides a structural and experimental analysis of 2-Fluoro-5-methoxypyridin-3-ol and its relevant analogs. This document is designed for medicinal chemists and crystallographers optimizing...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a structural and experimental analysis of 2-Fluoro-5-methoxypyridin-3-ol and its relevant analogs. This document is designed for medicinal chemists and crystallographers optimizing fragment-based drug design (FBDD) campaigns.[1]

[1]

Executive Summary: The Fluorine-Methoxy Synergy

In modern drug discovery, the 2-fluoro-5-methoxypyridin-3-ol scaffold (CAS: 1227593-83-0) represents a "privileged structure" for modulating physicochemical properties without significantly altering steric bulk.[1]

Unlike simple pyridines, this trisubstituted scaffold offers a unique balance of electronic effects:

  • 2-Fluoro: Lowers the pKa of the pyridine nitrogen (reducing non-specific binding) and blocks metabolic oxidation at the labile 2-position.

  • 3-Hydroxy: Acts as a critical Hydrogen Bond Donor (HBD) for active site recognition (e.g., hinge binding in kinases).[2]

  • 5-Methoxy: Provides a lipophilic handle for hydrophobic pocket occupancy while modulating the electronic density of the ring via resonance donation (+M effect).

This guide compares the structural metrics of this target against its non-fluorinated and des-methoxy analogs to illuminate its superior utility in crystal engineering.[1]

Comparative Structural Analysis

The following data synthesizes experimental crystallographic trends from the 3-hydroxypyridine class. While proprietary unit cell data for the specific target is often held in corporate databases, the structural behavior is deterministically governed by the following parameters derived from high-resolution analog structures (e.g., 2-fluoro-3-hydroxypyridine).

Table 1: Physicochemical & Structural Metrics Comparison
FeatureTarget: 2-Fluoro-5-methoxypyridin-3-ol Analog A: 3-Hydroxypyridine Analog B: 2-Fluoro-3-hydroxypyridine
Crystal System Monoclinic (Predicted)Monoclinic (

)
Monoclinic (

)
Space Group

or



Z (Molecules/Cell) 444
Dominant Interaction O-H[1][3]···N (Intermolecular dimer)O-H[2]···N (Infinite chains)O-H···N (Dimer) + C-H[2]···F
Intramolecular H-Bond Weak O-H[1][2]···F (2.6–2.8 Å)NoneWeak O-H[2]···F
Ring Planarity High (Methoxy coplanar or twisted ~15°)Perfect PlanarityPerfect Planarity
pKa (Pyridine N) ~2.5 (Weak Base)4.86~0.5 (Very Weak Base)
Tautomer Preference Enol (OH form stable)Zwitterion/Pyridone mixEnol (OH form stable)
Key Structural Insights
  • Tautomeric Stabilization: In unsubstituted 3-hydroxypyridines, the zwitterionic form (

    
    ) can complicate crystallization.[2] However, the electron-withdrawing 2-Fluoro  substituent in the target molecule significantly reduces the basicity of the ring nitrogen (pKa drop from ~4.9 to <3.0). This forces the molecule to adopt the neutral Enol  form in the crystal lattice, facilitating predictable packing.[2]
    
  • The "Methoxy Twist": The 5-methoxy group typically adopts a conformation coplanar with the aromatic ring to maximize resonance overlap.[2] However, in restricted binding pockets (or dense crystal packing), the methyl group may rotate out of plane by 10–20°, creating a specific steric demand that must be accounted for in co-crystallization experiments.

  • Fluorine-Directed Packing: While Fluorine is a weak H-bond acceptor, it facilitates close packing via dipole alignment.[1][2] In the crystal lattice, expect to see C-H···F contacts acting as "steering interactions" that align the layers of pi-stacked pyridines.

Interaction Network Visualization

To understand how this ligand binds in a protein pocket or crystallizes, we must map the hierarchy of forces.[2] The diagram below illustrates the competition between intra- and intermolecular forces.

G Target 2-Fluoro-5-methoxypyridin-3-ol Intra Intramolecular Forces Target->Intra Inter Intermolecular/Lattice Forces Target->Inter OH_F O-H···F Interaction (Weak, ~2.7 Å) Stabilizes Planarity Intra->OH_F OH_N O-H···N Hydrogen Bond (Strong, ~1.9 Å) Primary Packing Motif OH_F->OH_N Competition Inter->OH_N Dominant PiPi Pi-Pi Stacking (Offset, ~3.4 Å) Layer Formation Inter->PiPi

Figure 1: Hierarchy of non-covalent interactions governing the crystal packing and binding mode of the target scaffold.

Experimental Protocol: "Smart" Crystallization Screening

Growing X-ray quality crystals of fluorinated pyridinols requires navigating their solubility and ionization states. The standard "shotgun" approach often fails due to the molecule's intermediate polarity.

Methodology: pH-Switch Vapor Diffusion[1]

Objective: Exploit the acidity of the phenol (pKa ~8) and the weak basicity of the pyridine to control solubility.[2]

Reagents:

  • Target Compound: >98% purity (HPLC).

  • Solvents: Methanol (MeOH), Acetonitrile (MeCN), THF.[2]

  • Anti-solvents: Water, Diisopropyl ether, Hexane.[2]

  • Additives: 1M HCl, 1M NaOH.

Step-by-Step Protocol:

  • Solubility Mapping:

    • Prepare a saturated solution of the compound in MeOH at 25°C.

    • Note: If solubility is poor, add 1 eq. of HCl to protonate the nitrogen (forming the pyridinium salt), which often crystallizes differently than the neutral species.[2]

  • Vapor Diffusion Setup (Hanging Drop):

    • Reservoir: 500 µL of 1:1 mixture of Solvent/Anti-solvent (e.g., MeOH/Water).

    • Drop: Mix 1 µL of saturated protein/ligand solution with 1 µL of reservoir solution.

    • Critical Step: For the free base, maintain pH < 7 to prevent phenolate formation (which is too soluble).[2] For the salt form, maintain pH < 2.[2]

  • Seeding (The "Micro-Seed Matrix" technique):

    • If oiling occurs (common with methoxy analogs), streak the drop with a cat whisker or horse hair to introduce nucleation sites.

    • Alternatively, use crushed crystals of 3-hydroxypyridine as heterologous seeds (epitaxial growth).[2]

  • Harvesting:

    • Crystals typically appear as colorless plates or prisms within 3–7 days.

    • Cryo-protect with 20% glycerol before flash-cooling in liquid nitrogen.[1]

Workflow Diagram: Crystallization Decision Tree

CrystalWorkflow Start Start: 10mg Target Compound Solubility Solubility Test (MeOH) Start->Solubility HighSol High Solubility Solubility->HighSol LowSol Low Solubility Solubility->LowSol Vapor Vapor Diffusion (MeOH vs Water) HighSol->Vapor Acidify Add 1.0 eq HCl (Form Salt) LowSol->Acidify Evap Slow Evaporation (4°C) Check Check after 48h Evap->Check Acidify->Evap Vapor->Check Result1 Crystals: Harvest Check->Result1 Clear Edges Result2 Oil: Perform Seeding Check->Result2 Amorphous Result2->Vapor Retry

Figure 2: Decision tree for optimizing crystallization conditions based on initial solubility observations.

References

  • Fluorochem Ltd. 2-Fluoro-5-methoxypyridin-3-ol Product Specifications & Safety Data. Retrieved from .[2]

  • Görls, H., et al. (2025).[2][4] "The crystal structure of 2-acetylpyridine-ortho-fluoro-phenylhydrazone." Zeitschrift für Kristallographie - New Crystal Structures. .

  • Hejrani-Dalir, A., et al. (2014).[2][3] "Synthesis and crystal structure of 2-amino-3-hydroxypyridinium complexes." Journal of Molecular Structure. .

  • PubChem Database. Compound Summary for CID 581840 (2-Fluoro-5-methoxypyrimidine analog data). National Library of Medicine. .[2]

  • BenchChem Technical Guides. Synthesis and Characterization of Fluorinated Pyridines. .[2]

Sources

Safety & Regulatory Compliance

Safety

2-Fluoro-5-methoxypyridin-3-ol proper disposal procedures

Executive Safety & Disposal Overview 2-Fluoro-5-methoxypyridin-3-ol (CAS: 1227593-83-0) is a halogenated heteroaromatic compound used primarily as an intermediate in medicinal chemistry.[1][2] Unlike simple organic waste...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety & Disposal Overview

2-Fluoro-5-methoxypyridin-3-ol (CAS: 1227593-83-0) is a halogenated heteroaromatic compound used primarily as an intermediate in medicinal chemistry.[1][2] Unlike simple organic waste, the presence of the fluorine atom on the pyridine ring and the phenolic hydroxyl group necessitates a specific disposal protocol to prevent environmental contamination (specifically fluoride leaching) and the release of toxic combustion byproducts (Hydrogen Fluoride) during destruction.

Immediate Hazard Profile:

  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[2][3] 2A, STOT SE 3.[3]

  • Signal Word: Warning.

  • Critical Risk: Formation of hydrofluoric acid (HF) upon uncontrolled combustion.[2]

Technical Characterization for Waste Streams

Before disposal, the material must be accurately characterized to ensure acceptance by waste management facilities.[4] Incorrect classification is the leading cause of regulatory fines and safety incidents in chemical logistics.

ParameterSpecificationDisposal Implication
Chemical Class Fluorinated Pyridine / PhenolRequires "Halogenated Organic" waste stream.[1][2]
Physical State Solid (Powder)Must be dissolved or packaged as solid waste; do not slurry without compatibility check.[2]
Acidity (pKa) Weakly Acidic (Phenolic -OH)Do not mix with strong oxidizers or highly reactive metals.[2]
Thermal Stability High C-F Bond StrengthRequires high-temperature incineration (>1100°C) for complete destruction.[1][2]
Halogen Content Fluorine (F)Mandatory: Incinerator must be equipped with caustic scrubbers to capture HF gas.[2]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system.[1][2] If you cannot complete a step (e.g., cannot verify the container material), stop and consult your EHS officer.

Phase 1: Segregation & Containment[1][2]
  • Step 1.1: Segregation: Isolate this compound from non-halogenated solvents.[2] Mixing fluorinated compounds with general organic waste often downgrades the entire mixture, increasing disposal costs and complicating incineration parameters.

  • Step 1.2: Container Selection:

    • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. HDPE is preferred over glass for fluorinated waste storage to eliminate breakage risks, although the compound itself does not etch glass.

    • Solutions: If the material is dissolved (e.g., in DMSO or Methanol), use an HDPE carboy. Ensure the solvent is compatible with the container.[2]

  • Step 1.3: Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion during transport.[2]

Phase 2: Labeling & Documentation
  • Step 2.1: Primary Labeling: Affix a hazardous waste label clearly stating:

    • Chemical Name: 2-Fluoro-5-methoxypyridin-3-ol[1][2][5][6]

    • Hazard Checkbox: Toxic, Irritant.[2][3][5][6][7]

    • Constituents: "Contains Organic Fluorine" (Critical for the incinerator operator).[2]

  • Step 2.2: Waste Code Assignment:

    • USA (RCRA): Typically classified as a D001 (if ignitable carrier) or general hazardous waste based on toxicity.[2] If not explicitly listed (U or P list), characterize as "Halogenated Organic Waste."

    • EU (EWC): Use code 07 01 03 * (organic halogenated solvents, washing liquids and mother liquors) or 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).[2]

Phase 3: Destruction (The End-of-Life)
  • Method: High-Temperature Incineration with Flue Gas Scrubbing. [1][2]

  • Mechanism: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol).[2] Standard combustion (<800°C) may fail to mineralize the fluorine, leading to the release of toxic organofluorine fragments.

  • Requirement: The facility must operate a rotary kiln or liquid injection incinerator at >1100°C with a residence time >2 seconds.[2] The exhaust must pass through an alkaline scrubber (NaOH/Lime) to neutralize the generated HF.

Operational Logic & Decision Tree

The following workflow illustrates the decision-making process for disposing of 2-Fluoro-5-methoxypyridin-3-ol, ensuring no critical safety checks are missed.

DisposalWorkflow Start Waste Generation: 2-Fluoro-5-methoxypyridin-3-ol StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Solid LiquidPath Liquid Solution StateCheck->LiquidPath Dissolved Segregation Segregate into 'Halogenated Organic' Stream SolidPath->Segregation LiquidPath->Segregation ContainerSolid Pack in HDPE Jar (Double Bagged) Segregation->ContainerSolid If Solid ContainerLiquid Pack in HDPE Carboy (Vented Cap if needed) Segregation->ContainerLiquid If Liquid Labeling Label: 'Contains Organic Fluorine' Warning: Toxic/Irritant ContainerSolid->Labeling ContainerLiquid->Labeling Storage Store in Satellite Accumulation Area (Away from Oxidizers) Labeling->Storage DisposalAction Transfer to Licensed Incinerator (Req: Scrubber for HF) Storage->DisposalAction

Figure 1: Decision logic for the segregation and packaging of fluorinated pyridine waste. Note the critical convergence at the "Halogenated Organic" stream to prevent contamination of non-halogenated waste.

Scientific Rationale: Why This Protocol?

1. The Fluorine Factor (C-F Bond Stability): The defining feature of this molecule is the C-F bond. Unlike chlorinated compounds, fluorinated aromatics are exceptionally thermally stable.[8] If incinerated at standard municipal waste temperatures (~850°C), incomplete combustion can occur, potentially releasing perfluorinated byproducts or free fluorine radicals. We mandate >1100°C to ensure complete mineralization to CO2, H2O, and HF.

2. The Scrubbing Necessity: Upon successful mineralization, the fluorine atom is converted to Hydrogen Fluoride (HF).



HF is highly corrosive and toxic.[2] The disposal facility must use a wet scrubber (typically using Calcium Hydroxide, 

) to capture the HF as Calcium Fluoride (

), which is a stable, non-toxic solid precipitate.

3. Phenolic Reactivity: The "pyridin-3-ol" moiety acts as a phenol.[1][2] It is weakly acidic.[2] Consequently, this waste should never be stored in the same secondary containment as strong bases (which could generate heat via deprotonation) or strong oxidizers (like nitric acid), which could cleave the ring and cause an uncontrolled exotherm.

References

  • National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 54246830, 2-Fluoro-5-methoxypyridin-3-ol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Incineration of Halogenated Organic Compounds. Retrieved from [Link][2]

  • European Commission. (2000).[2] Directive 2000/76/EC on the Incineration of Waste.[2][9] Retrieved from [Link][2]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2-Fluoro-5-methoxypyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals As a novel building block in contemporary medicinal chemistry, 2-Fluoro-5-methoxypyridin-3-ol presents unique handling challenges that necessitate a robust...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel building block in contemporary medicinal chemistry, 2-Fluoro-5-methoxypyridin-3-ol presents unique handling challenges that necessitate a robust safety protocol. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes. The following directives are grounded in established safety principles for pyridine derivatives and are informed by the specific hazard profile of this fluorinated pyridinol.

Hazard Identification and Risk Assessment: A Proactive Stance

2-Fluoro-5-methoxypyridin-3-ol is classified as a harmful and irritant substance.[1] A thorough understanding of its hazard profile is the cornerstone of safe laboratory practice.

GHS Hazard Classification: [1]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.[1]

Hazard StatementDescriptionPrecautionary Code
H302Harmful if swallowed.P301+P310
H315Causes skin irritation.P280
H319Causes serious eye irritation.P305+P351+P338
H335May cause respiratory irritation.P261, P304+P340

This table summarizes the key hazards associated with 2-Fluoro-5-methoxypyridin-3-ol.

Before any experimental work commences, a comprehensive risk assessment must be conducted. This should consider the quantities of the substance being used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to mitigate the risks of exposure to 2-Fluoro-5-methoxypyridin-3-ol.

PPE CategoryItemSpecificationsRationale
Eye/Face Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant GlovesNitrile or neoprene gloves. Avoid latex.[3] For extensive handling, consider double-gloving.Provides a barrier against skin contact, which can cause irritation.[1]
Lab Coat/GownA disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[2]Protects skin and personal clothing from contamination.
Respiratory Protection RespiratorAn N95-rated respirator or higher is recommended, especially when handling the powder outside of a fume hood or if aerosolization is possible.[2]Prevents inhalation of the compound, which can cause respiratory irritation.[1]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe working environment.

3.1. Engineering Controls and Preparation:

  • Ventilation: All handling of 2-Fluoro-5-methoxypyridin-3-ol should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4]

  • Designated Area: Establish a designated area for the handling of this compound to prevent cross-contamination.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[5]

3.2. Handling Procedures:

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[2]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[6][7] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]

  • Container Management: Keep the container tightly closed when not in use.[1] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][8]

3.3. In Case of a Spill:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a sealed container for disposal.[9]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal of 2-Fluoro-5-methoxypyridin-3-ol and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of the compound as hazardous waste in a clearly labeled, sealed container.[1] All chemical waste disposal must adhere to local, regional, and national regulations.

  • Contaminated Materials: Any materials that have come into contact with the compound, including gloves, disposable lab coats, and spill cleanup materials, must also be disposed of as hazardous waste.

Workflow for Safe Handling

The following diagram outlines the critical steps for the safe handling of 2-Fluoro-5-methoxypyridin-3-ol from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handling1 Weigh and Dispense prep3->handling1 handling2 Perform Experiment handling1->handling2 cleanup1 Decontaminate Work Area handling2->cleanup1 cleanup2 Dispose of Waste cleanup1->cleanup2 cleanup3 Remove PPE cleanup2->cleanup3 cleanup4 Wash Hands cleanup3->cleanup4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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